molecular formula C10H10O2S B2498683 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 74458-89-2

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B2498683
CAS No.: 74458-89-2
M. Wt: 194.25
InChI Key: DZXNEBPTWWTEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a useful research compound. Its molecular formula is C10H10O2S and its molecular weight is 194.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-6(11)10-5-7-8(12)3-2-4-9(7)13-10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXNEBPTWWTEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(S1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a heterocyclic ketone with a thiophene ring fused to a cyclohexanone moiety. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The combination of the electron-rich thiophene ring, the conjugated ketone system, and the acetyl group provides a versatile platform for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible and robust synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights.

Strategic Approach to the Synthesis

The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with the construction of the core tetrahydrobenzo[b]thiophene ring system, followed by functional group manipulations to install the desired acetyl and keto moieties. The proposed synthetic pathway leverages well-established and reliable chemical transformations, ensuring a high degree of reproducibility and scalability.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Cyclohexanone D 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->D Gewald Reaction B Malononitrile B->D Gewald Reaction C Sulfur C->D Gewald Reaction E 4,5,6,7-Tetrahydrobenzo[b]thiophene D->E Deamination & Decyanation F 2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene E->F Friedel-Crafts Acylation G This compound F->G Benzylic Oxidation

Caption: Proposed multi-step synthesis of the target molecule.

Step 1: Construction of the Tetrahydrobenzo[b]thiophene Core via the Gewald Reaction

The initial and crucial step involves the synthesis of a substituted tetrahydrobenzo[b]thiophene derivative using the Gewald multicomponent reaction. This one-pot synthesis is highly efficient for the formation of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[1][2]

Reaction:

Cyclohexanone + Malononitrile + Sulfur → 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Causality of Experimental Choices:

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (malononitrile), catalyzed by a base (e.g., triethylamine or morpholine).[3] The resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by cyclization and tautomerization to yield the stable 2-aminothiophene product.[4] The choice of cyclohexanone directly provides the fused six-membered ring of the target structure.

Mechanism of the Gewald Reaction:

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition and Cyclization Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate Base Adduct Adduct Enolate->Adduct + Malononitrile Unsaturated Nitrile Unsaturated Nitrile Adduct->Unsaturated Nitrile - H2O Thiolate Intermediate Thiolate Intermediate Unsaturated Nitrile->Thiolate Intermediate + S8, Base Unsaturated Nitrile->Thiolate Intermediate Cyclized Intermediate Cyclized Intermediate Thiolate Intermediate->Cyclized Intermediate Intramolecular Attack Thiolate Intermediate->Cyclized Intermediate 2-Aminothiophene Product 2-Aminothiophene Product Cyclized Intermediate->2-Aminothiophene Product Tautomerization Cyclized Intermediate->2-Aminothiophene Product

Caption: Key steps in the Gewald reaction mechanism.

Experimental Protocol:

  • To a solution of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), add elemental sulfur (3.2 g, 0.1 mol).[1]

  • Add triethylamine (1.5 mL) as a catalyst.[1]

  • Heat the mixture under reflux for 30 minutes.[1]

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
Cyclohexanone98.149.80.1
Malononitrile66.066.60.1
Sulfur32.073.20.1
Expected Product Molar Mass ( g/mol ) Theoretical Yield (g)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile178.2517.8

Step 2: Deamination and Decyanation to the Core Scaffold

To obtain the unsubstituted 4,5,6,7-tetrahydrobenzo[b]thiophene, the 2-amino and 3-cyano groups must be removed. This is proposed to be achieved in a two-step sequence.

Step 2a: Deamination via Diazotization-Reduction

The 2-amino group can be removed by converting it to a diazonium salt, which is then reduced to a hydrogen atom.

Reaction:

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile → 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene

Causality of Experimental Choices:

Diazotization of primary aromatic amines is a standard procedure using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5] The resulting diazonium salt is a good leaving group (as N₂) and can be replaced by a hydrogen atom using a reducing agent such as hypophosphorous acid (H₃PO₂). This method is generally effective for the deamination of heteroaromatic amines.

Experimental Protocol:

  • Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (17.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • To the cold diazonium salt solution, add hypophosphorous acid (50% aqueous solution) and stir the mixture at low temperature for several hours, then allow it to warm to room temperature overnight.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

Step 2b: Reductive Decyanation

The 3-cyano group can be removed using a reductive decyanation method.

Reaction:

3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene → 4,5,6,7-Tetrahydrobenzo[b]thiophene

Causality of Experimental Choices:

Several methods exist for reductive decyanation.[2][6] A common method involves the use of dissolving metals, such as sodium in liquid ammonia. More modern and milder methods include transition metal-catalyzed reductions. For this guide, a nickel-catalyzed reductive decyanation using tetramethyldisiloxane (TMDS) as a hydride source is proposed, as it offers good functional group tolerance.[6]

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (16.3 g, 0.1 mol) in an anhydrous solvent such as THF.

  • Add Ni(acac)₂ (as a catalyst) and PCy₃ (as a ligand).[6]

  • Add tetramethyldisiloxane (TMDS) as the reducing agent.[6]

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 4,5,6,7-tetrahydrobenzo[b]thiophene.

Step 3: Friedel-Crafts Acylation

With the core scaffold in hand, the acetyl group can be introduced at the electron-rich 2-position of the thiophene ring via a Friedel-Crafts acylation.

Reaction:

4,5,6,7-Tetrahydrobenzo[b]thiophene + Acetyl Chloride → 2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene

Causality of Experimental Choices:

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The use of a Lewis acid, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion from acetyl chloride. The thiophene ring is activated towards electrophilic attack, and substitution occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs.[8][9]

Mechanism of Friedel-Crafts Acylation:

Friedel_Crafts_Mechanism cluster_1 Acylium Ion Formation cluster_2 Electrophilic Aromatic Substitution Acetyl Chloride Acetyl Chloride Complex Complex Acetyl Chloride->Complex + AlCl3 Acylium Ion Acylium Ion Complex->Acylium Ion - AlCl4- Sigma Complex Sigma Complex Acylium Ion->Sigma Complex Thiophene Ring Thiophene Ring Thiophene Ring->Sigma Complex + Acylium Ion Acylated Product Acylated Product Sigma Complex->Acylated Product - H+ Sigma Complex->Acylated Product

Caption: Mechanism of Friedel-Crafts acylation on the thiophene ring.

Experimental Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in dry dichloromethane (100 mL) at 0 °C, add acetyl chloride (7.9 g, 0.1 mol) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 4,5,6,7-tetrahydrobenzo[b]thiophene (13.8 g, 0.1 mol) in dry dichloromethane (50 mL) dropwise, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture carefully onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to give 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
4,5,6,7-Tetrahydrobenzo[b]thiophene138.2413.80.1
Acetyl Chloride78.507.90.1
Aluminum Chloride133.3414.70.11
Expected Product Molar Mass ( g/mol ) Theoretical Yield (g)
2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene180.2818.0

Step 4: Benzylic Oxidation to the Final Product

The final step is the oxidation of the 5-position of the tetrahydrobenzo[b]thiophene ring to introduce the ketone functionality.

Reaction:

2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene → this compound

Causality of Experimental Choices:

The methylene group at the 5-position is adjacent to the thiophene ring, making it "benzylic-like" and susceptible to oxidation. A variety of oxidizing agents can be employed for this transformation, such as chromium trioxide (CrO₃) in acetic acid or ceric ammonium nitrate (CAN). The choice of oxidant and reaction conditions is crucial to achieve selective oxidation without affecting the other functional groups.

Experimental Protocol (using CrO₃):

  • Dissolve 2-acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene (18.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Prepare a solution of chromium trioxide (12.0 g, 0.12 mol) in a mixture of acetic acid and water.

  • Add the chromium trioxide solution dropwise to the thiophene solution, maintaining the temperature below 40 °C with external cooling.

  • After the addition is complete, stir the mixture at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene180.2818.00.1
Chromium Trioxide99.9912.00.12
Expected Product Molar Mass ( g/mol ) Theoretical Yield (g)
This compound194.2519.4

Alternative Synthetic Strategy

An alternative and potentially more convergent approach would involve the initial synthesis of 6,7-dihydrobenzo[b]thiophen-4(5H)-one, followed by a regioselective Friedel-Crafts acylation at the 2-position. The synthesis of the ketone core could be achieved through various methods, such as the cyclization of appropriate precursors. Subsequent Friedel-Crafts acylation would need to be carefully controlled to favor substitution on the electron-rich thiophene ring over the deactivated cyclohexanone ring.

Conclusion

The synthesis of this compound can be effectively achieved through a well-defined, multi-step synthetic sequence. The presented guide outlines a robust pathway that relies on fundamental and widely applicable organic reactions. Each step has been rationalized based on established chemical principles, and detailed experimental protocols are provided to facilitate its practical implementation. This in-depth guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery, enabling the efficient preparation of this important heterocyclic building block for further scientific exploration.

References

  • Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, A. M. (2018). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical and Pharmaceutical Bulletin, 66(10), 967-975. [Link]

  • Kamal, S., Derbala, H., Alterary, S. S., & El-Sayed, N. N. E. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(48), 32585–32603. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Couturier, C., & Renaud, J. L. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 268–293. [Link]

  • Mattalia, J. M., Marchi-Delapierre, C., Hazimeh, H., & Chanon, M. (2006). The reductive decyanation reaction: chemical methods and synthetic applications. ARKIVOC, 2006(4), 90-118. [Link]

  • ResearchGate. (n.d.). Scheme 3 Hydrolysis/decarboxylation reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Decyanation. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The reductive decyanation reaction: an overview and recent developments. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. [Link]

  • National Center for Biotechnology Information. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34336–34375. [Link]

  • ResearchGate. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134. [Link]

  • National Center for Biotechnology Information. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-19. [Link]

Sources

chemical properties of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, sulfur-containing heterocycles, particularly the thiophene family, are of paramount importance due to their wide-ranging biological activities and unique electronic properties. This guide focuses on a specific, highly functionalized derivative: This compound .

This molecule represents a compelling scaffold for drug development and chemical synthesis. It integrates a partially saturated benzo[b]thiophene core with two distinct carbonyl functionalities—a ketone within the six-membered ring and an acetyl group on the thiophene ring. This arrangement not only defines its fundamental chemical character but also provides multiple reactive sites for synthetic elaboration. For researchers and drug development professionals, understanding the nuanced chemical properties of this compound is crucial for leveraging its potential as a versatile building block for novel therapeutic agents and functional materials. This document provides a comprehensive exploration of its synthesis, spectroscopic signature, reactivity, and significance in modern chemical research.

Section 1: Chemical Identity and Physicochemical Characteristics

A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent chemical investigation. This compound is a bicyclic compound featuring a thiophene ring fused to a cyclohexanone ring.

IUPAC Name: 2-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one CAS Number: 74458-89-2[1]

The structure is characterized by a planar thiophene ring, which imparts aromatic character, fused to a non-planar, saturated six-membered ring containing a ketone. The acetyl group at the C2 position is conjugated with the thiophene ring, influencing its electronic properties and reactivity.

Gewald_Mechanism cluster_0 Gewald Reaction Pathway Ketone Cyclohexanone Derivative Condensation Knoevenagel-Cope Condensation Ketone->Condensation + Base Nitrile Active Methylene (e.g., Malononitrile) Nitrile->Condensation + Base Sulfur Elemental Sulfur (S₈) SulfurAddition Michael Addition of Sulfur Sulfur->SulfurAddition Intermediate α,β-Unsaturated Nitrile Condensation->Intermediate Intermediate->SulfurAddition Cyclization Intramolecular Cyclization & Tautomerization SulfurAddition->Cyclization Product 2-Aminotetrahydro- benzo[b]thiophene Cyclization->Product Reactivity cluster_ketone Reactions at C4-Ketone cluster_acetyl Reactions at C2-Acetyl cluster_ring Reactions on Thiophene Ring Start 2-Acetyl-6,7-dihydro- benzo[b]thiophen-4(5H)-one Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation_K Condensation (e.g., Wittig) Start->Condensation_K Condensation_A Aldol/Claisen-Schmidt Condensation Start->Condensation_A Oxidation Haloform Reaction Start->Oxidation Electrophilic Electrophilic Substitution (e.g., Bromination) Start->Electrophilic Product_Alcohol Secondary Alcohol Reduction->Product_Alcohol Product_Alkene Exocyclic Alkene Condensation_K->Product_Alkene Product_Chalcone Chalcone Derivative Condensation_A->Product_Chalcone Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Substituted Brominated Thiophene Electrophilic->Product_Substituted

Caption: Potential reaction pathways for synthetic modification.

  • Reactivity of the C4-Ketone: The ketone in the six-membered ring is a prime site for nucleophilic addition. It can be selectively reduced using mild reducing agents like sodium borohydride to yield the corresponding secondary alcohol. It can also undergo condensation reactions, such as the Wittig reaction, to form exocyclic double bonds.

  • Reactivity of the C2-Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enables participation in base-catalyzed aldol or Claisen-Schmidt condensations with various aldehydes to produce α,β-unsaturated ketones, commonly known as chalcones. S[2][3]uch chalcones derived from thiophene are known to possess significant biological activities.

[4]3. Reactivity of the Thiophene Ring: While the two electron-withdrawing carbonyl groups decrease the electron density of the thiophene ring, it can still undergo electrophilic substitution reactions, such as halogenation or nitration, likely at the C3 position.

Section 5: Significance in Drug Discovery and Medicinal Chemistry

The tetrahydrobenzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. Derivatives have shown promise as anticancer, antioxidant, antibacterial, and anti-inflammatory agents.

[5][2][4][6][7]* Anticancer Activity: Many derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been investigated as potent anticancer agents, targeting various mechanisms including tubulin polymerization and enzyme inhibition. *[6][7] Antioxidant Properties: The sulfur atom in the thiophene ring can participate in redox processes, and certain substitution patterns can lead to significant antioxidant activity, which is crucial for combating diseases related to oxidative stress. *[5] Enzyme Inhibition: The rigid, fused-ring structure provides a well-defined three-dimensional shape that can fit into the active sites of enzymes. For instance, related structures have been studied as inhibitors of enzymes like PDK1 and LDHA, which are implicated in cancer metabolism.

[6]The title compound, with its dual carbonyl handles, is an ideal starting point for generating a chemical library. The C4-ketone and C2-acetyl group can be independently or sequentially modified, allowing for a systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is more than just a chemical entity; it is a gateway to a rich field of synthetic and medicinal chemistry. Its well-defined structure, characterized by a unique combination of a thiophene ring and two distinct carbonyl groups, provides a robust platform for scientific exploration. The established synthetic routes to its core structure, primarily via the Gewald reaction, make it an accessible building block. Its predictable spectroscopic properties allow for straightforward characterization, while its multiple reactive sites offer immense potential for the creation of novel molecules. For researchers dedicated to the discovery of next-generation therapeutics, this compound represents a valuable and promising starting point for innovation.

References

  • Fiesselmann thiophene synthesis - Wikipedia. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. Available at: [Link]

  • Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... - ResearchGate. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Available at: [Link]

  • Fiesselmann thiophene synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Available at: [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Hinsberg synthesis of thiophenes - Semantic Scholar. Available at: [Link]

  • Hinsberg synthesis - ResearchGate. Available at: [Link]

  • Hinsberg synthesis of thiophene derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Available at: [Link]

  • 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem. Available at: [Link]

  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchGate. Available at: [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC - NIH. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene - Asian Journal of Research in Chemistry. Available at: [Link]

  • (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity - Scholars Research Library. Available at: [Link]

  • Synthesis, Characterization And Anti-Bacterial Activity Of Novel Chalcone Derivatives. Available at: [Link]

  • Benzo[b]thiophene - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. Available at: [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - PMC - NIH. Available at: [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. Available at: [Link]

Sources

structure elucidation of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Structure Elucidation

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is a cornerstone of innovation. This guide provides a comprehensive, in-depth analysis of the structure elucidation of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a heterocyclic compound with potential applications in medicinal chemistry. As researchers and drug development professionals, a thorough understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, metabolic fate, and potential toxicities. This document will navigate the multifaceted process of piecing together the molecular puzzle of this specific benzothiophene derivative, employing a suite of modern spectroscopic techniques. We will delve not only into the "what" of the data but, more critically, the "why" behind the experimental choices and the logical deductions that lead to an unambiguous structural assignment.

Foundational Analysis: Elemental Composition and Molecular Weight

Before delving into the intricacies of spectroscopic analysis, the first logical step is to establish the fundamental building blocks of the molecule: its elemental composition and molecular weight. This is achieved through a combination of mass spectrometry and elemental analysis.

1.1. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact mass and, consequently, its molecular formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common and effective method for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+•).

  • Mass Analysis: The molecular ions are accelerated and deflected by a magnetic field in the mass analyzer. The degree of deflection is inversely proportional to the m/z ratio, allowing for precise mass determination.

Data Interpretation

For this compound, the expected molecular formula is C₁₀H₁₀O₂S. The exact mass is calculated to be 194.04015 g/mol . HRMS analysis should yield a dominant molecular ion peak at an m/z value extremely close to this calculated mass, confirming the elemental composition.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂SCalculated
Molecular Weight 194.25 g/mol Calculated
Exact Mass 194.0402 g/mol Vulcanchem[1]
Unraveling the Functional Groups: Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

  • Spectrum Generation: The detector measures the attenuated infrared beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Data Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The molecule is an α,β-unsaturated ketone, which influences the position of the carbonyl stretching frequencies.[2][3]

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O (Ketone, conjugated) ~1650 - 1680Conjugation with the thiophene ring lowers the stretching frequency compared to a simple aliphatic ketone.
C=O (Acetyl) ~1680 - 1700The acetyl carbonyl is also in conjugation with the thiophene ring.
C=C (Aromatic/Thiophene) ~1580 - 1620Stretching vibrations of the carbon-carbon double bonds within the thiophene ring.
C-H (sp²) ~3000 - 3100Stretching vibrations of the C-H bond on the thiophene ring.
C-H (sp³) ~2850 - 2960Stretching vibrations of the C-H bonds in the dihydro portion of the ring.
C-S ~600 - 800Stretching vibration of the carbon-sulfur bond in the thiophene ring.

The presence of two distinct carbonyl peaks, or a broadened carbonyl absorption, could be indicative of the two different carbonyl environments (ring ketone and acetyl group).[4][5]

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment.

3.1. ¹H NMR Spectroscopy: The Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the hydrogen nuclei is detected and plotted as a spectrum of chemical shift (δ) in parts per million (ppm).

Predicted ¹H NMR Data and Interpretation

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-CH₃ (Acetyl) ~2.6Singlet (s)3HThe methyl protons of the acetyl group are deshielded by the adjacent carbonyl group and show no coupling to other protons.[1]
-CH₂- (Position 5) ~2.8 - 3.1Triplet (t) or Multiplet (m)2HThese protons are adjacent to the carbonyl group at position 4 and the CH₂ group at position 6.
-CH₂- (Position 6) ~2.1 - 2.5Multiplet (m)2HThese protons are coupled to the CH₂ groups at positions 5 and 7.
-CH₂- (Position 7) ~2.8 - 3.1Triplet (t) or Multiplet (m)2HThese protons are adjacent to the thiophene ring and the CH₂ group at position 6.
-CH= (Thiophene, Position 3) ~7.2Singlet (s)1HThe lone proton on the thiophene ring is in the aromatic region and is expected to be a singlet due to the lack of adjacent protons.[1]
3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR

The experimental setup is similar to ¹H NMR, but the spectrometer is tuned to the resonance frequency of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CH₃ (Acetyl) ~25 - 30The methyl carbon of the acetyl group.
-CH₂- (Positions 5, 6, 7) ~20 - 40The sp³ hybridized carbons of the dihydro portion of the ring.
C= (Thiophene, Position 3) ~120 - 140The sp² hybridized carbon bearing a proton.
C= (Thiophene, Quaternary) ~130 - 150The quaternary carbons of the thiophene ring.
C=O (Ketone) ~190 - 200The carbonyl carbon of the ring ketone.
C=O (Acetyl) ~195 - 205The carbonyl carbon of the acetyl group.
3.3. 2D NMR: Connecting the Dots

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For our target molecule, we would expect to see cross-peaks between the protons on C5, C6, and C7, confirming their connectivity in the six-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular fragments and confirming the positions of quaternary carbons and functional groups. Key expected HMBC correlations include:

  • The acetyl methyl protons to the acetyl carbonyl carbon and C2 of the thiophene ring.

  • The thiophene proton (H3) to C2, C4, and the carbons of the fused ring system.

  • The protons at C5 to the ketone carbonyl at C4.

The Structure Elucidation Workflow: A Visual Guide

The following diagram illustrates the logical flow of experiments and data interpretation in the structure elucidation of this compound.

StructureElucidation cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Final Structure Confirmation HRMS HRMS Molecular Formula (C₁₀H₁₀O₂S) H1_NMR ¹H NMR Proton Environments & Connectivity HRMS->H1_NMR IR IR Spectroscopy Functional Groups (C=O, C=C, C-H) IR->H1_NMR C13_NMR ¹³C NMR Carbon Skeleton H1_NMR->C13_NMR COSY COSY H-H Correlations H1_NMR->COSY HSQC HSQC C-H (1-bond) Correlations C13_NMR->HSQC HMBC HMBC C-H (long-range) Correlations COSY->HMBC HSQC->HMBC Structure Confirmed Structure of this compound HMBC->Structure

Caption: Workflow for the structure elucidation of the target molecule.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By starting with fundamental information from mass spectrometry and IR spectroscopy, and then progressing to the detailed connectivity and spatial information provided by a suite of 1D and 2D NMR experiments, we can confidently assemble the molecular structure. This in-depth understanding is the bedrock upon which further research, such as the exploration of its biological activity and the development of synthetic analogs, can be built.

References
  • Conformations of α,β-unsaturated ketones: An IR spectroscopic study. Semantic Scholar. [Link]

  • SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. Canadian Science Publishing. [Link]

  • α,β-unsaturated ketones Definition. Fiveable. [Link]

  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • SOME STEREOCHEMICAL STUDIES ON α,β-UNSATURATED KETONES USING RAMAN SPECTROPHOTOMETRY. ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the mechanism of action of the novel compound, 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. Given the current limited body of research on this specific molecule, this document moves beyond a simple recitation of established facts. Instead, it offers a scientifically rigorous, hypothesis-driven approach to systematically uncover its biological function. We will leverage insights from the broader class of benzothiophene derivatives to formulate a plausible starting hypothesis and then detail a multi-tiered experimental plan to validate and refine our understanding of its molecular interactions.

Introduction to this compound: What We Know

This compound is a bicyclic organic compound featuring a partially saturated benzothiophene core functionalized with a ketone and an acetyl group.[1] Its systematic IUPAC name is 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one.[1] While detailed biological studies on this specific molecule are sparse, the benzothiophene scaffold is a well-recognized pharmacophore present in numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂S[1]
Molecular Weight194.25 g/mol [1]
Exact Mass194.0402 g/mol [1]
Estimated Density1.38 g/cm³[1]
Calculated LogP2.26[1]
SolubilityLow in water; soluble in DMSO[1]

The synthesis of 2-acetylbenzo[b]thiophene derivatives has been documented, often as key intermediates in the preparation of pharmacologically active molecules.[5] The structural alerts within this compound, namely the α,β-unsaturated ketone and the acetyl-thiophene moiety, suggest potential for interaction with biological nucleophiles and specific enzyme active sites.

A Hypothesis-Driven Approach to Mechanism of Action Elucidation

Given the prevalence of enzyme inhibition as a mechanism for benzothiophene derivatives, a primary hypothesis is that This compound acts as an inhibitor of a specific class of enzymes, potentially kinases or cholinesterases, leading to downstream effects on cellular signaling pathways. Many thiophene derivatives have been reported to possess anti-cancer properties, and kinase inhibition is a common mechanism for such agents.[6][7][8][9] Similarly, cholinesterase inhibition is a known activity of some benzothiophene-containing compounds.[10]

This guide will therefore focus on a systematic approach to first screen for general inhibitory activity and then deconvolve the specific target and its downstream consequences.

Experimental Workflow for Mechanism of Action Determination

The following is a detailed, multi-stage experimental plan designed to test our central hypothesis.

Stage 1: Broad Spectrum Bioactivity Screening

The initial step is to perform a broad screen to identify the general biological space in which our compound is active.

Protocol 1: General Cytotoxicity Assessment in a Panel of Cancer Cell Lines

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver], A549 [lung]) and a non-cancerous control cell line (e.g., BJ1 fibroblasts).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, and then dilute in culture medium to final concentrations ranging from 0.1 µM to 100 µM. Add the compound solutions to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Rationale: This experiment will determine if the compound has cytotoxic or cytostatic effects and will reveal if there is any cell-line-specific activity, which can provide early clues about the mechanism.

dot

G cluster_0 Stage 1: Broad Spectrum Bioactivity Screening A Select Diverse Cancer and Non-Cancerous Cell Lines B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 72 hours C->D E Assess Cell Viability (MTT/PrestoBlue) D->E F Calculate IC50 Values E->F

Caption: Workflow for general cytotoxicity screening.

Stage 2: Target Class Identification

Assuming cytotoxic activity is observed, the next step is to narrow down the potential molecular targets.

Protocol 2: Kinase Inhibition Profiling

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of recombinant human kinases.

  • Compound Concentration: Submit the compound at two concentrations, typically 1 µM and 10 µM.

  • Assay Principle: These services typically employ in vitro radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Data Analysis: The service will provide a report detailing the percent inhibition for each kinase at the tested concentrations.

Rationale: This provides a rapid and comprehensive screen against a large number of potential targets, allowing for the identification of specific kinases or kinase families that are sensitive to the compound.

Protocol 3: Cholinesterase Inhibition Assay

  • Enzyme and Substrate: Use purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and the substrate acetylthiocholine.

  • Assay Principle (Ellman's Method): In the presence of the substrate, the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Procedure: a. Pre-incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the substrate and DTNB. c. Monitor the change in absorbance over time.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of both AChE and BChE.

Rationale: This is a classic and reliable method to determine if the compound has activity against these important enzymes.[11][12]

dot

G cluster_1 Stage 2: Target Class Identification A Cytotoxic Compound B Kinase Inhibition Profiling A->B C Cholinesterase Inhibition Assay A->C D Identify 'Hit' Kinases B->D E Determine IC50 for AChE/BChE C->E

Caption: Parallel workflows for target class identification.

Stage 3: Target Validation and Downstream Signaling Analysis

Once a putative target or target class is identified, the next stage is to validate this interaction in a cellular context and investigate the downstream consequences. Let's assume the kinase screen identified a specific kinase, "Kinase X," as a primary target.

Protocol 4: In-Cell Target Engagement Assay

  • Methodology: Employ a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.

  • CETSA Principle: a. Treat intact cells with the compound. b. Heat the cell lysate to various temperatures. c. Centrifuge to remove aggregated, denatured proteins. d. Analyze the amount of soluble Kinase X remaining in the supernatant by Western blot.

  • Data Interpretation: Binding of the compound to Kinase X will stabilize it, leading to a higher melting temperature compared to untreated cells.

Rationale: This experiment confirms that the compound directly interacts with and binds to the proposed target within a living cell.

Protocol 5: Analysis of Downstream Signaling

  • Hypothesis: If the compound inhibits Kinase X, the phosphorylation of its known downstream substrates should decrease.

  • Procedure: a. Treat cells with an effective concentration of the compound (e.g., the IC₅₀ from the cytotoxicity assay). b. Lyse the cells at various time points. c. Perform Western blot analysis using antibodies specific for the phosphorylated form of the known substrate(s) of Kinase X.

  • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

dot

G cluster_2 Stage 3: Target Validation & Downstream Effects A Putative Target: Kinase X B In-Cell Target Engagement (CETSA) A->B D Western Blot for Phospho-Substrate A->D C Confirm Compound-Kinase X Binding B->C E Quantify Inhibition of Downstream Signaling D->E

Caption: Workflow for target validation and signaling analysis.

Concluding Remarks and Future Directions

The elucidation of a novel compound's mechanism of action is an iterative process. The experimental framework outlined above provides a robust and logical progression from broad biological screening to specific target validation. Positive results in these assays would provide strong evidence for the proposed mechanism of action. Subsequent studies could involve medicinal chemistry efforts to improve potency and selectivity, as well as in vivo studies in relevant disease models to assess therapeutic potential. The rich chemical space of benzothiophene derivatives suggests that this compound and its analogs could be a promising starting point for the development of new therapeutic agents.

References

  • This compound - Vulcanchem.
  • Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry (India) Pvt. Ltd.
  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes - ResearchGate.
  • Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-DihyDro - Active Biopharma.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
  • The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review - Frontiers.
  • Biological Activities of Thiophenes | Encyclopedia MDPI.
  • Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - NIH.
  • Synthesis and Cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4, 8-dione Derivatives.
  • Synthesis of 2-Acetylbenzo[b]thiophenes | Tokyo Chemical Industry UK Ltd.
  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents - PubMed.
  • Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - Semantic Scholar.
  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central.
  • Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives - PubMed.
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC - NIH.
  • Pharmacological properties of dibenzo[a,c]cyclooctene derivatives isolated from Fructus Schizandrae chinensis. II. Induction of phenobarbital-like hepatic monooxygenases - PubMed.
  • (PDF) Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea - ResearchGate.
  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC - PubMed Central.
  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC - PubMed Central.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
  • (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - ResearchGate.

Sources

An In-Depth Technical Guide to 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core. This bicyclic system, containing a thiophene ring fused to a cyclohexanone ring, is a key structural motif in a variety of biologically active molecules. The presence of the acetyl group at the 2-position of the thiophene ring and a ketone at the 4-position of the saturated ring provides multiple points for chemical modification, making it an attractive scaffold for medicinal chemistry and drug discovery. Thiophene and its derivatives have established roles in pharmaceuticals, contributing to anti-inflammatory, antimicrobial, and anticancer activities, among others. This guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, offering insights for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic and medicinal chemistry.

PropertyValue
IUPAC Name 2-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one
CAS Number 74458-89-2
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported
Solubility Low in water; soluble in DMSO[1]
LogP (calculated) 2.26[1]

Historical Discovery and Synthesis

The general principle of the Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2]

A plausible and commonly employed synthetic strategy for this compound involves a two-step process:

  • Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a variation of the Gewald reaction, utilizing a cyclic ketone like 1,3-cyclohexanedione as a starting material.

  • Introduction of the Acetyl Group: The acetyl group can be introduced onto the pre-formed tetrahydrobenzothiophene ring system via a Friedel-Crafts acylation reaction.[4]

A proposed synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Gewald-type Reaction cluster_1 Step 2: Friedel-Crafts Acylation 1_3_Cyclohexanedione 1,3-Cyclohexanedione Intermediate 6,7-Dihydrobenzo[b]thiophen-4(5H)-one 1_3_Cyclohexanedione->Intermediate + Acetylacetone Acetylacetone Acetylacetone->Intermediate + Sulfur Sulfur Sulfur->Intermediate + Base Base Base->Intermediate (catalyst) Product This compound Intermediate->Product + Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Product + Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Product (catalyst)

Figure 1: Proposed two-step synthesis of the target compound.

Detailed Synthetic Protocols

While a specific protocol for the direct synthesis of this compound is not explicitly detailed in the available literature, a general procedure can be extrapolated from established methods for analogous compounds.

Protocol 1: Gewald-type Synthesis of the Tetrahydrobenzothiophene Core

This protocol is a general representation of the Gewald reaction adapted for the synthesis of the core structure.

Materials:

  • 1,3-Cyclohexanedione

  • Acetylacetone

  • Elemental Sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • To a solution of 1,3-cyclohexanedione and acetylacetone in the chosen solvent, add the base.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Protocol 2: Friedel-Crafts Acylation

This protocol describes the introduction of the acetyl group onto the pre-synthesized core.[4]

Materials:

  • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

  • Acetyl chloride

  • Lewis acid (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • Suspend the Lewis acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H NMR Spectroscopy (Predicted): [1]

  • δ 7.2 (s, 1H): Aromatic proton on the thiophene ring.

  • δ 2.8–3.1 (m, 4H): Methylene protons of the dihydro ring.

  • δ 2.6 (s, 3H): Methyl protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted):

Based on the structure, the following approximate chemical shifts can be predicted:

  • δ ~190-200: Carbonyl carbon of the ketone.

  • δ ~190: Carbonyl carbon of the acetyl group.

  • δ ~120-150: Aromatic carbons of the thiophene ring.

  • δ ~20-40: Aliphatic carbons of the dihydro ring.

  • δ ~25: Methyl carbon of the acetyl group.

Mass Spectrometry:

  • Exact Mass: 194.0402 g/mol [1]

  • m/z: A prominent molecular ion peak at 194 is expected in electron ionization (EI) mass spectra.[1]

Potential Applications in Drug Discovery

The tetrahydrobenzothiophene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of this core have shown a wide range of biological activities, including:

  • Anticancer Activity: Various substituted tetrahydrobenzothiophenes have been investigated for their potential as anticancer agents.[6]

  • Anti-inflammatory Activity: The thiophene ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Tetrahydrobenzothiophene derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7]

  • Kinase Inhibition: The structural features of this scaffold make it a candidate for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The presence of the acetyl and ketone functionalities in this compound provides reactive handles for the synthesis of a diverse library of derivatives. These derivatives can be screened for various biological activities, making the parent compound a valuable starting material for drug discovery programs.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While its specific discovery and history are not well-documented in readily available literature, its synthesis can be reliably achieved through established methods such as the Gewald reaction for the core structure, followed by Friedel-Crafts acylation. The physicochemical and spectroscopic properties provide a solid foundation for its characterization and further derivatization. The proven biological activities of the broader class of tetrahydrobenzothiophenes underscore the potential of this compound as a scaffold for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the medicinal potential of this compound.

References

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Publishing. Available from: [Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PMC - NIH. Available from: [Link]

  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: [Link]

  • Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available from: [Link]

  • Synthesis and cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4, 8-dione Derivatives. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry. Available from: [Link]

  • Gewald reaction. Wikipedia. Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • The Gewald Multicomponent Reaction. PubMed - NIH. Available from: [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. Available from: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Semantic Scholar. Available from: [Link]

  • Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer. PubMed. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. PubMed. Available from: [Link]

  • Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. J-Stage. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Available from: [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Available from: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Available from: [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journals. Available from: [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available from: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available from: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available from: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ResearchGate. Available from: [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one and its Derivatives: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold represents a promising heterocyclic core in medicinal chemistry. Its unique combination of a thiophene ring, a fused cyclohexanone, and a reactive acetyl group provides a versatile platform for the development of novel therapeutic agents. This technical guide offers a comprehensive review of the synthesis, chemical properties, and burgeoning biological significance of this compound and its derivatives, providing field-proven insights for researchers in drug discovery and development.

The Core Scaffold: Physicochemical Properties and Structural Features

This compound, with the systematic IUPAC name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one, is a bicyclic molecule featuring a partially saturated benzothiophene system. Key structural characteristics include a ketone group at position 4 and an acetyl substituent at position 2.

PropertyValue
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
LogP (Calculated) 2.26
Solubility Low in water; soluble in DMSO

The thiophene ring's planarity and the conjugation with the acetyl group are crucial for its chemical reactivity, particularly in electrophilic substitution reactions.

Synthetic Pathways to the Core Structure

While direct, one-pot syntheses of this compound are not extensively documented, a plausible and efficient synthetic strategy involves a multi-step approach starting from the commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Synthetic_Pathway A 6,7-Dihydrobenzo[b]thiophen-4(5H)-one B Vilsmeier-Haack Reagent (POCl₃, DMF) A->B Formylation C 2-Formyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one B->C D 1. MeMgBr or MeLi 2. Oxidation (e.g., PCC, DMP) C->D Grignard/Organolithium Addition & Oxidation E This compound D->E

Plausible synthetic route to the target molecule.
Step-by-Step Experimental Protocol: A Proposed Synthesis

Step 1: Vilsmeier-Haack Formylation of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, including thiophenes.[1] This reaction introduces a formyl group at the C2 position of the thiophene ring, which is the most nucleophilic site.

  • Reagents and Conditions:

    • 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane

    • Temperature: 0°C to room temperature

  • Procedure:

    • To a cooled (0°C) solution of DMF in the chosen solvent, add POCl₃ dropwise with stirring under an inert atmosphere.

    • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one in the same solvent dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Formyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Step 2: Conversion of the Formyl Group to an Acetyl Group

The 2-formyl derivative can be converted to the desired 2-acetyl compound through a two-step sequence involving a Grignard or organolithium addition followed by oxidation.

  • Reagents and Conditions:

    • 2-Formyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

    • Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

    • Oxidizing agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Solvent for Grignard/Organolithium: Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Solvent for Oxidation: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2-formyl derivative in the anhydrous solvent and cool to 0°C under an inert atmosphere.

    • Add the Grignard or organolithium reagent dropwise and stir for 1-2 hours at 0°C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to obtain the secondary alcohol intermediate.

    • Dissolve the crude alcohol in DCM and add the oxidizing agent (PCC or DMP) in one portion.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

    • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Chemical Reactivity and Derivatization

The 2-acetyl and 4-keto groups of the core scaffold are key handles for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Derivatization cluster_acetyl Reactions at the Acetyl Group cluster_keto Reactions at the Keto Group Core This compound A1 Condensation with Aldehydes/Ketones Core->A1 A3 Reduction Core->A3 A5 Halogenation Core->A5 K1 Reduction Core->K1 K3 Reductive Amination Core->K3 K5 Wittig Reaction Core->K5 A2 Chalcones A1->A2 A4 Secondary Alcohols A3->A4 A6 α-Halo Ketones A5->A6 K2 Alcohols K1->K2 K4 Amines K3->K4 K6 Alkenes K5->K6

Potential derivatization strategies.
  • Reactions involving the acetyl group: The methyl group of the acetyl moiety is susceptible to condensation reactions with aldehydes and ketones to form chalcone-like structures. It can also be halogenated to provide α-halo ketones, which are versatile intermediates for further nucleophilic substitutions.

  • Reactions involving the keto group: The ketone at the 4-position can be reduced to the corresponding alcohol, undergo reductive amination to introduce an amino group, or participate in Wittig-type reactions to form exocyclic double bonds.

Biological Significance and Therapeutic Potential

While research on the specific 2-acetyl-4-oxo scaffold is emerging, the broader class of tetrahydrobenzo[b]thiophene derivatives has demonstrated a wide range of biological activities, suggesting significant therapeutic potential for this core structure.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of tetrahydrobenzo[b]thiophene derivatives. These compounds have been shown to exert their effects through various mechanisms:

  • Inhibition of Kinases: Certain derivatives have been identified as potent inhibitors of kinases involved in cancer cell proliferation and survival.[2]

  • Microtubule Assembly Disruption: Some derivatives act as tubulin polymerization destabilizers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Apoptosis Induction: Several compounds have been shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins.

Table of Anticancer Activity of Related Tetrahydrobenzo[b]thiophene Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Mechanism of ActionReference
Benzyl urea tetrahydrobenzo[b]thiopheneA549 (Lung)PotentTubulin polymerization inhibitor[2]
2-Benzamido-tetrahydrobenzo[b]thiopheneVariousModerate to GoodNot specified[3]
N-hetaryl-2-cyanoacetamide tetrahydrobenzo[b]thiophenePC3 (Prostate), HepG2 (Liver)Highly activeApoptotic, anti-metastatic, anti-angiogenic[4]
Anti-inflammatory Activity

Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene have been investigated as activators of the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[5][6] By activating NRF2, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

The thiophene scaffold is a well-known pharmacophore in the development of antimicrobial agents. Tetrahydrobenzo[b]thiophene derivatives have shown promising activity against a range of bacterial and fungal pathogens.[7] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Future Perspectives

The this compound core is a largely untapped resource for the development of novel therapeutics. Future research should focus on:

  • Expansion of the Derivative Library: Systematic exploration of the chemical space around the core scaffold through the derivatization of the acetyl and keto groups is crucial to establish clear structure-activity relationships (SAR).

  • Elucidation of Mechanisms of Action: In-depth biological studies are needed to understand the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The versatility of the this compound scaffold, coupled with the demonstrated biological activities of related compounds, positions it as a highly attractive starting point for the discovery of next-generation drugs targeting a spectrum of diseases.

References

  • Clarke, H. T.; Taylor, E. R. The Vilsmeier-Haack Reaction. Org. React.1957 , 9, 37. [Link]

  • Perwez, A.; et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemMedChem2022 , 17(22), e202200424. [Link]

  • Al-Ostoot, F. H.; et al. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Int. J. Nanomedicine2020 , 15, 829–845. [Link]

  • Wang, Y.; et al. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules2019 , 24(12), 2249. [Link]

  • Perwez, A.; et al. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemMedChem2022 , 17(22), e202200424. [Link]

  • Kumar, A.; et al. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chem2019 , 13(1), 58. [Link]

  • El-Sayed, W. M.; et al. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anticancer Agents Med. Chem.2018 , 18(12), 1761-1769. [Link]

Sources

The Multifaceted Biological Activities of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one core scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of analogs with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties exhibited by these compounds. We will delve into the key mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for the evaluation of these activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the benzothiophene framework.

Introduction: The Benzothiophene Scaffold - A Versatile Pharmacophore

The benzothiophene moiety, a bicyclic system consisting of a benzene ring fused to a thiophene ring, is a cornerstone in the development of pharmacologically active agents. Its structural rigidity, coupled with the electronic properties of the sulfur atom, allows for diverse interactions with various biological targets. The partially saturated analog, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, and its derivatives, particularly those with a 2-acetyl substitution, have emerged as a promising class of compounds with a broad spectrum of therapeutic potential. This guide will systematically explore the key biological activities demonstrated by analogs of this core structure.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Analogs of this compound have demonstrated potent anticancer activities through various mechanisms, including the inhibition of critical cellular processes such as cell proliferation, migration, and survival.

Mechanism of Action: Multi-Kinase Inhibition

A significant anticancer strategy for these analogs involves the simultaneous inhibition of multiple protein kinases that are crucial for cancer cell signaling and survival.

Certain 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors. For instance, a hydrazide derivative, compound 16b , has shown potent inhibitory activity against a panel of kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A.[1][2] This multi-targeted approach is particularly promising for overcoming chemoresistance, a major challenge in cancer therapy.[2] The inhibition of these kinases by compound 16b leads to G2/M cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a broad-spectrum anticancer agent.[1][2]

G cluster_0 Benzothiophene Analog (e.g., 16b) cluster_1 Target Kinases cluster_2 Cellular Processes cluster_3 Cellular Outcomes Analog 5-Hydroxybenzothiophene Hydrazide Analog (16b) Clk4 Clk4 Analog->Clk4 DRAK1 DRAK1 Analog->DRAK1 Haspin Haspin Analog->Haspin OtherKinases Other Kinases (Clk1, Dyrk1B, Dyrk1A) Analog->OtherKinases CellCycle Cell Cycle Progression Clk4->CellCycle ApoptosisReg Apoptosis Regulation Clk4->ApoptosisReg CellMigration Cell Migration Clk4->CellMigration DRAK1->CellCycle DRAK1->ApoptosisReg DRAK1->CellMigration Haspin->CellCycle Haspin->ApoptosisReg Haspin->CellMigration OtherKinases->CellCycle OtherKinases->ApoptosisReg OtherKinases->CellMigration G2MArrest G2/M Cell Cycle Arrest CellCycle->G2MArrest Apoptosis Apoptosis ApoptosisReg->Apoptosis MigrationInhibition Inhibition of Migration CellMigration->MigrationInhibition

Caption: Multi-kinase inhibition by a benzothiophene analog.

Mechanism of Action: Tubulin Polymerization Inhibition

Another key anticancer mechanism for benzothiophene analogs is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This action leads to mitotic arrest and subsequent cell death.

Novel benzothiophene acrylonitrile analogs, structurally resembling combretastatin, have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, with GI50 values in the nanomolar range.[3][4] These compounds, such as analogs 5 and 6 , are hypothesized to exert their anticancer effects by interacting with tubulin, thereby preventing its polymerization into microtubules.[3][4] A significant advantage of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated drug resistance, a common mechanism of resistance to other tubulin-targeting agents like taxanes and Vinca alkaloids.[3][4]

CompoundCancer Cell LineGI50 (nM)
Analog 5 Leukemia10 - 66.5
Colon Cancer10 - 66.5
CNS Cancer10 - 66.5
Prostate Cancer10 - 66.5
Analog 6 Leukemia21.2 - 50.0
CNS Cancer21.2 - 50.0
Prostate Cancer21.2 - 50.0

Data synthesized from multiple cancer cell line screenings.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the procedure for assessing the effect of test compounds on the polymerization of tubulin in vitro.

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Positive controls (e.g., paclitaxel for stabilization, vinblastine for destabilization)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

  • Preparation: Pre-warm the spectrophotometer and a 96-well plate to 37°C.[5] Thaw all reagents on ice.

  • Reaction Mixture Preparation: In each well of the pre-warmed plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the test compound at the desired concentration.[5] Include wells for vehicle control (e.g., DMSO) and positive controls.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.[5]

  • Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance (turbidity) at 340 nm or fluorescence (if using a fluorescent reporter) at regular intervals (e.g., every 1 minute for 30-60 minutes) at 37°C.[5][6]

  • Data Analysis: Plot the absorbance or fluorescence values against time to generate polymerization curves. Compare the curves of the test compounds with the vehicle control to determine if the compound inhibits or enhances tubulin polymerization.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Pre-warm plate and spectrophotometer to 37°C B Prepare reaction mix: Buffer, GTP, Test Compound A->B C Add purified tubulin to initiate polymerization B->C D Measure absorbance/fluorescence at 340 nm over time C->D E Plot polymerization curves (Absorbance vs. Time) D->E F Compare test compound curves to controls E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Modulation of the NRF2 Pathway

Analogs of this compound, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, have been investigated for their anti-inflammatory properties. A key mechanism underlying this activity is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway.

Mechanism of Action: NRF2 Activation

NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). Upon activation by inducers, NRF2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to activate NRF2, leading to the upregulation of downstream targets like NQO1 and HO-1.[7][8][9] This activation is associated with the ability of these compounds to disrupt the interaction between NRF2 and KEAP1.[7][8][9] Consequently, these compounds exhibit anti-inflammatory effects by reversing the elevated levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory mediators (e.g., PGE2, COX-2, NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages.[7][9]

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inflammatory Stimulus Analog Tetrahydrobenzo[b]thiophene Analog KEAP1_NRF2 KEAP1-NRF2 Complex Analog->KEAP1_NRF2 Disrupts Interaction NRF2_free NRF2 (free) KEAP1_NRF2->NRF2_free NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to AntiInflam Anti-inflammatory Gene Expression (NQO1, HO-1) ARE->AntiInflam Activates ProInflam Pro-inflammatory Mediators (TNF-α, IL-6) AntiInflam->ProInflam Inhibits LPS LPS LPS->ProInflam

Caption: NRF2 activation by a tetrahydrobenzothiophene analog.

Experimental Protocol: NRF2 Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to quantify the activation of the NRF2 pathway.

  • A suitable cell line (e.g., HepG2)

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

  • Cell Culture and Transfection: Plate the cells in a multi-well plate. Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[10]

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with various concentrations of the test compounds. Include a vehicle control and a known NRF2 activator as a positive control.

  • Cell Lysis: Following the treatment period (e.g., 16-24 hours), lyse the cells using a luciferase lysis buffer.[11][12]

  • Luciferase Activity Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.[11][12] If a control plasmid was used, measure its activity as well for normalization.

  • Data Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. Calculate the fold induction of NRF2 activity for each compound concentration relative to the vehicle control.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also been explored for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Spectrum of Activity

Various synthesized series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown significant in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, as well as fungal strains (Aspergillus niger, Candida albicans).[11][12][13] Chalcone derivatives of 2-acetyl thiophene have also been synthesized and evaluated for their antimicrobial potential.[14][15]

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µM/ml)
S1 B. subtilis0.81
S. aureus0.81
E. coli0.81
S. typhi0.81
S4 A. niger0.91
C. albicans0.91

Data for selected potent compounds from a synthesized series.[11][12][13]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the broth microdilution method for determining the MIC of a test compound.

  • Test compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in the growth medium directly in the wells of a 96-well plate.[3][4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium.[16]

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension.[2][16] Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[2][3]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare serial dilutions of test compound in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature and time C->D E Visually inspect for turbidity (growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Perspectives

The analogs of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications underscores the therapeutic potential of the benzothiophene scaffold. The multi-targeting capabilities of some of these analogs, such as the multi-kinase inhibitors, offer a significant advantage in addressing complex diseases like cancer.

Future research in this area should focus on several key aspects. Firstly, a more detailed investigation into the specific biological activities of the core molecule, this compound, is warranted to establish a baseline for structure-activity relationship (SAR) studies. Secondly, further optimization of the lead compounds identified in the various studies is crucial to enhance their potency, selectivity, and pharmacokinetic properties. The exploration of novel derivatives through combinatorial chemistry and rational drug design, guided by the mechanistic insights discussed in this guide, will undoubtedly lead to the discovery of new and improved therapeutic agents. Finally, in vivo studies are essential to validate the preclinical efficacy and safety of the most promising analogs, paving the way for their potential clinical development. The continued exploration of this chemical space holds great promise for addressing unmet medical needs across various disease areas.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Taylor & Francis Online.

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH.

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed.

  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ResearchGate.

  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.

  • In vitro tubulin polymerization assay. Bio-protocol.

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.

  • Application Notes and Protocols for Measuring Nrf2 Activation by Dimethyl Fumarate. Benchchem.

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC - NIH.

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed.

  • (PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate.

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC - NIH.

  • In vitro methods for Nrf2 pathway induction. CORE.

  • ab207223 Nrf2 Transcription Factor Assay Kit (Colorimetric). Abcam.

  • Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech.

  • Application Notes and Protocols for Multi-kinase-IN-3. Benchchem.

  • Synthesis and Antimicrobial activities of some new chalcones of 2-Acetyl Thiophene. ResearchGate.

  • (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate.

  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry.

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed.

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed.

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. ResearchGate.

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. ResearchGate.

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central.

  • Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. Asian Journal of Chemistry.

Sources

Spectroscopic Data for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique structural features of this molecule, including a thiophene ring fused to a cyclohexanone moiety and bearing an acetyl group, give rise to a distinct spectroscopic signature. Understanding this signature is paramount for researchers engaged in the synthesis, characterization, and application of this and related compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven protocols for spectroscopic characterization.

The systematic IUPAC name for this compound is 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one.[1] Its bicyclic framework consists of a partially saturated benzothiophene system, with a ketone group at position 4 and an acetyl substituent at position 2.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) is a suitable method.

Data Summary
Parameter Value Source
Molecular FormulaC₁₀H₁₀O₂S[1]
Exact Mass194.0402 g/mol [1]
Molecular Weight194.25 g/mol [1]
Predicted M+ Peak (m/z)194[1]
Interpretation

The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 194, corresponding to the molecular formula C₁₀H₁₀O₂S.[1] Due to the presence of a sulfur atom, isotopic peaks at M+1 (from ¹³C) and M+2 (from ³⁴S) would be observed, with relative intensities of approximately 11.1% and 4.4%, respectively.

Electron ionization is a "hard" ionization technique, often leading to fragmentation.[2] Key fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO•, 43 Da) leading to a fragment at m/z 151, and the loss of a methyl radical (CH₃•, 15 Da) from the acetyl group, resulting in a fragment at m/z 179. Further fragmentation of the heterocyclic ring system can also be anticipated.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and fragmentation).[3]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet System: Direct insertion probe or gas chromatography (for pure samples, a direct probe is efficient).

  • Data Acquisition:

    • The sample is introduced into the ion source.

    • The instrument is scanned over a mass range of m/z 50-300 to capture the molecular ion and expected fragment ions.

    • A background spectrum is acquired and subtracted from the sample spectrum to remove contributions from the solvent and instrument background.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

¹H NMR Spectroscopy

Predicted Data Summary

Chemical Shift (δ ppm) Multiplicity Integration Assignment Source
~7.2Singlet1HThiophene aromatic proton (H-3)[1]
~2.8–3.1Multiplet4HDihydro ring CH₂ groups (H-5, H-6)[1]
~2.6Singlet3HAcetyl methyl (CH₃)[1]
~2.5Triplet2HH-7N/A

Note: The chemical shift for H-7 is an estimation based on similar structures.

Interpretation

  • The downfield singlet at approximately 7.2 ppm is characteristic of the lone proton on the electron-rich thiophene ring.

  • The multiplet in the range of 2.8-3.1 ppm corresponds to the four protons of the two methylene groups in the cyclohexanone ring. The complexity of this signal arises from geminal and vicinal coupling.

  • The singlet at around 2.6 ppm is indicative of the three equivalent protons of the acetyl methyl group.

  • A triplet is expected around 2.5 ppm for the H-7 protons, coupled to the adjacent H-6 methylene protons.

¹³C NMR Spectroscopy

Predicted Data Summary

Chemical Shift (δ ppm) Assignment
~195-200C=O (ketone)
~190C=O (acetyl)
~140-150Quaternary carbons of the thiophene ring
~125-135CH of the thiophene ring
~20-40CH₂ of the cyclohexanone ring
~25-30CH₃ of the acetyl group

Note: These are estimated chemical shifts based on typical values for these functional groups.

Interpretation

  • Two distinct carbonyl signals are expected in the downfield region of the spectrum, corresponding to the ketone and acetyl carbonyl carbons.

  • The quaternary and methine carbons of the thiophene ring will appear in the aromatic region.

  • The aliphatic carbons of the cyclohexanone ring and the acetyl methyl group will be observed in the upfield region.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Data Summary
Wavenumber (cm⁻¹) Intensity Functional Group
~1680-1700StrongC=O stretch (acetyl ketone)
~1660-1680StrongC=O stretch (α,β-unsaturated ketone)
~1500-1600MediumC=C stretch (thiophene ring)
~2850-3000MediumC-H stretch (aliphatic)

Note: These are expected absorption ranges for the given functional groups.

Interpretation

  • The IR spectrum will be dominated by two strong carbonyl absorption bands. The acetyl carbonyl will likely appear at a higher wavenumber than the α,β-unsaturated ketone in the cyclohexanone ring.

  • The stretching vibrations of the C=C bonds within the thiophene ring will give rise to medium intensity bands in the 1500-1600 cm⁻¹ region.

  • The C-H stretching vibrations of the aliphatic methylene and methyl groups will be observed just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

    • The spectrum is usually displayed in terms of transmittance or absorbance.

Workflow and Data Integration

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

G cluster_workflow Spectroscopic Characterization Workflow A Sample Synthesis and Purification B Mass Spectrometry (EI-MS) A->B C NMR Spectroscopy (1H, 13C) A->C D IR Spectroscopy (FT-IR) A->D E Data Integration and Structural Elucidation B->E C->E D->E

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

Conclusion

The spectroscopic data for this compound provides a unique fingerprint for its structural identification and characterization. This guide has presented a detailed analysis of the expected mass spectrometry, NMR, and IR data, grounded in the fundamental principles of each technique and supported by field-proven experimental protocols. By following these guidelines, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring the integrity and accuracy of their scientific findings.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. Retrieved from [Link]

  • Zhang, L., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. PLoS ONE, 13(10), e0205490. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • Journal of Chemical Education. (1998). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1] This guide focuses on a specific, highly functionalized derivative: 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. While direct biological data on this exact molecule is limited, its structural features—a reactive bicyclic core, a ketone, and an acetyl group—present a rich platform for synthetic elaboration. Drawing on extensive research into related tetrahydrobenzo[b]thiophene analogues, this document provides a comprehensive exploration of the compound's potential applications. We will delve into logical synthetic strategies, propose detailed research workflows for oncology, inflammation, and infectious diseases, and provide the scientific rationale for its investigation as a foundational scaffold for developing novel therapeutics.

Core Compound Analysis: Chemical and Physical Properties

This compound, with CAS number 74458-89-2, is a bicyclic heterocyclic compound featuring a partially saturated benzothiophene system.[2][3][4] The key to its potential lies in its functionalization: a ketone at the 4-position and an acetyl group at the 2-position of the thiophene ring. These groups serve as versatile chemical handles for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

structure cluster_core This compound mol synthesis_workflow cluster_derivatization Synthetic Derivatization start Starting Materials (e.g., Cyclohexane-1,3-dione derivative, Acetylacetone, Sulfur) reaction Multi-component Cyclization (Gewald-type Reaction) start->reaction product This compound reaction->product d1 Condensation at C4-Ketone product->d1 d2 Functionalization of C2-Acetyl Group product->d2 d3 Electrophilic Substitution on Thiophene Ring product->d3 library Diverse Chemical Library d1->library d2->library d3->library oncology_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor Tetrahydrobenzo[b]thiophene Derivative Inhibitor->Receptor

Sources

Methodological & Application

Synthesis Protocol for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its fused bicyclic structure, incorporating both a thiophene ring and a cyclohexanone moiety, offers multiple reaction sites for further functionalization. This scaffold is found in a variety of molecules with potential biological activities, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. The presence of the acetyl group at the 2-position of the thiophene ring provides a handle for a wide range of chemical transformations, including the formation of more complex heterocyclic systems. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the well-established Gewald reaction.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a two-step process. The first step involves the construction of the core 6,7-dihydrobenzo[b]thiophene ring system via a multi-component Gewald reaction. This reaction is a cornerstone in thiophene synthesis, allowing for the one-pot formation of polysubstituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[1][2] In the second step, the amino group at the 2-position of the thiophene ring is removed through a deamination reaction, yielding the final product.

Experimental Protocols

PART 1: Synthesis of 2-Amino-3-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Intermediate 1)

This initial step utilizes the Gewald reaction to assemble the core heterocyclic structure. The reaction condenses 1,3-cyclohexanedione, acetylacetonitrile (3-oxobutanenitrile), and elemental sulfur in the presence of a basic catalyst.[3][4]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
1,3-CyclohexanedioneC₆H₈O₂112.135.61 g0.05
AcetylacetonitrileC₄H₅NO83.094.15 g0.05
Elemental SulfurS32.061.60 g0.05
MorpholineC₄H₉NO87.124.36 g (5 mL)0.05
EthanolC₂H₅OH46.07100 mL-

Step-by-Step Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 1,3-cyclohexanedione (5.61 g, 0.05 mol), acetylacetonitrile (4.15 g, 0.05 mol), elemental sulfur (1.60 g, 0.05 mol), and ethanol (100 mL).

  • Stir the mixture at room temperature to form a suspension.

  • From the dropping funnel, add morpholine (5 mL, 0.05 mol) dropwise over a period of 15-20 minutes. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If precipitation is not significant, the volume of the solvent can be reduced under vacuum.

  • Collect the precipitated solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Dry the solid product under vacuum to obtain 2-amino-3-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Intermediate 1). The product can be further purified by recrystallization from ethanol if necessary.

Synthesis_Workflow_Part1 reagents 1,3-Cyclohexanedione Acetylacetonitrile Sulfur Ethanol flask Reaction Flask (250 mL) reagents->flask reflux Reflux (3-4 h, ~78°C) flask->reflux morpholine Morpholine (catalyst) morpholine->flask dropwise workup Cooling & Precipitation reflux->workup filtration Vacuum Filtration workup->filtration product Intermediate 1 (2-Amino-3-acetyl-6,7- dihydrobenzo[b]thiophen-4(5H)-one) filtration->product

Caption: Workflow for the synthesis of Intermediate 1 via the Gewald reaction.

PART 2: Synthesis of this compound (Final Product)

This step involves the deamination of the 2-amino group from Intermediate 1. This is achieved through diazotization with sodium nitrite in an acidic medium, followed by the reduction of the resulting diazonium salt with hypophosphorous acid.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
Intermediate 1C₁₀H₁₁NO₂S209.264.19 g0.02
Hydrochloric Acid (conc.)HCl36.46~10 mL-
Sodium NitriteNaNO₂69.001.52 g0.022
Hypophosphorous Acid (50% aq.)H₃PO₂66.00~15 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Step-by-Step Procedure:

  • In a 250 mL beaker, suspend Intermediate 1 (4.19 g, 0.02 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL). Cool the suspension to 0-5 °C in an ice-water bath with stirring.

  • In a separate beaker, dissolve sodium nitrite (1.52 g, 0.022 mol) in water (10 mL) and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the suspension of Intermediate 1 while maintaining the temperature between 0-5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • To the resulting diazonium salt solution, add pre-chilled hypophosphorous acid (50% aqueous solution, ~15 mL) dropwise. The addition should be slow to control the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-3 hours.

  • The crude product should separate as an oily layer or a solid precipitate. Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash them with water (2 x 20 mL) and then with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Synthesis_Workflow_Part2 intermediate1 Intermediate 1 in HCl/H₂O diazotization Diazotization (NaNO₂, 0-5°C) intermediate1->diazotization reduction Reduction (H₃PO₂, 0°C to RT) diazotization->reduction extraction Extraction (Dichloromethane) reduction->extraction purification Column Chromatography extraction->purification final_product Final Product (2-Acetyl-6,7-dihydrobenzo [b]thiophen-4(5H)-one) purification->final_product

Sources

The Versatile Scaffolding of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of heterocyclic systems, the tetrahydrobenzo[b]thiophene core has emerged as a privileged structure, underpinning a diverse range of biologically active compounds. At the heart of this chemical space lies 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one , a versatile research tool and key building block for the elaboration of complex molecules with significant therapeutic potential. This guide provides an in-depth exploration of this compound, from its synthesis to its application in the development of targeted therapies, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Strategic Importance

This compound, with the IUPAC name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one, is a bicyclic molecule featuring a partially saturated benzothiophene system. The presence of a ketone at the 4-position and an acetyl group at the 2-position provides two reactive handles for further chemical modification, making it an ideal starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S[1]
Molecular Weight 194.25 g/mol [1]
CAS Number 74458-89-2N/A
Appearance White to yellow solid (predicted)[2]
Solubility Low in water; soluble in DMSO[1]
Predicted ¹H-NMR δ 2.6 (s, 3H, acetyl methyl), δ 2.8–3.1 (m, 4H, dihydro ring CH₂ groups), and δ 7.2 (s, 1H, thiophene aromatic proton)[1]
Predicted Mass Spec Exact mass of 194.0402 g/mol , with a dominant molecular ion peak at m/z 194 in electron ionization (EI) spectra[1]

The strategic importance of this molecule is underscored by the established biological activities of its derivatives, which span a wide therapeutic spectrum including anticancer, anti-inflammatory, and kinase inhibitory activities.[1][3][4] The tetrahydrobenzo[b]thiophene core acts as a bioisostere for other aromatic systems, offering a unique combination of lipophilicity and hydrogen bonding capacity that can be fine-tuned to optimize drug-target interactions.

Synthesis of the Core Scaffold: A Plausible Synthetic Route

While direct, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a highly plausible and efficient method can be devised based on established organic chemistry principles, namely the Friedel-Crafts acylation of a suitable precursor.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a potential two-step synthesis starting from commercially available reagents. The first step involves the synthesis of the precursor, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, followed by its acylation.

Step 1: Synthesis of 6,7-dihydrobenzo[b]thiophen-4(5H)-one

A well-established method for the synthesis of this precursor involves the reaction of cyclohexan-1,3-dione with a suitable sulfur-containing reagent.

Step 2: Friedel-Crafts Acylation

The introduction of the acetyl group at the C2 position of the thiophene ring can be achieved through a Friedel-Crafts acylation reaction.[5] The electron-rich nature of the thiophene ring facilitates this electrophilic aromatic substitution.

Materials and Reagents:

  • 6,7-dihydrobenzo[b]thiophen-4(5H)-one

  • Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)

  • A Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1 equivalent) in anhydrous DCM.

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

  • Addition of Acylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.

  • Low Temperature Addition: The initial cooling to 0 °C and slow addition of reagents help to control the exothermic nature of the Friedel-Crafts reaction and minimize the formation of side products.

  • Stoichiometry: A slight excess of the Lewis acid and acylating agent is used to ensure complete conversion of the starting material.

  • Aqueous Work-up: The acidic work-up is necessary to decompose the aluminum chloride complex and quench the reaction. The bicarbonate wash neutralizes any remaining acid.

Application as a Research Tool: A Gateway to Bioactive Molecules

The true utility of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The presence of both a ketone and an acetyl group allows for selective chemical transformations to build molecular complexity.

Application 1: Synthesis of Kinase Inhibitors

The tetrahydrobenzo[b]thiophene scaffold has been identified as a promising core for the development of kinase inhibitors.[4][6] The acetyl group of this compound can be readily transformed into various heterocyclic systems known to interact with the ATP-binding site of kinases.

dot

Kinase_Inhibitor_Synthesis A This compound B Condensation with Dimethylformamide-dimethylacetal (DMF-DMA) A->B Step 1 C Enaminone Intermediate B->C D Cyclization with Guanidine C->D Step 2 E Aminopyrimidine Derivative D->E F Further Functionalization (e.g., Suzuki Coupling) E->F Step 3 G Potent Kinase Inhibitor F->G

Caption: Synthetic pathway to kinase inhibitors.

Protocol 2: Synthesis of a 2-Aminopyrimidine Derivative

This protocol describes a plausible route to a 2-aminopyrimidine-substituted tetrahydrobenzo[b]thiophene, a common motif in kinase inhibitors.

Materials and Reagents:

  • This compound

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Toluene

Procedure:

  • Formation of the Enaminone: Reflux a solution of this compound (1 equivalent) and DMF-DMA (1.5 equivalents) in toluene for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization: To a solution of sodium ethoxide (2 equivalents) in absolute ethanol, add guanidine hydrochloride (1.5 equivalents) and stir for 30 minutes at room temperature.

  • Reaction with Enaminone: Add the crude enaminone from the previous step to the guanidine solution and reflux the mixture for 8-12 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and neutralize with acetic acid. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the desired 2-aminopyrimidine derivative.

Application 2: Synthesis of Anti-inflammatory Agents

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have also shown significant anti-inflammatory properties.[2][3][7] The acetyl group can be a starting point for the synthesis of chalcones and other related structures known to modulate inflammatory pathways.

dot

Anti_Inflammatory_Synthesis A This compound B Claisen-Schmidt Condensation with Aromatic Aldehyde A->B Step 1 C Chalcone Derivative B->C D Evaluation in Anti-inflammatory Assays C->D Biological Screening E Lead Compound for Anti-inflammatory Drug Discovery D->E

Caption: Synthesis of chalcone-based anti-inflammatory agents.

Protocol 3: Synthesis of a Chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative via a Claisen-Schmidt condensation.

Materials and Reagents:

  • This compound

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise with stirring.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate usually indicates the progress of the reaction.

  • Work-up and Purification: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

This compound represents a highly valuable and versatile research tool for medicinal chemists and drug discovery scientists. Its readily accessible core structure and strategically placed functional groups provide a robust platform for the synthesis of diverse compound libraries. The demonstrated potential of its derivatives as potent kinase inhibitors and anti-inflammatory agents highlights the significance of this scaffold in the ongoing quest for novel therapeutics. The protocols and insights provided herein are intended to empower researchers to unlock the full potential of this remarkable molecule.

References

  • Described herein is a green one-step protocol for the preparation of substituted 2-acetylbenzo[b]thiophenes from commercially available aromatic halides. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kamal, S., et al. (n.d.). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. Retrieved from [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, November 9). NIH. Retrieved from [Link]

  • Pinna, G. A., et al. (2003). Addition reactions of Acetylenic Esters to 6,7-Dihydrobenzo[B]Furan-4(5H)-One, 6,7-Dihydroindol-4(5H)-One, 5,6-Dihydrobenzo[B]Furan-7(6H)-One and 5,6-Dihydroindol-7(6H)-One Ketoximes. Formation of Reduced Furo[G]- and Pyrrolo[G]-Indoles. ResearchGate. Retrieved from [Link]

  • Jones, T. H. (1983). Synthesis of acylated benzothiophenes. Google Patents.
  • El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. Retrieved from [Link]

  • Examples of reported 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as... (n.d.). ResearchGate. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Ramesh, B., Kulkarni, S. V., & Rao, B. S. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. (2020). PubMed. Retrieved from [Link]

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-Based Derivatives as Anticancer Agents: An overview. (2025, August 9). Preprints.org. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. (2022). PubMed. Retrieved from [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Retrieved from [Link]

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. Retrieved from [Link]

  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. (2022). ResearchGate. Retrieved from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions with 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Gateway to Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

This compound is a bifunctional heterocyclic ketone that serves as a pivotal starting material in the synthesis of various fused heterocyclic systems.[1] Its structure, featuring a reactive acetyl group and a cyclic ketone moiety, makes it an ideal precursor for constructing complex molecular architectures. Of particular significance is its role as a building block for thieno[2,3-b]pyridines, a class of compounds renowned for their diverse and potent pharmacological activities.[2] Thieno[2,3-b]pyridine derivatives have demonstrated efficacy as anti-platelet agents, anticancer therapeutics, and anti-inflammatory molecules, making them a focal point in contemporary drug discovery and development.[3][4][5]

This comprehensive guide provides detailed experimental setups and protocols for the utilization of this compound in the synthesis of thieno[2,3-b]pyridine scaffolds. The methodologies described herein are grounded in established chemical principles, primarily the Gewald aminothiophene synthesis followed by a Friedländer-type cyclocondensation, offering researchers a robust and versatile pathway to novel bioactive molecules.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful reaction design. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one[1]
Molecular Formula C₁₀H₁₀O₂S[1]
Molecular Weight 194.25 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Low in water; soluble in organic solvents like DMSO[1]

Synthetic Strategy: A Two-Step Approach to Thieno[2,3-b]pyridines

The conversion of this compound to the thieno[2,3-b]pyridine core is typically achieved through a two-step synthetic sequence. This strategy offers a high degree of modularity, allowing for the introduction of various substituents to tailor the pharmacological profile of the final compounds.

Synthetic_Pathway start This compound intermediate 2-Amino-3-cyano-4-acetyl-5,6-dihydrobenzo[b]thieno[2,3-b]pyridine Intermediate start->intermediate Gewald Reaction product Substituted Thieno[2,3-b]pyridine intermediate->product Friedländer Annulation

Figure 1: General synthetic workflow.

Part 1: The Gewald Aminothiophene Synthesis

The first critical step is the Gewald reaction, a multicomponent condensation that efficiently constructs a polysubstituted 2-aminothiophene ring.[6][7] This reaction involves the condensation of a ketone with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[6]

The mechanism commences with a Knoevenagel condensation between the ketone (this compound) and the activated nitrile, catalyzed by a base.[6] The resulting adduct then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the stable 2-aminothiophene.[6]

Gewald_Mechanism reactants Ketone + Activated Nitrile + Sulfur + Base knoevenagel Knoevenagel Condensation reactants->knoevenagel sulfur_addition Sulfur Addition knoevenagel->sulfur_addition cyclization Cyclization sulfur_addition->cyclization product 2-Aminothiophene cyclization->product

Sources

Application Notes and Protocols for the Purification of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a bicyclic compound featuring a thiophene ring fused to a cyclohexenone moiety. With a molecular formula of C₁₀H₁₀O₂S, this molecule serves as a valuable intermediate in the synthesis of more complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[1][2][3][4] The biological activities of substituted tetrahydrobenzo[b]thiophenes as potential anticancer agents underscore the importance of obtaining high-purity starting materials for derivatization and screening.[2][3][4]

The presence of both a ketone and an acetyl group, along with a partially saturated ring, imparts a moderate polarity to the molecule. This structural complexity can lead to the formation of various impurities during synthesis, including starting materials, by-products from side reactions, and decomposition products. Therefore, robust and efficient purification strategies are critical to ensure the integrity of subsequent research and development activities.

This document provides a detailed guide to the primary techniques for purifying this compound, focusing on recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

Physicochemical Properties for Purification Strategy Development

A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. These properties dictate the choice of solvents and techniques.

PropertyValue/InformationSourceSignificance for Purification
Molecular Formula C₁₀H₁₀O₂S[1]---
Molecular Weight 194.25 g/mol [1]Influences diffusion rates in chromatography.
Appearance Likely a solid at room temperature.Inferred from related structures.Enables purification by recrystallization.
Solubility Low in water; soluble in DMSO.[1][1]Key for selecting appropriate recrystallization and chromatography solvents.
Calculated logP 2.26[1]Indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethyl acetate, dichloromethane, and acetone.
Polarity Moderately polar.Inferred from the presence of two carbonyl groups.Guides the choice of adsorbent and eluent system for column chromatography.

Part 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Causality Behind Experimental Choices

The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. Given the moderate polarity of this compound, a solvent of low to moderate polarity is likely to be effective. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexane, heptane) are excellent starting points. For related benzothiophene derivatives, recrystallization from ethanol or diethyl ether has been reported to yield pure crystalline products.[5] Another study successfully used hexane for the recrystallization of a similar heterocyclic compound.[6]

A mixed solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, can also be employed to fine-tune the solubility characteristics. In this approach, the crude product is dissolved in a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is sparingly soluble) is added until the solution becomes turbid.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to identify a suitable candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Self-Validating System
  • Purity Assessment: The purity of the recrystallized product should be assessed by Thin Layer Chromatography (TLC) and melting point analysis. A sharp melting point and a single spot on the TLC plate are indicative of high purity.

  • Yield Calculation: Calculate the percentage yield to evaluate the efficiency of the recrystallization process.

Part 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For this compound, normal-phase chromatography using silica gel as the stationary phase is the most common approach.

Causality Behind Experimental Choices

The choice of the mobile phase (eluent) is crucial for achieving good separation. The eluent's polarity determines the rate at which compounds move down the column. A good starting point for developing a mobile phase for a moderately polar compound like the target molecule is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

The optimal solvent ratio can be determined by running TLC plates with different solvent systems. The ideal system will give a retention factor (Rf) of approximately 0.3-0.4 for the target compound, with good separation from any impurities.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis for Solvent System Selection Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate G Crude Crude Synthetic Product Recryst Recrystallization Crude->Recryst Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, NMR, MS) Recryst->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Meets Purity Criteria

Sources

Application Note: Quantitative Analysis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical quantification of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a key intermediate in the synthesis of various pharmacologically active molecules. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantitative data. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. All protocols are presented with an emphasis on the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility.[1][2][3]

Introduction to this compound

This compound is a heterocyclic compound featuring a fused thiophene and cyclohexenone ring system. Its structural motif is of significant interest in medicinal chemistry, serving as a scaffold for the development of therapeutic agents.[4][5][6] Accurate quantification of this molecule is critical for various stages of drug development, including synthesis optimization, purity assessment, stability studies, and quality control of the final active pharmaceutical ingredient (API).

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₀O₂S [7]
Molecular Weight 194.25 g/mol [7]
Exact Mass 194.0402 g/mol [7]
LogP (Calculated) 2.26 [7]

| Solubility | Low in water; soluble in organic solvents like DMSO, Methanol, Acetonitrile. |[7][8] |

Causality Behind Method Selection

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is selected as the primary quantitative technique due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds. The presence of a chromophore in the molecule makes UV detection an ideal choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory and quantitative method. Its superior separation efficiency and the structural information provided by mass spectrometry make it invaluable for impurity profiling and trace-level analysis.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is not typically a primary quantitative tool in this context but is indispensable for the unambiguous structural elucidation and confirmation of the analyte. Predicted ¹H-NMR signals for the compound include resonances for the acetyl methyl protons, the dihydro ring methylene protons, and a thiophene aromatic proton.[7]

The validation of these analytical procedures is paramount to demonstrate their fitness for the intended purpose.[2] This involves a systematic evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness to ensure the generation of reliable and scientifically sound data.[1][11][12]

Experimental Workflows and Protocols
3.1. Workflow Overview

The following diagram illustrates the general workflow for the quantification of this compound.

G cluster_prep Sample & Standard Preparation cluster_results Data Processing & Reporting prep_std Prepare Stock & Working Standards hplc HPLC-UV Analysis prep_std->hplc gcms GC-MS Analysis prep_std->gcms prep_sample Prepare Sample Solution (e.g., dissolve in diluent) prep_sample->hplc prep_sample->gcms nmr NMR for Structural ID prep_sample->nmr specificity Specificity quant Quantification (Assay, Impurities) hplc->quant linearity Linearity & Range gcms->quant accuracy Accuracy precision Precision (Repeatability & Intermediate Precision) lod_loq LOD / LOQ robustness Robustness report Generate Report quant->report

Caption: General workflow for analysis and validation.

3.2. Protocol 1: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method for the routine quantification of this compound.

A. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

B. Chromatographic Conditions

Parameter Condition
Mobile Phase A: Water, B: Acetonitrile
Gradient 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, hold for 2 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

| Run Time | 15 minutes |

C. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

D. Method Validation (Self-Validating System)

  • System Suitability: Before analysis, inject the 50 µg/mL standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[1]

  • Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Plot the peak area versus concentration for the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate sample preparations at 100% of the target concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should meet predefined criteria.

3.3. Protocol 2: Quantification and Confirmation by GC-MS

This method is ideal for confirming the identity and quantifying the analyte, particularly for assessing volatile impurities.

G start Sample Solution in Volatile Solvent (e.g., Ethyl Acetate) injector GC Injector (Split/Splitless, 250°C) start->injector column GC Column (e.g., DB-5ms, 30m x 0.25mm) injector->column oven Temperature Programmed GC Oven ms_source MS Ion Source (Electron Ionization, 70 eV) column->ms_source Transfer Line (280°C) analyzer Mass Analyzer (Quadrupole) ms_source->analyzer detector Detector (Electron Multiplier) analyzer->detector data Data System: Total Ion Chromatogram (TIC) & Mass Spectrum detector->data

Caption: GC-MS experimental workflow.

A. Instrumentation and Materials

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Reference Standard: this compound (≥98% purity).

  • Ethyl Acetate or Dichloromethane (GC grade).

B. GC-MS Conditions

Parameter Condition
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Scan Range | 40 - 400 amu |

C. Preparation of Solutions

  • Prepare stock and working standard solutions in ethyl acetate, similar to the HPLC protocol, at appropriate concentrations for GC-MS analysis (e.g., 1-20 µg/mL).

  • Prepare the sample solution in ethyl acetate to a concentration within the calibration range.

D. Data Analysis and Validation

  • Quantification: Use the peak area from the Total Ion Chromatogram (TIC) or a specific extracted ion (e.g., the molecular ion at m/z 194) for quantification against the calibration curve.

  • Confirmation: The identity of the analyte is confirmed by matching its retention time and its EI mass spectrum with that of the reference standard. The mass spectrum should show the molecular ion (M⁺) at m/z 194 and characteristic fragment ions.

  • Validation: The principles of linearity, accuracy, precision, and LOD/LOQ are established similarly to the HPLC method, adhering to ICH guidelines.[1][3][12]

Structural Confirmation by NMR Spectroscopy

While not a primary quantitative method in this context, ¹H and ¹³C NMR are essential for the definitive identification of the this compound structure.

A. Sample Preparation

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

B. Predicted ¹H-NMR Signals

  • Acetyl Methyl (CH₃): A singlet expected around δ 2.6 ppm (3H).[7]

  • Dihydro Ring (CH₂-CH₂): Two multiplets expected in the range of δ 2.8–3.1 ppm (4H total).[7]

  • Thiophene Proton (CH): A singlet for the aromatic proton on the thiophene ring, expected around δ 7.2 ppm (1H).[7]

C. Data Interpretation

  • The obtained spectrum should be compared with a reference spectrum or with predicted values. The integration of the signals should correspond to the number of protons in each environment. ¹³C NMR and 2D NMR techniques (like COSY and HSQC) can be used for further structural confirmation.

Conclusion

The analytical methods presented provide a robust framework for the quantification and characterization of this compound. The HPLC-UV method is recommended for routine quality control and assay, while the GC-MS method offers a reliable confirmatory technique, especially for purity and impurity profiling. Adherence to the validation principles outlined is crucial for ensuring the integrity and reliability of the data generated, supporting regulatory submissions and advancing drug development programs.

References
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • ICH. (Date not available). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Vulcanchem. (Date not available). This compound.
  • SpectraBase. (Date not available). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.
  • ResearchGate. (2025, August 5). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
  • PubMed. (Date not available). Synthesis and biological characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the first radiolabelled adenosine A1 allosteric enhancer.
  • PubMed. (2023, June 8). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.
  • NIH. (2024, November 9). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
  • NIH. (Date not available). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer.
  • ResearchGate. (2025, February 18). Metabolite profile analysis of ethanolic extract of Ironwood (Fagraea fragrans Roxb.) leaves using GC-MS.
  • SciSpace. (Date not available). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
  • ResearchGate. (Date not available). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

Sources

The Versatile Scaffold: 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and diverse biological activity is perpetual. Among these, the 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one core has emerged as a privileged structure. Its unique combination of a thiophene ring, a fused cyclohexanone, and reactive acetyl and ketone functionalities provides a rich platform for chemical modification and exploration of chemical space. This guide provides an in-depth exploration of the applications of this scaffold in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation. We aim to equip researchers, scientists, and drug development professionals with the technical insights and practical knowledge to leverage this promising molecule in their research endeavors.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design and development.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
IUPAC Name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one
Predicted LogP 2.26
Solubility Low in water; soluble in DMSO

Synthetic Pathways to the Core Scaffold and Its Analogs

While direct, documented syntheses of this compound are not abundant, the Gewald reaction stands out as a highly plausible and versatile method for accessing the broader class of 2-aminothiophenes, which can be further modified to yield the target scaffold.[1][2][3][4][5][6] This multicomponent reaction offers an efficient convergence of simple starting materials to construct the thiophene ring.

Start Cyclohexanone + Cyanoacetamide + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 2-Amino-3-carboxamido-4,5,6,7- tetrahydrobenzo[b]thiophene Gewald->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis CarboxylicAcid 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid Hydrolysis->CarboxylicAcid Decarboxylation Decarboxylation CarboxylicAcid->Decarboxylation Amine 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Decarboxylation->Amine Diazotization Diazotization Amine->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer-type Reaction (e.g., with Acetaldehyde oxime) Diazonium->Sandmeyer Target 2-Acetyl-4,5,6,7-tetrahydrobenzo[b]thiophene Sandmeyer->Target Oxidation Oxidation Target->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Plausible synthetic route to the target scaffold.

Protocol 1: Plausible Synthesis of the Core Scaffold via a Modified Gewald Reaction

This protocol outlines a plausible multi-step synthesis adapted from established methodologies for preparing substituted thiophenes.

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • To a stirred mixture of cyclohexanone (1 eq), malononitrile (1 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-amino-3-cyanotetrahydrobenzo[b]thiophene derivative.

Step 2: Hydrolysis to 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

  • Suspend the 2-amino-3-cyanotetrahydrobenzo[b]thiophene derivative in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture at reflux for several hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry.

Step 3: Subsequent Modifications to Introduce the Acetyl and Ketone Groups

Further chemical transformations, such as decarboxylation followed by diazotization and a Sandmeyer-type reaction with an appropriate acetylating agent, and subsequent oxidation of the cyclohexene ring, would be required to arrive at the final this compound. These steps are complex and would require significant optimization.

Derivatization Strategies for Library Synthesis

The true power of the this compound scaffold lies in its susceptibility to a wide array of chemical modifications at its acetyl and ketone moieties. This allows for the generation of large, diverse chemical libraries for screening against various biological targets.

Core This compound Acetyl_Mod Acetyl Group Modifications Core->Acetyl_Mod Ketone_Mod Ketone Group Modifications Core->Ketone_Mod Aldol Aldol Condensation Acetyl_Mod->Aldol Mannich Mannich Reaction Acetyl_Mod->Mannich Willgerodt Willgerodt-Kindler Reaction Acetyl_Mod->Willgerodt Heterocycle Heterocycle Formation (e.g., Pyrazole, Isoxazole) Acetyl_Mod->Heterocycle Reduction Reduction to Alcohol Ketone_Mod->Reduction Reductive_Amination Reductive Amination Ketone_Mod->Reductive_Amination Wittig Wittig Reaction Ketone_Mod->Wittig Grignard Grignard Reaction Ketone_Mod->Grignard

Caption: Derivatization pathways from the core scaffold.

Protocol 2: General Procedure for Aldol Condensation at the Acetyl Group
  • Dissolve this compound (1 eq) in a suitable solvent such as ethanol or methanol.

  • Add an aromatic or heteroaromatic aldehyde (1-1.2 eq).

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The resulting chalcone-like derivative often precipitates and can be collected by filtration, washed with water, and recrystallized.

Applications in Medicinal Chemistry: Targeting Kinases and Oxidative Stress

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have demonstrated significant potential in several therapeutic areas, most notably as kinase inhibitors for cancer therapy and as antioxidants.

Kinase Inhibition

Several studies have highlighted the potential of benzothiophene derivatives as potent kinase inhibitors. For instance, derivatives have been identified as multi-kinase inhibitors targeting enzymes like Clk1/4, DRAK1, Dyrk1A/B, and haspin, which are implicated in cancer cell proliferation and survival.[7] Furthermore, specific derivatives of the related 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have shown inhibitory activity against Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), both of which are key enzymes in the metabolic reprogramming of cancer cells.[8][9]

Table of Biological Activity:

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
5-hydroxybenzothiophene hydrazideClk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A11, 87, 125.7, 163, 284, 353.3 nM
Tetrahydrobenzo[b]thiophene derivative 1bPDK157.10 µg/mL
Tetrahydrobenzo[b]thiophene derivative 1bLDHA64.10 µg/mL
Protocol 3: In Vitro PDK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits.[7][10]

  • Reagent Preparation: Prepare PDK1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT), ATP solution, PDK1 enzyme, and the substrate peptide (e.g., a peptide containing the AKT1 T308 phosphorylation site).

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound (dissolved in DMSO) or DMSO control.

  • Add 2 µL of PDK1 enzyme solution.

  • Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antioxidant Activity

The tetrahydrobenzo[b]thiophene scaffold has also been explored for its antioxidant properties. The ability of these compounds to scavenge free radicals makes them interesting candidates for the treatment of diseases associated with oxidative stress.[11][12]

Protocol 4: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating in vitro antioxidant activity.[8][9][13]

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare serial dilutions of the test compounds in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound or control solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Cytotoxicity Evaluation

A critical step in the preclinical development of any potential therapeutic agent is the assessment of its cytotoxicity against both cancerous and non-cancerous cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 5: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing cell viability.[11][14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown promising activity against key targets in oncology and diseases related to oxidative stress. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the full potential of this versatile molecular framework. Future work in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising scaffolds into clinically effective drugs.

References

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. [Link]

  • (PDF) Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[ b ]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

  • PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. [Link]

  • Antioxidant Activity by DPPH Assay in Vitro Protoc | PDF. [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. [Link]

  • Chemi-Verse™ PDPK1 Kinase Assay Kit PDK1 82677. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives †. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • Gewald reaction - Wikipedia. [Link]

  • US4380635A - Synthesis of acyl
  • Synthesis of 2-acetyl-6,7-dichloro-5-methoxybenzo[b]thiophene. [Link]

  • Gewald Reaction - Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • 2-Acetylthiophene - Wikipedia. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. [Link]

  • Reactivity of Aldehydes & Ketones. [Link]

  • Reactions of Aldehydes and Ketones Review and Predicting Products. [Link]

  • Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. [Link]

  • Aldehydes and Ketones Menu. [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

Sources

Application Note: 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. We will delve into its core reactivity and demonstrate its utility as a strategic building block for the synthesis of high-value fused heterocyclic systems, including thienopyrimidines and thienopyridines, which are prominent scaffolds in medicinal chemistry.[1][2][3]

Introduction & Physicochemical Properties

This compound is a bifunctional molecule featuring a dihydrobenzothiophene core. Its structure is strategically adorned with two key carbonyl functionalities: a ketone at the 4-position and an acetyl group at the 2-position of the thiophene ring.[4] This arrangement of reactive sites makes it an exceptionally valuable and versatile precursor for constructing complex, fused heterocyclic systems.[5][6] The thiophene moiety is a privileged pharmacophore in drug discovery, known to act as a bioisosteric replacement for phenyl rings and enhance drug-receptor interactions through its sulfur atom.[7] Consequently, derivatives of this building block are of significant interest for developing novel therapeutics.[2][8]

Table 1: Physicochemical Properties of this compound [4]

Property Value Source
IUPAC Name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one Vulcanchem[4]
Molecular Formula C₁₀H₁₀O₂S Vulcanchem[4]
Molecular Weight 194.25 g/mol Vulcanchem[4]
Exact Mass 194.0402 g/mol Vulcanchem[4]
Density (estimated) 1.38 g/cm³ Vulcanchem[4]
LogP (calculated) 2.26 Vulcanchem[4]

| Solubility | Low in water; soluble in DMSO, chlorinated solvents | Vulcanchem[4] |

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from the distinct reactivity of its two carbonyl groups and the adjacent active methylene positions.

  • C4-Ketone: The ketone on the alicyclic ring is a prime site for condensation reactions. It can react with reagents like malononitrile, cyanoacetamide, or hydrazine to initiate cyclization and form a new fused ring. This is the basis for the Gewald reaction and the synthesis of fused pyrazoles.

  • C2-Acetyl Group: The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile for various condensation reactions, such as the Friedländer annulation, to build a fused pyridine ring.

  • Combined Reactivity: The 1,3-relationship between the acetyl group and the C3-proton on the thiophene ring, and the dicarbonyl nature of the molecule, allows for concerted or sequential cyclization strategies to build complex polycyclic systems.

Caption: Key reactive sites on the building block and corresponding synthetic transformations.

Application I: Synthesis of Fused Thieno[2,3-d]pyrimidines

Thienopyrimidines are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][9][10] The dicarbonyl-like functionality of the title building block provides a direct route to this scaffold through condensation with urea or its analogs.

Rationale and Mechanism

The reaction of this compound with urea or thiourea in the presence of an acid catalyst proceeds via a cyclocondensation mechanism. The initial step involves the formation of an intermediate by the reaction of one of the carbonyl groups with urea, followed by an intramolecular cyclization and dehydration to yield the fused thienopyrimidine system.

G start Building Block + Urea/Thiourea step1 Acid-catalyzed condensation at C4-Ketone start->step1 H+ step2 Intramolecular cyclization involving C2-Acetyl step1->step2 step3 Dehydration step2->step3 - H2O product Fused Thieno[2,3-d]pyrimidine Product step3->product

Caption: Simplified reaction pathway for thienopyrimidine synthesis.

Detailed Protocol: Synthesis of 8,9-Dihydro-4-methyl-7H-benzo[4][11]thieno[2,3-d]pyrimidin-2(1H)-one

Expert Insight: This protocol utilizes microwave irradiation to significantly reduce reaction times and improve yields, a common strategy in modern heterocyclic synthesis.[10] The choice of ethanol as a solvent is ideal for its ability to dissolve the reactants and its suitable boiling point for microwave heating.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol), urea (90 mg, 1.5 mmol), and absolute ethanol (5 mL).

  • Catalyst Addition: Add 3-4 drops of concentrated hydrochloric acid as a catalyst.

    • Causality: The acid protonates a carbonyl oxygen, activating it towards nucleophilic attack by urea.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • Trustworthiness: The reaction can be monitored by TLC (thin-layer chromatography) using a 7:3 hexane:ethyl acetate eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 10 mL) to remove any unreacted urea and catalyst, and then with a small amount of cold ethanol (5 mL).

  • Purification: The crude product is often pure enough for subsequent steps. For higher purity, recrystallize from ethanol or isopropanol.

  • Drying: Dry the purified product under vacuum at 50°C. Expected yield: 75-85%.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A 1. Mix Reactants: - Building Block (1 mmol) - Urea (1.5 mmol) - Ethanol (5 mL) B 2. Add Catalyst: - Conc. HCl (3-4 drops) A->B C 3. Microwave Irradiation: - 120°C, 20 min B->C D 4. Quench: - Pour into ice-water C->D E 5. Filter & Wash: - H2O, Cold EtOH D->E F 6. Recrystallize (Optional) E->F G 7. Dry Under Vacuum F->G Product Product G->Product

Caption: Step-by-step workflow for microwave-assisted thienopyrimidine synthesis.

Application II: Synthesis of Fused Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridine derivatives are another critical scaffold in drug discovery, most famously represented by antiplatelet agents like clopidogrel.[1][11] The Friedländer annulation is a classic and efficient method for constructing pyridine rings, and our building block is well-suited for this transformation.

Rationale and Mechanism

The Friedländer synthesis involves a base- or acid-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., a ketone). In our case, we adapt this by reacting the active methylene of the C2-acetyl group with a suitable aminomethylene synthon. A common approach is to first convert the C4-ketone to an enaminone, which then undergoes intramolecular cyclization.

  • Enamine Formation: The C4-ketone reacts with a source of ammonia (like ammonium acetate) or a primary amine to form an enamine.

  • Intramolecular Condensation: Under basic or acidic conditions, the enamine nitrogen attacks the C2-acetyl carbonyl group.

  • Dehydration: The resulting intermediate eliminates water to form the aromatic pyridine ring.

Detailed Protocol: Synthesis of 4-Methyl-8,9-dihydro-7H-benzo[4][11]thieno[2,3-b]pyridin-5-one

Expert Insight: This protocol uses potassium hydroxide in ethanol, a standard set of conditions for the Friedländer annulation. The base promotes the crucial intramolecular aldol-type condensation that forms the pyridine ring.

  • Reaction Setup: To a 50 mL round-bottom flask fitted with a reflux condenser, add this compound (194 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ammonium acetate (616 mg, 8.0 mmol).

  • Solvent: Add 20 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours.

    • Trustworthiness: Monitor the reaction progress by TLC (5:5 hexane:ethyl acetate). The formation of a new, more polar, UV-active spot indicates product formation.

  • Cooling and Isolation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate from the solution.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Drying: Dry the final product in a vacuum oven at 60°C. Expected yield: 60-75%.

Data Table: Representative Characterization
AnalysisExpected Data for a Thienopyridine Derivative
¹H-NMR Signals for the methyl group (~2.5 ppm), four protons for the two CH₂ groups in the dihydro ring (~2.8-3.2 ppm), and aromatic protons in the 7.0-8.0 ppm range.
ESI-MS (m/z) A prominent [M+H]⁺ peak corresponding to the molecular weight of the product.

Safety, Handling, and Storage

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Protocols: The described protocols involve the use of corrosive acids, flammable solvents, and heating. All operations should be performed with appropriate caution and engineering controls.

Conclusion

This compound is a robust and versatile building block for organic synthesis. The strategic placement of its dual carbonyl functionalities enables direct and efficient access to medicinally relevant fused heterocyclic systems like thienopyrimidines and thienopyridines. The protocols outlined in this guide demonstrate its practical application and provide a solid foundation for researchers to explore its potential in the development of novel chemical entities for drug discovery and materials science.

References

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • This compound. Vulcanchem.
  • Thienopyridines: Synthesis, Properties, and Biological Activity.
  • Synthesis of Some Thienopyrimidine Derivatives.
  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Journal of Drug Delivery and Therapeutics.
  • recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Biological and Pharmacological Activity of Thiophene and its Derivatives.
  • A “building block triangle” representing building blocks for medicinal chemistry.
  • Building Blocks for Medicinal Chemistry. TCI Chemicals.

Sources

Application Notes and Protocols for the Derivatization of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, offering multiple reactive sites for chemical modification. Its inherent drug-like properties, combined with the diverse biological activities of thiophene-containing molecules, make it an attractive starting point for the development of novel therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure. We present field-proven protocols for synthesizing key derivatives such as chalcones, pyrimidines, pyrazolines, and hydrazones. Furthermore, we provide comprehensive, step-by-step protocols for two standard bioassays—the MTT assay for cytotoxicity against cancer cell lines and the broth microdilution assay for antimicrobial susceptibility—to enable the biological evaluation of the synthesized compounds.

Introduction: The Scientific Rationale

The tetrahydrobenzothiophene core is a versatile pharmacophore found in a variety of biologically active compounds. Derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, this compound, is particularly promising as it contains two distinct carbonyl groups—a reactive acetyl group and a cyclic ketone—both of which serve as handles for diverse chemical transformations.

The strategic rationale for the derivatization detailed herein is twofold:

  • Modification of the 2-Acetyl Group: The methyl group of the 2-acetyl moiety is activated by the adjacent carbonyl, making it an excellent substrate for condensation reactions. This allows for the extension of the molecule and the introduction of new pharmacophores. The Claisen-Schmidt condensation, for example, converts the acetyl group into an α,β-unsaturated carbonyl system (a chalcone), a structural motif known for its potent biological activities, including cytotoxicity in cancer cells.[1][3][4]

  • Formation of Novel Heterocyclic Rings: The resulting chalcone derivatives are not merely final products but are versatile intermediates themselves. The enone functionality within the chalcone is susceptible to cyclization reactions with various binucleophiles. For instance, reaction with guanidine or urea can yield pyrimidine rings, while reaction with hydrazines can produce pyrazoline rings.[2][5][6][7] These five- and six-membered nitrogen-containing heterocycles are cornerstones of medicinal chemistry, frequently found in approved drugs.

This application note provides the technical framework to create a focused library of derivatives from the this compound scaffold, enabling a systematic exploration of its therapeutic potential.

Derivatization Strategies and Protocols

The derivatization of the this compound core can be systematically approached by targeting the reactive acetyl group. The following sections provide detailed protocols for key transformations.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used reaction to form α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.[8][9][10] This reaction proceeds via a base-catalyzed aldol condensation followed by dehydration.

Causality of Experimental Choices:

  • Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the acetyl group, forming a reactive enolate ion. Aqueous solutions of sodium or potassium hydroxide are effective, inexpensive, and operationally simple.

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the ketone starting material and many aromatic aldehydes. It also readily dissolves the base catalyst.

  • Reaction Temperature (Room Temperature): The reaction is typically exothermic and proceeds efficiently at room temperature, minimizing the formation of side products that can occur at elevated temperatures.

Protocol 2.1: General Procedure for Chalcone Synthesis

  • Dissolution of Ketone: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20-30 mL of ethanol with magnetic stirring.

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired substituted aromatic aldehyde.

  • Reaction Initiation: While stirring vigorously, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise over 10-15 minutes. The reaction mixture may change color and become warm.

  • Reaction Monitoring: Continue stirring at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water. Acidify the mixture to pH ~5-6 by the slow addition of dilute hydrochloric acid (HCl). A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The successful synthesis of the chalcone can be confirmed by standard analytical techniques. The ¹H NMR spectrum should show two characteristic doublets for the vinylic protons (H-α and H-β) in the range of δ 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration. The appearance of signals corresponding to the aromatic aldehyde protons and the disappearance of the acetyl methyl singlet will also confirm the reaction.

Synthesis of Pyrimidine and Pyrazoline Derivatives from Chalcones

The synthesized chalcones are excellent precursors for generating further heterocyclic diversity.

Protocol 2.2.1: Synthesis of 2-Aminopyrimidine Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in 25 mL of ethanol. Add guanidine hydrochloride (1.2 eq) and potassium hydroxide (2.0 eq).

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice water. A solid will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield the pure pyrimidine derivative.

Protocol 2.2.2: Synthesis of Pyrazoline Derivatives

  • Reaction Setup: Dissolve the chalcone derivative (1.0 eq) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 eq) or phenylhydrazine (1.5 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux for 6-10 hours.

  • Isolation: Cool the reaction mixture and pour it into ice-cold water. The pyrazoline derivative will precipitate.

  • Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.[2][5][6][7]

Synthesis of Hydrazone Derivatives

The ketone at the 4-position of the parent scaffold can also be derivatized, for example, through condensation with hydrazides to form hydrazones, which are another class of biologically active molecules.[11][12][13][14]

Protocol 2.3: General Procedure for Hydrazone Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in 25 mL of ethanol in a round-bottom flask.

  • Addition of Hydrazide: Add the desired hydrazide (e.g., isonicotinic hydrazide, 1.1 eq) and a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring completion by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution. If not, reduce the solvent volume under reduced pressure and cool in an ice bath.

  • Purification: Collect the solid hydrazone by filtration, wash with a small amount of cold ethanol, and dry.

Bioassay Protocols

The following protocols provide standardized methods for evaluating the cytotoxic and antimicrobial potential of the synthesized derivatives.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • Test compounds and a positive control (e.g., Doxorubicin)

Protocol 3.1: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Test compounds and a positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol 3.2: Broth Microdilution Assay

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation and Expected Outcomes

Systematic derivatization and screening will generate a dataset that can be used to establish Structure-Activity Relationships (SAR).

Table 1: Hypothetical Data Summary for Synthesized Derivatives

Compound IDR Group (from Aldehyde)Derivative TypeIC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
Parent -Ketone>100>128
CH-01 4-ChlorophenylChalcone15.264
CH-02 4-MethoxyphenylChalcone25.8128
CH-03 3,4-DimethoxyphenylChalcone18.564
PYR-01 4-ChlorophenylPyrimidine8.732
PZ-01 4-ChlorophenylPyrazoline12.148
HYD-01 IsonicotinoylHydrazone55.416

Expert Interpretation: The data in Table 1 is hypothetical but illustrates how SAR can be inferred. For instance, the introduction of a 4-chlorophenyl group in the chalcone (CH-01) significantly increases cytotoxicity compared to the parent compound. Further cyclization to a pyrimidine (PYR-01) enhances this activity, suggesting the pyrimidine ring is a favorable modification for anticancer potential. Conversely, derivatization of the 4-position ketone to a hydrazone (HYD-01) may confer stronger antimicrobial activity.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the experimental process and potential biological mechanisms.

Derivatization_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Start 2-Acetyl-6,7-dihydrobenzo- [b]thiophen-4(5H)-one Chalcone Chalcone Derivatives Start->Chalcone Claisen-Schmidt (Ar-CHO, KOH) Hydrazone Hydrazone Derivatives Start->Hydrazone Hydrazide Condensation (R-NHNH2, H+) Pyrimidine Pyrimidine Derivatives Chalcone->Pyrimidine Guanidine, KOH Pyrazoline Pyrazoline Derivatives Chalcone->Pyrazoline Hydrazine, AcOH MTT MTT Assay (Cytotoxicity) Chalcone->MTT Pyrimidine->MTT Pyrazoline->MTT BMD Broth Microdilution (Antimicrobial) Hydrazone->BMD SAR IC50 / MIC Determination & Structure-Activity Relationship MTT->SAR BMD->SAR

Caption: Experimental workflow for synthesis and bio-evaluation.

Apoptosis_Pathway Compound Tetrahydrobenzothiophene Derivative (e.g., PYR-01) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by derivatives.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis and biological evaluation of novel derivatives of this compound. By leveraging established synthetic transformations such as the Claisen-Schmidt condensation and subsequent cyclizations, researchers can efficiently generate a diverse chemical library. The detailed bioassay protocols for cytotoxicity and antimicrobial screening ensure that these new chemical entities can be reliably assessed for their therapeutic potential. This integrated approach of targeted synthesis and standardized biological testing is crucial for accelerating the discovery of new drug candidates from this promising heterocyclic scaffold.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylenverbindungen. Chemische Berichte, 99(1), 94-100. [Link]

  • Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460-2468. [Link]

  • Bhat, K. I., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry, 16(3), 1858-1863. [Link]

  • Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.[Link]

  • UK Health Security Agency. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.[Link]

  • Lee, H., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e93106. [Link]

  • Yildir, I., et al. (1995). Hydrazones of [(2-benzothiazolylthio)acetyl]hydrazine: synthesis and antimicrobial activity. Archiv der Pharmazie, 328(6), 547-549. [Link]

  • Kamal, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1686-1705. [Link]

  • Kamal, A. M., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29497-29513. [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. [Link]

  • Paper Publications. (2018). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Savić, V., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 23(10), 2659. [Link]

  • Reddy, P. R., et al. (2019). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. Oriental Journal of Chemistry, 35(2), 557-562. [Link]

  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. [Link]

  • World Journal of Pharmaceutical Research. (2016). SYNTHESIS, PHARMACOLOGICAL EVALUATION AND COMPUTATIONAL STUDIES OF SOME NOVEL HYDRAZONE DERIVATIVES OF THIOPHENE CHALCONE AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769-27786. [Link]

  • de Oliveira, R. B., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences, 24(10), 8617. [Link]

  • Kumar, R., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(13), 11843-11874. [Link]

  • Taylor & Francis. (n.d.). Claisen–Schmidt condensation – Knowledge and References. [Link]

  • Scribd. (n.d.). Claisen Schmidt Condensation. [Link]

  • Ferreira, J. R. M., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Omega, 6(1), 253-264. [Link]

Sources

Application Notes and Protocols for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Handling of a Novel Thiophene Derivative

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a bicyclic compound featuring a thiophene ring fused to a cyclohexanone moiety. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The unique structural combination in this molecule, particularly the acetyl and ketone functional groups, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents, potentially for anticancer applications.[2]

As with many novel research chemicals, comprehensive toxicological and stability data for this compound is not yet widely available. Therefore, these application notes are formulated based on the known properties of the compound, data from structurally related thiophene compounds, and established best practices for laboratory chemical safety.[3][4][5][6][7] This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for the safe and effective handling and storage of this compound, ensuring both personnel safety and the preservation of sample integrity.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its appropriate handling. The table below summarizes the key identifiers and known or calculated physicochemical properties of this compound. The limited availability of experimentally determined data underscores the importance of treating this compound with due caution.

PropertyValueSource
IUPAC Name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one[8]
CAS Number 74458-89-2[9]
Molecular Formula C₁₀H₁₀O₂S[8]
Molecular Weight 194.25 g/mol [8]
Appearance Not definitively reported; likely a solid.Inferred
Melting Point Not reported[8]
Boiling Point Not reported[8]
Solubility Low solubility in water; soluble in DMSO.[8]
Calculated LogP 2.26[8]

Hazard Identification and Safety Precautions (Inferred)

Absence of specific toxicological data necessitates a cautious approach. The hazard profile is inferred from Safety Data Sheets (SDS) for structurally related compounds, such as 2-Acetylthiophene.[10]

  • Potential Hazards:

    • Harmful if swallowed.

    • May cause skin and serious eye irritation.

    • May cause respiratory irritation.

    • The toxicological properties have not been fully investigated.[10]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[11] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, use a NIOSH-approved respirator. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Receiving and Inspection Protocol

The integrity of your research begins with the proper receipt and verification of starting materials.

  • Verify Shipment: Upon arrival, confirm the product name and CAS number on the container match your order.

  • Inspect Container: Check for any signs of damage to the packaging or container. If the container is compromised, follow the spill procedures outlined in Section 7.

  • Review Documentation: Ensure a Certificate of Analysis (CoA) and/or a Safety Data Sheet (SDS) from the supplier is present. While a specific SDS for this compound is rare, an SDS for a related compound may be provided.

  • Labeling: Affix a label to the container with the date of receipt and the name of the receiving researcher. If the compound is known to be sensitive to air or moisture, note this on the label.

  • Initial Storage: Immediately transfer the compound to the appropriate storage location as determined by the guidelines in Section 5.

Storage Procedures: Preserving Compound Integrity

Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results. The choice of storage conditions depends on the intended duration and the compound's inherent stability.

Short-Term Storage (In-Use)

For compounds being actively used, short-term storage should balance accessibility with protection.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][5]

  • Container: Keep the container tightly closed when not in use.[5]

  • Inert Atmosphere: If the compound is susceptible to oxidation or hydrolysis, consider using a desiccator cabinet purged with an inert gas like argon or nitrogen.

Long-Term Storage

For archival purposes or long-term supply, more stringent conditions are recommended.

  • Temperature: Refrigeration (2-8 °C) is a prudent measure for long-term storage to slow potential degradation pathways.

  • Atmosphere: For maximum stability, store under an inert gas (argon or nitrogen). This can be achieved by transferring the compound into a vial within a glovebox and sealing it with a tight-fitting cap and paraffin film.

  • Container: Use amber glass vials to protect from light.[10]

Below is a decision-making workflow for selecting the appropriate storage conditions.

storage_decision start Compound Received duration Storage Duration? start->duration use_frequency Frequent Use? duration->use_frequency < 6 Months long_term_conditions Store at 2-8°C Under Inert Atmosphere In Amber Vial duration->long_term_conditions > 6 Months short_term_conditions Store in Cool, Dry Place Away from Light use_frequency->short_term_conditions No desiccator Store in Desiccator (Inert Gas Purge Optional) use_frequency->desiccator Yes

Storage Condition Decision Workflow

Handling and Dispensing Protocol

This protocol is designed to minimize exposure and prevent contamination during the weighing and preparation of solutions.

  • Workspace Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before bringing the compound into the hood.

  • Compound Equilibration:

    • If the compound is stored in a refrigerator, allow the container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the compound.

  • Weighing and Dispensing:

    • Perform all manipulations within the fume hood.

    • Use a clean, dedicated spatula for this compound.

    • Carefully dispense the desired amount of solid onto a weigh boat or directly into a tared vial.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Promptly and securely close the main container.

  • Solution Preparation:

    • Add the desired solvent to the vial containing the weighed compound.

    • Cap the vial and mix by vortexing or sonication until the solid is fully dissolved.

  • Cleanup:

    • Wipe down the spatula and work surface.

    • Dispose of the weigh boat, bench paper, and any contaminated gloves in the designated solid chemical waste container.[10]

    • Wash hands thoroughly after handling.

The following diagram outlines the standard workflow for handling and dispensing the compound.

dispensing_workflow start Prepare Fume Hood and Equipment equilibrate Equilibrate Container to Room Temperature start->equilibrate weigh Weigh Compound in Fume Hood equilibrate->weigh dissolve Add Solvent and Dissolve weigh->dissolve cleanup Clean Workspace and Dispose of Waste dissolve->cleanup end Procedure Complete cleanup->end

Workflow for Dispensing and Solution Preparation

Spill and Waste Management

Accidents can happen, and a clear plan for spills and waste disposal is essential for laboratory safety.

Spill Response
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a designated waste container. Avoid raising dust.

    • Wipe the spill area with a damp cloth, and then decontaminate the area.

    • Place all cleanup materials in a sealed bag for disposal as chemical waste.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office.

    • Prevent entry into the affected area.

Waste Disposal
  • Excess Solid and Contaminated Materials: Dispose of any excess solid compound and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container for solid chemical waste.

  • Solutions: Dispose of solutions containing the compound in a labeled container for non-halogenated or halogenated organic waste, as appropriate for the solvent used.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Never dispose of chemical waste down the drain.[3]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Inconsistent experimental results Compound degradation due to improper storage (exposure to air, moisture, or light).Review storage procedures. If degradation is suspected, acquire a new batch of the compound and store it under an inert atmosphere at 2-8 °C.
Contamination during handling.Use dedicated, clean spatulas and glassware. Prepare fresh solutions for each experiment.
Compound appears discolored or clumped Absorption of moisture; potential hydrolysis or degradation.Do not use the compound if its appearance has changed significantly. Dispose of it and obtain a fresh supply. Ensure refrigerated containers are equilibrated to room temperature before opening.
Difficulty dissolving the compound Incorrect solvent choice; compound has low solubility.Confirm solubility in the chosen solvent. Use of DMSO is a common starting point.[8] Gentle heating or sonication may aid dissolution.

References

  • This compound. Vulcanchem.
  • Safety Data Sheet for 2-Acetylthiophene. Company Not Specified.
  • Safety Data Sheet. Sigma-Aldrich.
  • Safety Data Sheet. Fisher Scientific.
  • Safety Data Sheet. Sigma-Aldrich.
  • This compound. BLDpharm.
  • Guidance on Safe Storage of Chemicals in Laboratories. University Health and Safety Office.
  • Storage of Laboratory Chemicals: Research Safety. Indiana University.
  • Safety Data Sheet. TCI Chemicals.
  • General Storage Guidelines. Cornell University EHS.
  • Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
  • What Are The Best Practices For Chemical Storage In A Laboratory? Chemistry For Everyone - YouTube.
  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. PubMed.
  • 2-ACETYL-3-HYDROXYBENZO(B)THIOPHENE. Sigma-Aldrich.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).

Sources

large-scale synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Abstract

This application note provides a comprehensive guide for the , a key heterocyclic intermediate in pharmaceutical research and development. The document details a robust, two-stage synthetic strategy, commencing with the construction of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold, followed by a regioselective Friedel-Crafts acylation. The protocols are designed for scalability, emphasizing process safety, optimization, and control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, forming the core of various biologically active molecules.[1][2] Its structure, featuring a fused thiophene ring system with both ketone and acetyl functionalities, allows for diverse downstream chemical modifications. The synthesis of such tetrahydrobenzothiophene derivatives is of considerable interest for developing novel therapeutics.[3][4][5]

The synthetic approach detailed herein is a logical and scalable two-part process. This strategy was chosen for its reliance on well-established, high-yielding reactions and the commercial availability of starting materials.

  • Part A: Synthesis of the Core Scaffold. The initial objective is the formation of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one intermediate. This is achieved via a Gewald-type reaction, a powerful method for constructing substituted 2-aminothiophenes, which can then be converted to the desired ketone.[6][7][8][9] This one-pot multicomponent reaction is highly efficient for creating the thiophene ring fused to a cyclohexanone moiety.

  • Part B: Regioselective Acylation. The second stage involves the introduction of the acetyl group onto the thiophene ring of the intermediate. A Friedel-Crafts acylation is the premier choice for this transformation due to its efficiency and industrial applicability.[10][11][12] This electrophilic aromatic substitution is directed to the electron-rich 2-position of the thiophene ring, providing the target molecule with high regioselectivity.

This document provides detailed protocols for each stage, discusses critical process parameters for successful scale-up, and outlines necessary safety precautions.

Physicochemical Properties of the Target Compound

A summary of the key properties of this compound is presented below for reference during synthesis and purification.[13]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S[13]
Molecular Weight 194.25 g/mol [13]
IUPAC Name 2-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one[13]
CAS Number 74458-89-2[14][15][16]
Appearance Expected to be a solid-
Solubility Low in water; soluble in organic solvents like DMSO, DCM[13]
LogP (Calculated) 2.26[13]

Overall Synthetic Workflow

The two-stage synthesis is designed for operational efficiency and scalability. The workflow diagram below illustrates the progression from common starting materials to the final, purified product.

G cluster_0 Part A: Scaffold Synthesis cluster_1 Part B: Friedel-Crafts Acylation A 1,3-Cyclohexanedione + Mercaptoacetic Acid B Reaction Vessel 1: Thiophene Ring Formation A->B Base Catalyst (e.g., Sodium Ethoxide) C Intermediate: 6,7-Dihydrobenzo[b]thiophen-4(5H)-one B->C Work-up & Purification D Intermediate + Acetyl Chloride + AlCl₃ in DCM C->D Reactant Feed E Final Product (Crude): This compound D->E Quenching & Work-up F Final Product (Purified) E->F Recrystallization

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 6,7-dihydrobenzo[b]thiophen-4(5H)-one

This protocol is based on established thiophene synthesis methodologies, such as the Fiesselmann synthesis, which involves the condensation of a β-ketoester equivalent with a thioglycolic acid derivative.[17][18][19]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (moles)Mass/Volume
1,3-Cyclohexanedione112.131.0112.1 g
Mercaptoacetic acid92.121.1101.3 g (77.4 mL)
Sodium Ethoxide68.052.2149.7 g
Ethanol (anhydrous)46.07-1.5 L
Hydrochloric Acid (conc.)36.46-As needed for pH adjustment
Dichloromethane (DCM)84.93-For extraction
Saturated NaCl (brine)--For washing
Anhydrous MgSO₄120.37-For drying

Protocol:

  • Reaction Setup: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with anhydrous ethanol (1.5 L) and sodium ethoxide (149.7 g). Stir the mixture until the base is fully dissolved.

  • Add 1,3-cyclohexanedione (112.1 g) to the solution. Stir for 15 minutes at room temperature.

  • Slowly add mercaptoacetic acid (101.3 g) dropwise to the mixture over 30 minutes. The internal temperature may rise slightly; maintain it below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding concentrated HCl dropwise until the pH is ~2-3. A precipitate will form.

  • Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous slurry, add dichloromethane (500 mL) and water (500 mL). Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM (2 x 250 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 300 mL) and then with saturated brine (300 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain 6,7-dihydrobenzo[b]thiophen-4(5H)-one as a solid.

Part B: Friedel-Crafts Acylation

This procedure uses a strong Lewis acid to catalyze the acylation of the thiophene ring. It is critical that all glassware is oven-dried and the reaction is run under an inert atmosphere to prevent quenching of the catalyst.[20]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (moles)Mass/Volume
6,7-dihydrobenzo[b]thiophen-4(5H)-one154.220.577.1 g
Aluminum Chloride (AlCl₃), anhydrous133.341.1146.7 g
Acetyl Chloride78.500.647.1 g (42.8 mL)
Dichloromethane (DCM), anhydrous84.93-1.0 L
Hydrochloric Acid (1 M)--For quenching
Saturated NaHCO₃--For washing
Saturated NaCl (brine)--For washing
Anhydrous MgSO₄120.37-For drying

Protocol:

  • Reaction Setup: Assemble a 3 L, three-necked flask (oven-dried) with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Initial Charge: Under a nitrogen atmosphere, charge the flask with the intermediate from Part A (77.1 g) and anhydrous DCM (1.0 L). Stir until fully dissolved and cool the mixture to 0°C using an ice/salt bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (146.7 g) portion-wise to the stirred solution. Causality Note: This step is highly exothermic. The portion-wise addition at 0°C is crucial to control the temperature and prevent side reactions. AlCl₃ forms a complex with the ketone, which requires more than a catalytic amount.[20]

  • Acylating Agent Addition: Once the AlCl₃ is added and the temperature is stable at 0-5°C, add acetyl chloride (42.8 mL) dropwise from the addition funnel over 1 hour. Maintain the internal temperature below 5°C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Quenching: Safety First! This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice (1 kg) and 1 M HCl (500 mL).

  • Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a large separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing and Drying: Combine the organic layers. Wash sequentially with 1 M HCl (300 mL), water (300 mL), saturated NaHCO₃ solution (300 mL - caution, gas evolution!), and finally with brine (300 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield the final product, this compound.

Mechanistic Insight: Friedel-Crafts Acylation

The regioselectivity of the acylation is governed by the electronic properties of the thiophene ring. The sulfur atom donates electron density into the ring, activating the ortho-positions (2 and 5) towards electrophilic attack. The 2-position is generally favored. The mechanism proceeds via the formation of a highly reactive acylium ion.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Sigma Complex cluster_2 Step 3: Rearomatization AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) [CH₃-C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Thiophene Thiophene Intermediate Sigma Sigma Complex (Resonance Stabilized) Thiophene->Sigma + Acylium Ion Sigma2 Sigma Complex Product Final Product HCl HCl Sigma2->Product - H⁺ (removed by [AlCl₄]⁻)

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving the Yield of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center dedicated to the synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this valuable heterocyclic ketone.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a crucial building block in the development of various pharmacologically active compounds. Its synthesis, however, can present several challenges, from low yields to the formation of stubborn impurities. This guide offers a structured approach to overcoming these hurdles by exploring two primary synthetic routes and addressing the common pitfalls associated with each.

Section 1: Troubleshooting Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low to No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is a common frustration that can stem from several factors, depending on your chosen synthetic route.

For Gewald-Type Synthesis Routes:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the cyclic ketone and the active methylene compound is a critical step. If this equilibrium is unfavorable, the subsequent cyclization will not proceed efficiently.

    • Solution: Consider a two-step procedure where the α,β-unsaturated nitrile intermediate is isolated first before reacting it with the sulfur source.[1][2] This allows for optimization of the initial condensation.

  • Poor Reactivity of Elemental Sulfur: Elemental sulfur can be unreactive at lower temperatures.

    • Solution: Gently heating the reaction mixture to 40-60°C can improve the reactivity of sulfur.[1] Microwave irradiation has also been shown to be beneficial in reducing reaction times and improving yields.[3]

  • Incorrect Base Selection or Concentration: The choice and amount of base are crucial for catalyzing the initial condensation and the subsequent cyclization.

    • Solution: Morpholine and triethylamine are commonly used bases.[1] The optimal concentration is typically 10-20 mol%. Experiment with different bases and concentrations to find the ideal conditions for your specific substrates.

For Friedel-Crafts Acylation Routes:

  • Catalyst Deactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture and can be easily deactivated.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Deactivated Substrate: If your starting 6,7-dihydrobenzo[b]thiophen-4(5H)-one is substituted with electron-withdrawing groups, the aromatic ring will be less nucleophilic and less reactive towards electrophilic acylation.[4][5]

    • Solution: For moderately deactivated substrates, increasing the stoichiometry of the Lewis acid or using a stronger catalyst like triflic acid may be effective.[4] For strongly deactivated systems, a different synthetic route may be necessary.

  • Insufficient Reaction Temperature or Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.

Formation of Multiple Products and Impurities

Q: My crude product shows multiple spots on TLC, indicating the presence of several byproducts. How can I identify and minimize them?

A: The formation of multiple products is a common challenge that can significantly complicate purification and reduce the yield of the desired product.

In Gewald-Type Syntheses:

  • Dimerization of Reactants: The active methylene compound or the Knoevenagel-Cope intermediate can undergo self-condensation, leading to dimeric byproducts.

    • Solution: Adjusting the rate of addition of the reagents and controlling the reaction temperature can minimize dimerization.

  • Formation of Isomeric Thiophenes: Depending on the starting materials, the formation of regioisomers is possible.

    • Solution: Careful selection of starting materials and purification by column chromatography are key to isolating the desired isomer.

In Friedel-Crafts Acylation:

  • Poor Regioselectivity: Acylation of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one ring can potentially occur at different positions, leading to a mixture of isomers. The 2-position is generally favored for electrophilic substitution on thiophene rings due to the stability of the intermediate cation.[6][7]

    • Solution: The choice of catalyst and solvent can influence regioselectivity. Milder catalysts like zeolites or stannic chloride may offer better control than strong Lewis acids like AlCl₃.[8] Running the reaction at lower temperatures can also improve selectivity.

  • Polyacylation: The introduction of more than one acetyl group onto the thiophene ring can occur, although it is less common in acylation than in alkylation because the first acyl group deactivates the ring to further substitution.[8]

    • Solution: Use a stoichiometric amount of the acylating agent (acetyl chloride or acetic anhydride) and add it dropwise to the reaction mixture to maintain a low concentration.

Purification Challenges

Q: I am having difficulty purifying my final product. What are the best methods for isolating pure this compound?

A: Effective purification is essential to obtain a high-purity product suitable for further applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Recommended Solvents: A good starting point for solvent screening would be ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The ideal solvent system will dissolve the compound when hot but have low solubility when cold, allowing for the crystallization of the pure product upon cooling.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a powerful purification technique.

    • Eluent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system for separating compounds of moderate polarity. The optimal gradient can be determined by TLC analysis.

  • Washing: A simple aqueous workup can remove inorganic salts and water-soluble impurities. Washing the crude product with a non-polar solvent like hexanes can help remove non-polar byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that proceeds through three main stages.[3][9] It begins with a Knoevenagel-Cope condensation between a ketone (or aldehyde) and an active methylene compound (like a β-keto nitrile) to form an α,β-unsaturated intermediate.[3] This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene derivative.

Q2: What are the key starting materials for the synthesis of this compound?

A2: Based on analogous syntheses, two primary routes can be proposed:

  • Modified Gewald Reaction: This would likely involve the reaction of 1,3-cyclohexanedione with a reagent that can provide the acetyl group and the sulfur atom, such as N-acetyl-2-mercaptoacetamide or a similar precursor.

  • Friedel-Crafts Acylation: This route would start with the pre-synthesized 6,7-dihydrobenzo[b]thiophen-4(5H)-one, which is then acylated using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the safety precautions I should take when performing these syntheses?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Reactions involving volatile or toxic reagents should be performed in a well-ventilated fume hood. Friedel-Crafts reactions using strong Lewis acids like AlCl₃ are highly exothermic and moisture-sensitive, requiring careful handling and an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Section 3: Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for your specific experimental setup and starting materials.

Protocol 1: Hypothetical Modified Gewald Synthesis

This protocol is a proposed route and will likely require significant optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-cyclohexanedione (1.0 eq) and 3-oxobutanenitrile (acetylacetonitrile) (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Base: Add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 eq).

  • Sulfur Addition: To the stirred mixture, add elemental sulfur (1.1 eq).

  • Reaction: Heat the reaction mixture to 50-70°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir. If a precipitate forms, collect it by filtration. If the product is an oil, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Acylation of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

This protocol assumes the availability of the starting tetrahydrobenzothiophenone.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred suspension.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts dissolve.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Section 4: Visualizing the Chemistry

Reaction Mechanisms and Workflows

Gewald_Reaction A Cyclic Ketone + Active Methylene Compound B Knoevenagel-Cope Condensation Intermediate A->B Base Catalyst C Sulfur Addition B->C + Elemental Sulfur D Intramolecular Cyclization C->D Base Catalyst E 2-Acetyl-tetrahydrobenzo[b]thiophen-4-one (Target Molecule) D->E Tautomerization

Caption: Proposed Gewald-type reaction pathway.

Friedel_Crafts_Acylation A 6,7-Dihydrobenzo[b]thiophen-4(5H)-one D Electrophilic Aromatic Substitution A->D B Acetyl Chloride + AlCl3 C Acylium Ion (Electrophile) B->C Formation C->D E This compound (Target Molecule) D->E Deprotonation

Caption: Friedel-Crafts acylation workflow.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem.
  • Sigma-Aldrich.
  • Chemistry Steps.
  • StackExchange. (2016).
  • Kamal, A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega.
  • MDPI. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Guo, F., & Young, J. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
  • ChemicalBook. 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Wikipedia. Gewald reaction.
  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2025). Gewald Reaction.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Khalifa, M. E., et al. (2020). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds. Journal of Molecular Structure.
  • PubChem. 2-Acetylthiophene.
  • El-Sayed, N. N. E., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports.
  • Sadeghian, H., & Ghandi, M. (2018).
  • Royal Society of Chemistry. (2016). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes.
  • Ye, N., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry.
  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.
  • Cooper, J., & Scrowston, R. M. (1971). Intramolecular cyclisation of azido- and nitro-substituted 2-arylbenzo[b]thiophens: new routes to benzo[b]thieno[3,2-b]indoles.
  • StackExchange. (2017).
  • Cereda, E., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters.
  • Ghozlan, S. A. S., et al. (2019). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Synlett.
  • ECHEMI. (2017).
  • De, A., et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[10][11] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Heterocyclic Communications.

  • Ohwada, T., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
  • Denard, C. A., et al. (2014). Biocatalytic Friedel‐Crafts Reactions.
  • Deshmukh, S. P., & Joshi, S. N. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Rong, Z., et al. (2019). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances.
  • Yan, C., et al. (2023). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry.

Sources

Navigating the Synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed to provide in-depth troubleshooting advice and address common side reactions encountered during the preparation of this valuable heterocyclic building block. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Introduction to the Synthetic Challenges

The synthesis of this compound typically proceeds through one of two primary routes: the Friedel-Crafts acylation of a pre-formed 6,7-dihydrobenzo[b]thiophen-4(5H)-one core or a multi-step sequence potentially involving a Gewald-type reaction to construct the thiophene ring followed by functional group manipulations. Both pathways, while effective, present unique challenges and potential for side-product formation that can complicate purification and reduce yields. This guide will dissect these issues in a practical question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Scenario 1: Friedel-Crafts Acylation Route

The most direct approach to this compound involves the acylation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

Q1: My Friedel-Crafts acylation is giving a low yield of the desired 2-acetyl product, and I'm isolating a significant amount of starting material. What's going wrong?

A1: This is a common issue often related to catalyst deactivation or insufficient reactivity of the electrophile.

  • Expertise & Experience: The ketone functionality at the 4-position of your starting material is a Lewis base. It can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively sequestering it from the reaction mixture.[1] This is a well-documented behavior in Friedel-Crafts acylation reactions.[1][2] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is often required to drive the reaction to completion.

  • Troubleshooting Protocol:

    • Increase Catalyst Loading: Incrementally increase the molar equivalents of AlCl₃ (or your chosen Lewis acid) from 1.1 to 1.5 equivalents relative to the substrate. Monitor the reaction progress by TLC or LC-MS.

    • Order of Addition: Ensure that the acylating agent (acetyl chloride or acetic anhydride) is added to the suspension of the Lewis acid in the solvent before the addition of the 6,7-dihydrobenzo[b]thiophen-4(5H)-one substrate. This pre-formation of the acylium ion can improve reaction efficiency.

    • Temperature Control: While the initial formation of the acylium ion can be exothermic, the acylation of the thiophene ring may require gentle heating to overcome the activation energy. After the initial addition at a lower temperature (e.g., 0-5 °C) to control the exotherm, allow the reaction to warm to room temperature or heat to a moderate temperature (e.g., 40-50 °C) and monitor for product formation.

Q2: I'm observing the formation of multiple acetylated products in my reaction mixture, making purification difficult. How can I improve the regioselectivity?

A2: While Friedel-Crafts acylation of thiophenes generally favors the 2-position due to the greater resonance stabilization of the cationic intermediate, side reactions can occur.

  • Expertise & Experience: The formation of di-acetylated or isomers suggests that the reaction conditions are too harsh or that the mono-acetylated product is not sufficiently deactivated to prevent a second acylation. The thiophene ring is highly nucleophilic, and while the 2-acetyl group is deactivating, forcing conditions can lead to further substitution.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a strict 1.0 to 1.1 molar equivalent of the acylating agent. An excess of the acylating agent is a common cause of polysubstitution.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., maintain at 0-5 °C throughout the addition and for a period after) to increase selectivity.

    • Choice of Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and may offer better control over the reaction, potentially reducing the formation of byproducts.

Q3: My work-up procedure is messy, and I'm struggling to isolate a pure product. Are there any best practices?

A3: A proper work-up is critical for Friedel-Crafts reactions to decompose the catalyst-product complex and remove inorganic salts.

  • Troubleshooting Protocol:

    • Quenching: Slowly and carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[3] This will hydrolyze the aluminum chloride complexes and help to break up any emulsions.

    • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.

    • Washes: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Purification: The crude product will likely require purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient is a good starting point) or recrystallization.

Visualizing the Friedel-Crafts Acylation Pathway and Potential Pitfalls

Friedel_Crafts_Acylation cluster_reagents Reagents cluster_reaction Reaction Steps cluster_outcomes Potential Outcomes Substrate 6,7-Dihydrobenzo[b] thiophen-4(5H)-one Electrophilic_Attack Electrophilic Aromatic Substitution at C2 Substrate->Electrophilic_Attack Nucleophilic Attack Unreacted_SM Unreacted Starting Material Substrate->Unreacted_SM Catalyst Deactivation Acylating_Agent Acetyl Chloride or Acetic Anhydride Acylium_Ion_Formation Formation of Acylium Ion Acylating_Agent->Acylium_Ion_Formation Reacts with Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Electrophile Product_Complex Product-Catalyst Complex Electrophilic_Attack->Product_Complex Desired_Product 2-Acetyl-6,7-dihydrobenzo[b] thiophen-4(5H)-one Product_Complex->Desired_Product After Work-up Polysubstitution Di-acetylated Byproducts Desired_Product->Polysubstitution Harsh Conditions

Caption: Workflow for Friedel-Crafts acylation and common side reactions.

Scenario 2: Gewald Reaction Route Considerations

While a direct Gewald synthesis of the target molecule is unlikely, this reaction is a powerful tool for constructing the tetrahydrobenzo[b]thiophene core, which could then be further functionalized. A plausible precursor would be a 2-amino-3-cyano (or ester)-6,7-dihydrobenzo[b]thiophen-4(5H)-one derivative.

Q4: I am attempting a Gewald-type synthesis to build the thiophene ring and am getting a complex mixture of products, with some high molecular weight species. What could be happening?

A4: The Gewald reaction, being a multi-component reaction, is prone to side reactions if the conditions are not carefully controlled.

  • Expertise & Experience: A common side reaction in the Gewald synthesis is the dimerization or polymerization of the activated nitrile starting material or the Knoevenagel condensation intermediate. This is particularly prevalent if the rate of the subsequent cyclization with sulfur is slow.

  • Troubleshooting Protocol:

    • Base Selection: The choice and amount of base (often a secondary amine like morpholine or piperidine) is critical. Too strong a base or too high a concentration can favor self-condensation of the nitrile. Use the recommended catalytic amount of a milder base.

    • Temperature Control: Maintain the reaction temperature as specified in the literature. Excursions to higher temperatures can promote side reactions.

    • Stepwise Approach: Consider a two-step procedure where the Knoevenagel condensation product is first isolated and then reacted with sulfur and the base in a separate step. This can provide better control over the reaction.

    • Solvent Effects: The polarity of the solvent can influence the reaction rates. Protic solvents like ethanol or methanol are commonly used and can help to solvate the intermediates appropriately.

Visualizing the Gewald Reaction Troubleshooting Logic

Gewald_Troubleshooting Start Low Yield or Complex Mixture in Gewald Synthesis Check_Base Is the base choice and concentration optimal? Start->Check_Base Check_Temp Is the reaction temperature well-controlled? Check_Base->Check_Temp Yes Adjust_Base Solution: - Use a weaker base (e.g., morpholine) - Ensure catalytic amount is used Check_Base->Adjust_Base No Consider_Stepwise Is a one-pot reaction problematic? Check_Temp->Consider_Stepwise Yes Adjust_Temp Solution: - Maintain recommended temperature - Avoid localized overheating Check_Temp->Adjust_Temp No Perform_Stepwise Solution: 1. Isolate Knoevenagel intermediate 2. React intermediate with sulfur and base Consider_Stepwise->Perform_Stepwise Yes Optimized_Reaction Improved Yield and Purity Consider_Stepwise->Optimized_Reaction No, one-pot is successful Adjust_Base->Optimized_Reaction Adjust_Temp->Optimized_Reaction Perform_Stepwise->Optimized_Reaction

Caption: Decision tree for troubleshooting a problematic Gewald synthesis.

FAQs: Synthesis of this compound

Q: Can I use acetic acid for the Friedel-Crafts acylation?

A: While possible with certain catalysts and conditions, using carboxylic acids directly for Friedel-Crafts acylation is generally less efficient than using the corresponding acyl chlorides or anhydrides. The reaction typically requires a stronger electrophile, which is more readily generated from the more reactive acyl derivatives.

Q: My final product has a persistent yellow color, even after column chromatography. What could this be?

A: A persistent yellow color could indicate the presence of trace amounts of highly conjugated impurities or degradation products. Thiophene derivatives can be sensitive to strong acids and light. Ensure that your work-up and purification steps are performed promptly and that the purified compound is stored under an inert atmosphere and protected from light. It is also possible that a small amount of a polymeric byproduct is co-eluting with your product. Re-purification with a different solvent system or recrystallization may be necessary.

Q: What are the key safety precautions for this synthesis?

A: When performing a Friedel-Crafts acylation, it is crucial to work in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas upon contact with air. Acetyl chloride is also corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The quenching of the reaction with water/acid is highly exothermic and should be done slowly and with caution.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • PMC - NIH. Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • Scribd. Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Available at: [Link]

  • Jetir.Org. 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. Available at: [Link]

  • ResearchGate. Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available at: [Link]

  • PMC - NIH. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Thieme. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Available at: [Link]

  • ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]

  • PMC - NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • PubMed Central. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]

  • Tokyo Chemical Industry UK Ltd. Synthesis of 2-Acetylbenzo[b]thiophenes. Available at: [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]

  • PubMed. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]

  • ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Available at: [Link]

  • Asian Journal of Research in Chemistry. Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Organic Syntheses. 2-acetyl-6-methoxynaphthalene. Available at: [Link]

Sources

troubleshooting purification of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the chromatographic purification of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, designed for chemistry professionals. This technical support center provides detailed troubleshooting, FAQs, and validated protocols to overcome common purification challenges.

Technical Support Center: Purifying this compound

Welcome to the dedicated technical resource for the chromatographic purification of this compound. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable solutions to common and complex separation challenges associated with this heterocyclic ketone. Our approach is rooted in first principles of chromatography, tailored to the specific chemical nature of the target molecule.

Compound Profile: Understanding the Analyte

Effective purification begins with a thorough understanding of the molecule's physicochemical properties. This compound is a moderately polar compound whose behavior in chromatography is dictated by its key structural features: a polar ketone, a slightly less polar acetyl group, and a bicyclic benzothiophene core.

Table 1: Key Physicochemical Properties [1]

Property Value Chromatographic Implication
Molecular Formula C₁₀H₁₀O₂S Influences molecular weight and potential for non-polar interactions.
Molecular Weight 194.25 g/mol Standard molecular weight for small molecule chromatography.
Calculated logP 2.26 Indicates moderate lipophilicity; suitable for both normal- and reversed-phase chromatography.
Key Functional Groups Ketone, Acetyl, Thiophene These polar groups will interact with polar stationary phases (e.g., silica). The lone pair electrons on the sulfur and oxygen atoms can act as hydrogen bond acceptors, potentially leading to peak tailing on acidic silica surfaces.

| Solubility | Low in water; soluble in DMSO and other organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc). | Dictates the choice of sample solvent for injection and loading. High solubility in the mobile phase is critical.[1] |

Foundational Chromatography Strategy

The choice between normal-phase and reversed-phase chromatography depends on the polarity of the impurities present in the crude mixture.

  • Normal-Phase Chromatography (NPC): Ideal for separating the target compound from more polar or less polar impurities. Silica gel is the standard stationary phase.

  • Reversed-Phase Chromatography (RPC): Best suited for separating the target from non-polar impurities. A C18-functionalized silica is the most common stationary phase.

The diagram below illustrates the decision-making process for selecting the appropriate chromatographic mode based on the compound's properties.

G cluster_compound Compound Properties cluster_decision Chromatography Selection Logic Compound This compound LogP = 2.26 (Moderate Polarity) Functional Groups: Ketone, Acetyl Decision Are impurities more or less polar? Compound->Decision NPC Normal-Phase (NPC) (Silica Gel) Decision->NPC  Less Polar Impurities RPC Reversed-Phase (RPC) (C18 Silica) Decision->RPC  More Polar Impurities G Start Problem Observed in Chromatogram PoorShape Poor Peak Shape (Tailing, Fronting) Start->PoorShape BadRes Poor Resolution (Co-elution) Start->BadRes WrongRT Incorrect Retention (Too long/short) Start->WrongRT TailingCause1 Strong Silanol Interaction (Normal Phase) PoorShape->TailingCause1 TailingCause2 Column Overload PoorShape->TailingCause2 ResCause1 Sub-optimal Selectivity (α) BadRes->ResCause1 ResCause2 Low Efficiency (N) BadRes->ResCause2 RTCause1 Mobile Phase Too Weak (Long RT) WrongRT->RTCause1 RTCause2 Mobile Phase Too Strong (Short RT) WrongRT->RTCause2 Sol_Tailing1 Add Modifier to Mobile Phase (e.g., 0.1% TEA) TailingCause1->Sol_Tailing1 Sol_Tailing2 Reduce Sample Load TailingCause2->Sol_Tailing2 Sol_Res1 Change Mobile Phase Solvent (e.g., EtOAc -> DCM) ResCause1->Sol_Res1 Sol_Res2 Decrease Gradient Slope or Optimize Isocratic % ResCause1->Sol_Res2 Sol_Res3 Decrease Flow Rate ResCause2->Sol_Res3 Sol_RT1 Increase % Organic (Reversed Phase) RTCause1->Sol_RT1 Sol_RT2 Decrease % Organic (Reversed Phase) RTCause2->Sol_RT2

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The methodologies discussed are grounded in established chemical principles, particularly the versatile Gewald multicomponent reaction.

I. Overview of the Synthesis: The Gewald Reaction

The synthesis of the target molecule, this compound, is commonly achieved via a variation of the Gewald reaction. This powerful one-pot synthesis involves the condensation of a ketone, an active methylene compound (in this case, a β-keto nitrile), and elemental sulfur in the presence of a base.[1][2][3] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Gewald synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate of both the initial Knoevenagel condensation and the subsequent cyclization. Insufficient heat can lead to an incomplete reaction, while excessive heat may promote side reactions or decomposition of intermediates. It is recommended to start with a moderate temperature (e.g., 60°C) and optimize from there.[4]

  • Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical. A base that is too weak may not efficiently catalyze the initial condensation, while an overly strong base can lead to unwanted side reactions. Morpholine or triethylamine are commonly used.[2] Ensure the base is used in catalytic to stoichiometric amounts, depending on the specific protocol.

  • Poor Quality of Reagents: The purity of your starting materials—cyclohexane-1,3-dione, 3-oxobutanenitrile (acetylacetonitrile), and elemental sulfur—is paramount. Impurities can interfere with the reaction. Additionally, using finely powdered sulfur is recommended for better dispersion and reactivity.[2]

  • Inefficient Stirring: The reaction mixture is heterogeneous due to the presence of elemental sulfur. Vigorous and efficient stirring is necessary to ensure proper mixing and facilitate the reaction at the phase interfaces.

Question 2: I am observing a significant amount of a solid byproduct that is difficult to separate from my desired product. What could it be and how can I prevent its formation?

Answer: A common side reaction in the Gewald process is the dimerization of the ylidene intermediate formed during the Knoevenagel condensation.[5] This can be particularly problematic if the cyclization step is slow.

  • Minimizing Dimerization: The formation of this dimer is highly dependent on the reaction conditions.[5] To favor the desired intramolecular cyclization over intermolecular dimerization, consider the following:

    • Controlled Addition of Reagents: Adding the base or the active methylene compound slowly can help maintain a low concentration of the reactive intermediate, thus reducing the likelihood of dimerization.

    • Solvent Choice: The choice of solvent can influence the relative rates of the desired reaction and side reactions. Protic solvents like ethanol are often used and can help to solvate the intermediates, potentially hindering dimerization.[6]

    • Temperature Optimization: As mentioned previously, a carefully optimized temperature can ensure that the cyclization step proceeds efficiently once the intermediate is formed.

Question 3: My final product is difficult to purify. What purification strategies are most effective?

Answer: The purification of this compound can often be achieved through recrystallization.

  • Recrystallization: Given that the product is a solid, recrystallization from a suitable solvent is a primary method of purification. Ethanol is a commonly used solvent for similar thiophene derivatives.[4] The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a viable alternative. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, would be a good starting point for elution.

Question 4: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?

Answer: A stalled reaction can be indicative of several underlying problems.

  • Deactivation of the Catalyst: The basic catalyst can be neutralized by acidic impurities in the starting materials or solvent. Ensure all reagents and the solvent are of appropriate purity and dry.

  • Insufficient Sulfur Activation: The mechanism of sulfur addition is complex.[3] In some cases, the reaction may benefit from conditions that facilitate the ring-opening of the S8 crown of elemental sulfur. While often not explicitly stated, ensuring good contact between the sulfur and the other reactants through efficient stirring is key.

  • Reversibility of the Knoevenagel Condensation: The initial condensation step can be reversible. If the subsequent steps are slow, the equilibrium may not favor the product. Ensuring the reaction conditions drive the reaction forward (e.g., by removal of water, though this is not always practical in a one-pot synthesis) can be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this reaction?

A1: Yields for Gewald reactions can vary widely depending on the specific substrates and conditions, but well-optimized procedures for related 2-aminothiophenes can achieve yields ranging from 35% to over 80%.[5] For the synthesis of 2-acetyl-substituted benzo[b]thiophenes, yields in the range of 84-99% have been reported under specific conditions.[7]

Q2: Can I use a different base, such as sodium hydroxide or potassium carbonate?

A2: While other bases can be used, it is important to consider their strength and solubility. Strong inorganic bases like NaOH could potentially lead to hydrolysis of the nitrile or other undesired reactions. Potassium carbonate has been used in the synthesis of related 2-acetylbenzo[b]thiophenes.[7] However, organic bases like morpholine or triethylamine are generally preferred for their milder nature and better solubility in organic solvents.[2]

Q3: Is it possible to perform this reaction under microwave irradiation?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[3] If you have access to a microwave reactor, it is a worthwhile optimization parameter to explore.

Q4: What are the key safety precautions I should take when running this reaction?

A4: Standard laboratory safety precautions should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Elemental sulfur is flammable. Avoid inhaling dust from the reagents. Consult the Safety Data Sheets (SDS) for all chemicals used.

IV. Experimental Protocols and Data

Optimized Reaction Parameters (Illustrative)

The following table summarizes a set of optimized reaction conditions for a generic Gewald synthesis, which can be adapted for the synthesis of this compound.

ParameterRecommended ConditionRationale
Starting Materials Cyclohexane-1,3-dione, 3-Oxobutanenitrile, Elemental SulfurCore reactants for the Gewald synthesis.
Solvent EthanolGood solubility for reactants and facilitates the reaction.[6]
Base Morpholine or TriethylamineMild organic bases that effectively catalyze the reaction.[2]
Temperature 50-70 °CBalances reaction rate with minimizing side product formation.[4]
Reaction Time 2-6 hoursTypically sufficient for completion, monitor by TLC.
Step-by-Step Experimental Workflow
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexane-1,3-dione (1 equivalent), 3-oxobutanenitrile (1 equivalent), and finely powdered elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: Add the base (e.g., morpholine, 0.2 equivalents) to the stirred suspension.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude solid with a cold solvent (e.g., cold ethanol or water) to remove soluble impurities. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).[4]

V. Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Check_Temp Review Reaction Temperature Start->Check_Temp Check_Base Verify Base and Stoichiometry Start->Check_Base Check_Reagents Assess Reagent Quality Start->Check_Reagents Check_Stirring Ensure Efficient Stirring Start->Check_Stirring Solution Optimized Synthesis Check_Temp->Solution Check_Base->Solution Check_Reagents->Solution Check_Stirring->Solution Side_Product Significant Side Product Formation Dimerization Suspect Ylidene Dimerization Side_Product->Dimerization Control_Addition Implement Controlled Reagent Addition Dimerization->Control_Addition Optimize_Solvent Optimize Solvent System Dimerization->Optimize_Solvent Control_Addition->Solution Optimize_Solvent->Solution Purification_Issue Difficulty in Purification Recrystallization Attempt Recrystallization Purification_Issue->Recrystallization Chromatography Perform Column Chromatography Recrystallization->Chromatography If purity is still low Chromatography->Solution

Caption: A workflow for troubleshooting the synthesis.

Gewald Reaction Mechanism Overview

This diagram provides a simplified overview of the key steps in the Gewald reaction mechanism.

Gewald_Mechanism Reactants Ketone + Active Methylene Nitrile + Sulfur Knoevenagel Knoevenagel Condensation (Base Catalyzed) Reactants->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Simplified mechanism of the Gewald reaction.

VI. References

  • Bari, S. E., et al. (2021). Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. ResearchGate. [Link]

  • Putrov, P., et al. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

  • ScienceDirect. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

Sources

stability issues of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. Here, we address potential stability issues you may encounter in various solvents and experimental conditions. Our approach is rooted in established principles of pharmaceutical forced degradation studies, providing you with the rationale behind the troubleshooting steps and experimental designs.[1][2][3][4]

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a complex structure that includes a thiophene ring, a ketone, and an acetyl group. Each of these functional groups can be susceptible to degradation under certain conditions. Understanding the stability of this molecule is crucial for the development of robust analytical methods, stable formulations, and for ensuring the safety and efficacy of any potential drug product.[1][4] Forced degradation studies are a critical tool to predict long-term stability and identify potential degradation products early in the development process.[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am observing a decrease in the concentration of my stock solution of this compound in methanol over time. What could be the cause?

A1: While methanol is a common solvent, long-term storage of reactive molecules can sometimes lead to degradation. The decrease in concentration could be due to several factors:

  • Solvent-Mediated Reactions: Although less common with methanol, residual impurities (water, acids, or bases) can catalyze degradation reactions.

  • Photodegradation: If the solution is exposed to light, the molecule may undergo photolytic degradation. The conjugated system in the molecule could be susceptible to UV or visible light.

  • Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation, especially if the thiophene sulfur is susceptible to oxidation.

Troubleshooting Steps:

  • Solvent Quality: Use high-purity, anhydrous methanol.

  • Storage Conditions: Store the stock solution in an amber vial to protect it from light and at a low temperature (e.g., -20°C) to slow down potential reactions.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q2: My compound seems to be degrading rapidly when I use acidic or basic conditions for my experiments. What are the likely degradation pathways?

A2: The structure of this compound contains functional groups that are susceptible to acid and base-catalyzed hydrolysis.[3]

  • Acid Hydrolysis: The acetyl and ketone groups could be susceptible to hydrolysis under strong acidic conditions, although this is generally slow for ketones. The primary concern would be the overall stability of the heterocyclic ring system.

  • Base Hydrolysis: The presence of the acetyl group makes the adjacent proton potentially acidic, which could lead to base-catalyzed reactions or rearrangements. The ketone could also participate in aldol-type reactions under basic conditions.

Investigative Approach:

To understand the degradation pathway, a forced degradation study is recommended.[1][2] This involves intentionally exposing the compound to acidic and basic conditions and monitoring the formation of degradation products using a stability-indicating analytical method, such as HPLC or LC-MS.[5][6]

Experimental Protocols

Protocol 1: Forced Degradation Study Under Hydrolytic Conditions

Objective: To determine the susceptibility of this compound to acid and base hydrolysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with a UV detector or a mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents under Accelerated Conditions (e.g., 40°C for 2 weeks)

SolventInitial Purity (%)Purity after 2 weeks (%)Number of DegradantsMajor Degradant (% Area)
Acetonitrile99.899.510.3
Methanol99.798.021.2
DMSO99.899.610.2
Water (pH 7)99.595.232.5
0.1 M HCl99.685.148.9
0.1 M NaOH99.778.9512.4

This data is illustrative and should be confirmed by experimental studies.

Visualization of Potential Degradation

The following diagram illustrates a potential logical workflow for investigating the stability of this compound.

G cluster_0 Stability Assessment Workflow cluster_1 Stress Conditions Compound This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Compound->Forced_Degradation Acid Acid Hydrolysis Forced_Degradation->Acid Base Base Hydrolysis Forced_Degradation->Base Oxidation Oxidative Stress Forced_Degradation->Oxidation Thermal Thermal Stress Forced_Degradation->Thermal Photo Photolytic Stress Forced_Degradation->Photo Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Acid->Analytical_Method Base->Analytical_Method Oxidation->Analytical_Method Thermal->Analytical_Method Photo->Analytical_Method Degradation_Profile Characterize Degradation Profile Analytical_Method->Degradation_Profile Identify_Degradants Identify Degradation Products (e.g., MS, NMR) Degradation_Profile->Identify_Degradants Pathway_Elucidation Elucidate Degradation Pathways Identify_Degradants->Pathway_Elucidation Formulation_Development Inform Formulation Development and Storage Conditions Pathway_Elucidation->Formulation_Development

Sources

Technical Support Center: Degradation Pathways of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. The information herein is synthesized from established principles of thiophene and benzothiophene chemistry, providing a predictive framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemical structure, which features a thiophene ring, a ketone, and an acetyl group, the primary degradation pathways are anticipated to be oxidation and photodegradation. Hydrolytic and thermal degradation may also occur under specific stress conditions.

Q2: How does the thiophene ring influence the molecule's stability?

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.[1][2][3] This transformation alters the electronic properties and planarity of the ring system, likely impacting its biological activity and physical properties. Thiophene rings can also be susceptible to cleavage under harsh conditions.

Q3: What role do the acetyl and ketone groups play in degradation?

The acetyl and ketone functional groups are chromophores that can absorb light, making the molecule susceptible to photodegradation.[4][5] These groups can also be involved in oxidative reactions or, under extreme pH conditions, potentially undergo reactions such as hydrolysis or aldol-type condensations.

Q4: Is this molecule prone to degradation in solution?

The stability in solution will be highly dependent on the solvent, pH, temperature, and exposure to light and oxygen. Protic solvents, extreme pH values, and the presence of oxidizing agents are likely to accelerate degradation. It is sparingly soluble in water and soluble in DMSO.[6]

Q5: What are the expected degradation products?

While specific degradation products for this molecule are not extensively documented, based on the degradation of related benzothiophenes, one can anticipate the formation of the corresponding sulfoxide and sulfone. Photodegradation may lead to more complex rearranged or cleaved products.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of parent compound peak in HPLC analysis over time. Degradation of the compound. 1. Control for Light: Store samples in amber vials or in the dark. Thiophene-containing compounds can be photolabile.[4] 2. Control for Oxygen: Prepare solutions with degassed solvents and consider blanketing the sample with an inert gas (e.g., nitrogen or argon). The sulfur atom is prone to oxidation.[2][7] 3. Control for Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C). 4. pH Control: Ensure the pH of your solution is near neutral. Acidic or basic conditions can catalyze degradation.
Appearance of new, more polar peaks in the chromatogram. Formation of oxidative degradation products. 1. Hypothesize Sulfoxide/Sulfone Formation: The increased polarity is characteristic of sulfoxide and sulfone formation.[1][2] 2. Mass Spectrometry Analysis: Use LC-MS to determine the molecular weights of the new peaks. An increase of 16 Da suggests sulfoxide formation, and an increase of 32 Da suggests sulfone formation. 3. Forced Oxidation Study: Intentionally degrade a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂) and compare the resulting chromatogram to your sample.[8]
Appearance of multiple unknown peaks, some less polar. Photodegradation or complex rearrangement. 1. Conduct a Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and monitor the degradation profile over time.[4] 2. Isolate and Characterize: If a significant degradant is observed, consider preparative chromatography to isolate it for structural elucidation by NMR and high-resolution mass spectrometry.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium. 1. Assess Compound Stability in Media: Incubate the compound in the cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO₂) for the duration of the experiment. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Spike-Recovery Experiment: Add a known concentration of the compound to the assay matrix and immediately analyze it to check for matrix effects or rapid degradation.

Proposed Degradation Pathways

The following diagrams illustrate the most probable initial degradation pathways for this compound based on the chemistry of related compounds.

cluster_main Oxidative Degradation Pathway parent This compound sulfoxide Sulfoxide Derivative (+16 Da) parent->sulfoxide Oxidation [O] sulfone Sulfone Derivative (+32 Da) sulfoxide->sulfone Further Oxidation [O]

Caption: Proposed oxidative degradation pathway of the parent compound.

cluster_main Photodegradation Pathway parent This compound excited Excited State parent->excited hv (Light Absorption) products Ring Cleavage/Rearrangement Products excited->products Photochemical Reaction

Caption: Conceptual photodegradation pathway of the parent compound.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a systematic approach to identify the degradation pathways and products of this compound.

Objective: To generate potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) for analytical method development and stability assessment.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Inert gas (Nitrogen or Argon)

  • Amber and clear HPLC vials

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature in the dark for 24 hours.

    • Photolytic Degradation: Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 100 µg/mL in a clear vial. Expose to light in a photostability chamber. A control sample should be wrapped in aluminum foil and placed in the same chamber.

    • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C) for 48 hours. Also, prepare a solution as for photolytic degradation and keep it at 60°C in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of water and acetonitrile, with UV detection at an appropriate wavelength).

    • For peak identification, use LC-MS to obtain mass-to-charge ratios of the parent compound and any new peaks.

Data Interpretation:

  • Compare the chromatograms of stressed samples to a control (unstressed) sample.

  • Calculate the percentage degradation.

  • Identify potential degradation products by their retention times and mass spectra.

Protocol 2: Analytical Method for Degradation Product Analysis

Objective: To develop a robust HPLC-MS method for the separation and identification of this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (MS) detector (e.g., Quadrupole or Time-of-Flight)

Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • UV Detection: Monitor at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm and 280 nm).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Range: m/z 100 - 500

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

This guide provides a foundational framework for investigating the degradation pathways of this compound. For further assistance, please consult the references below or contact our technical support team.

References

  • Bosc, J. J., et al. (1995). Photodegradation of thiophene derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 88(1-3), 217-223.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. [Link]

  • He, H., Wang, S., & Wang, J. (2018). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 209, 847-854. [Link]

  • Jacob, J., et al. (2006). The metabolism of 2,3-dimethyl- and 2,3,5-trimethylthiophene by a dibenzothiophene-degrading bacterium. Journal of Applied Microbiology, 101(1), 178-187.
  • Kropp, K. G., & Fedorak, P. M. (1998). A review of the role of oxygen in the biodegradation of petroleum hydrocarbons. Canadian Journal of Microbiology, 44(8), 711-726.
  • MDPI. (2024). Modulation of Properties in[4]Benzothieno[3,2-b][4]benzothiophene Derivatives through Sulfur Oxidation.[Link]

  • MDPI. (2023). Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation.[Link]

  • Wikipedia. (n.d.). Thiophene.[Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2.[Link]

Sources

Technical Support Center: Synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and impurities encountered during its synthesis.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. While the synthetic routes, primarily involving Friedel-Crafts acylation, are well-established, achieving high purity and yield can be challenging due to the formation of various impurities. This guide is structured to provide a clear understanding of the potential pitfalls and how to address them effectively, ensuring the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most common synthetic route for this compound and what are the key reaction conditions?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. This reaction typically involves reacting the starting material with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is an electrophilic aromatic substitution where the acylium ion, generated in situ, attacks the electron-rich thiophene ring.[1][2]

Q2: What are the most common impurities I should expect in my crude product?

The common impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

  • Regioisomers: The primary regioisomeric impurity is the 3-acetyl isomer.

  • Diacylated Byproducts: Although less common due to the deactivating effect of the first acetyl group, diacetylation can occur.

  • Impurities from Reagents: Residual acetic acid (if using acetic anhydride) and inorganic salts from the Lewis acid catalyst.

  • Solvent-Related Impurities: Residual reaction solvents.

Q3: Why is the 2-position on the thiophene ring preferentially acylated over the 3-position?

The high regioselectivity for the 2-position in the Friedel-Crafts acylation of thiophenes is due to the greater resonance stabilization of the cationic intermediate (the sigma complex) formed during electrophilic attack at this position.[3][4] The intermediate for 2-acylation has more contributing resonance structures, making it more stable and the corresponding reaction pathway kinetically favored.[3][4]

Q4: Can polyacylation occur, and how can I minimize it?

While the acetyl group is deactivating, reducing the likelihood of a second acylation, it can still happen, particularly if the reaction conditions are too harsh or if there is an excess of the acylating agent and catalyst.[5] To minimize polyacylation, it is recommended to use a stoichiometric amount of the acylating agent and to control the reaction temperature and time carefully.

Q5: How critical is the purity of my starting materials and reagents?

The purity of your starting materials and reagents is paramount. Moisture in the reaction, for instance, will deactivate the Lewis acid catalyst, leading to low yields.[5][6] Impurities in the 6,7-dihydrobenzo[b]thiophen-4(5H)-one can lead to the formation of undesired side products that may be difficult to separate from the desired product.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during the synthesis.

Guide 1: Low Yield of the Desired Product

Low yields are a common problem in Friedel-Crafts acylation reactions. The following guide will help you identify and resolve the root cause.

Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed or is very slow Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.• Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).• Use anhydrous solvents.• Use a freshly opened bottle of the Lewis acid or purify it before use.
Deactivated Starting Material: The presence of strongly electron-withdrawing groups on the aromatic ring can hinder the reaction.While not an issue for the parent compound, be mindful of this if using substituted derivatives.
Low conversion of starting material Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it.• Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[5]
Suboptimal Temperature: The reaction may require heating to overcome the activation energy.• Experiment with a gradual increase in reaction temperature, monitoring for the formation of side products by TLC or HPLC.
Significant amount of unreacted starting material Incomplete Reaction: The reaction time may be too short.• Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.
Guide 2: Presence of Multiple Products in the Crude Mixture

The formation of multiple products complicates purification and reduces the yield of the desired compound.

Symptom Possible Cause Troubleshooting Steps
Presence of a regioisomer (3-acetyl product) Reaction Conditions Favoring the Kinetic Product: While the 2-isomer is thermodynamically favored, harsh conditions might lead to the formation of the 3-isomer.• Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity.
Presence of diacylated products Over-acylation: Excess acylating agent or harsh reaction conditions.• Use a 1:1 molar ratio of the starting material to the acylating agent.• Control the reaction temperature and time.
Unknown impurities Contaminated Starting Materials or Reagents: Impurities in the starting materials or reagents can lead to a variety of side products.• Verify the purity of all starting materials and reagents by NMR, GC-MS, or HPLC before use.• Consider purifying the starting material if necessary.

Part 3: Experimental Protocols and Data

Protocol 1: Typical Friedel-Crafts Acylation of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.05 eq) dropwise to the suspension with vigorous stirring.

  • Addition of Starting Material: After the addition is complete, add a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Typical Impurity Profile and Analytical Data
Compound Typical Retention Time (HPLC) Expected m/z (GC-MS) Notes
6,7-Dihydrobenzo[b]thiophen-4(5H)-one (Starting Material)Lower than the product152.03Unreacted starting material.
This compound (Product) -194.04 Desired product.
3-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Regioisomer)Close to the product194.04May co-elute with the product depending on the chromatographic conditions.
Diacetylated ProductHigher than the product236.05Impurity formed under harsh conditions.

Part 4: Visualizing Reaction Pathways and Impurity Formation

Diagram 1: Friedel-Crafts Acylation of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Impurities SM 6,7-Dihydrobenzo[b]thiophen-4(5H)-one attack Electrophilic Aromatic Substitution SM->attack unreacted Unreacted Starting Material SM->unreacted Incomplete Reaction AA Acetic Anhydride acylium Acylium Ion Formation AA->acylium + AlCl3 cat AlCl3 (Catalyst) acylium->attack product This compound (Desired Product) attack->product Major Pathway isomer 3-Acetyl Isomer (Regioisomer) attack->isomer Minor Pathway diacetyl Diacetylated Product product->diacetyl Further Acylation (Side Reaction) G start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst check_stoichiometry Check Reagent Stoichiometry (Sufficient Catalyst?) check_catalyst->check_stoichiometry No remedy_catalyst Use Anhydrous Reagents & Fresh Catalyst check_catalyst->remedy_catalyst Yes check_conditions Review Reaction Conditions (Temp/Time?) check_stoichiometry->check_conditions No remedy_stoichiometry Increase Catalyst Loading check_stoichiometry->remedy_stoichiometry Yes remedy_conditions Optimize Temperature & Time check_conditions->remedy_conditions Yes

Caption: A troubleshooting flowchart for addressing low product yield.

References

  • Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes. (2025). Arkat USA. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Thieme. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkat USA. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. [Link]

  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2025). ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

  • Fisher Scientific. 6,7-Dihydrobenzo[b]thiophen-4-one, 98%. [Link]

  • ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. [Link]

Sources

Technical Support Center: Resolving Poor Solubility of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (hereafter referred to as ADHT). This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and resolving these issues, moving from fundamental principles to advanced, field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: Why is ADHT poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of ADHT is a direct consequence of its molecular structure. To understand this, we must consider the principles of polarity and intermolecular forces, often summarized by the adage "like dissolves like".[1][2]

  • Hydrophobic Core: ADHT possesses a bicyclic core consisting of a thiophene ring fused to a cyclohexanone ring. This entire ring system is predominantly non-polar and lipophilic ("fat-loving"), meaning it does not readily interact with polar water molecules.

  • Functional Groups: While the molecule contains polar functional groups—a ketone and an acetyl group—which can act as hydrogen bond acceptors, their influence is outweighed by the large, non-polar scaffold.

  • Predicted Lipophilicity: The calculated partition coefficient (LogP) for ADHT is approximately 2.26, which indicates a preference for a non-polar, lipid-like environment over an aqueous one.[3]

Essentially, water molecules are more strongly attracted to each other via hydrogen bonds than they are to the ADHT molecule. This makes it energetically unfavorable for ADHT to disperse and dissolve in water.

Q2: What are the recommended first-line organic solvents for dissolving ADHT?

A2: Based on its non-polar character, ADHT will be most soluble in organic solvents that have a similar, low polarity. For initial experiments, such as preparing stock solutions for in-vitro assays, a range of common laboratory solvents should be tested.

The following table summarizes suitable starting solvents. Always begin with small-scale tests (e.g., 1-5 mg of compound in 0.1-1.0 mL of solvent) to determine approximate solubility and avoid wasting material.

SolventTypePolarity IndexRationale for Use
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Excellent solubilizing power for a wide range of non-polar compounds. A standard for initial stock solutions in biological screening.
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Similar to DMSO, a strong solvent for many organic molecules.
Dichloromethane (DCM) Non-Polar3.1Effective for non-polar compounds, but its volatility can be a challenge. Good for extraction and chromatography.[4]
Ethyl Acetate (EtOAc) Moderately Polar4.4A common solvent for compounds of intermediate polarity. Less toxic than DCM.[4]
Acetonitrile (ACN) Polar Aprotic5.8Favored in HPLC due to its low viscosity and UV transparency.[1] Good for analytical sample preparation.
Methanol (MeOH) Polar Protic5.1Can dissolve a range of compounds; the hydroxyl group offers hydrogen bonding capability.[1]

Experimental Protocol 1: Initial Solvent Screening

  • Preparation: Weigh 5 mg of ADHT into separate 1.5 mL glass vials.

  • Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to the vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. Note if the solution is clear, hazy, or if solid material remains.

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

  • Quantification: Record the volume of solvent required to achieve complete dissolution to estimate the solubility (e.g., 5 mg in 0.5 mL = ~10 mg/mL).

  • Repeat: Repeat steps 2-6 for each solvent listed in the table.

Q3: Standard organic solvents are not suitable for my final application (e.g., aqueous cell-based assay, parenteral formulation). How can I improve aqueous solubility?

A3: When pure organic solvents are not an option, several formulation strategies can be employed to enhance the aqueous solubility of a poorly soluble compound like ADHT.[5][6][7] The most common and effective approaches are co-solvency, pH adjustment, and the use of surfactants.

Co-solvency is a powerful technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous solution.[8][9] The co-solvent works by reducing the overall polarity of the solvent system, making it more hospitable to the non-polar ADHT molecule.[10][11]

cluster_0 Water molecules strongly interact, excluding the non-polar ADHT. cluster_1 Co-solvent disrupts water's H-bond network, creating pockets for ADHT to dissolve. Water1 H2O Water2 H2O Water3 H2O Water4 H2O Compound ADHT C_Compound ADHT C_Water1 H2O Cosolvent1 Co-S C_Water2 H2O Cosolvent2 Co-S

Caption: Mechanism of Co-solvency.

Common Co-solvents for Biological Applications:

Co-solventTypeKey Features
Ethanol Polar ProticGenerally well-tolerated in many biological systems at low concentrations (<1%).
Propylene Glycol (PG) Polar ProticA common vehicle for oral and parenteral formulations.[10]
Polyethylene Glycol 400 (PEG 400) PolymerLow toxicity and widely used in drug formulations to increase solubility.[6][9]
Glycerol Polar ProticA viscous co-solvent often used in oral formulations.[10]

Experimental Protocol 2: Co-solvent System Development

  • Prepare ADHT Stock: Make a concentrated stock solution of ADHT in 100% DMSO (e.g., 20 mg/mL).

  • Prepare Co-solvent Blends: In separate tubes, prepare a series of aqueous solutions containing different percentages of a co-solvent. For example, for PEG 400, prepare: 5% PEG 400 in water, 10% PEG 400, 20% PEG 400, etc.

  • Spike and Equilibrate: Add a small, fixed volume of the ADHT stock solution to each co-solvent blend (e.g., 5 µL of 20 mg/mL stock into 995 µL of blend to get a final concentration of 100 µg/mL).

  • Incubate: Vortex each tube and let it equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Observe for Precipitation: After equilibration, visually inspect each tube for any signs of precipitation or cloudiness. Centrifuge the tubes (e.g., 10,000 x g for 10 min) to pellet any precipitate.

  • Analyze Supernatant: Carefully take an aliquot from the supernatant and analyze the concentration of dissolved ADHT using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Optimal Blend: The blend that keeps the desired concentration of ADHT in solution without precipitation is the most suitable starting point for your application.

While ADHT does not have strongly acidic or basic functional groups, its stability and the behavior of any potential ionizable impurities can be pH-dependent. Therefore, performing a pH-solubility profile is a crucial step in pre-formulation studies.[12] The carbonyl groups on the molecule can be subject to acid- or base-catalyzed reactions, so it's important to identify a pH range that maximizes both solubility and stability.[13][14]

Experimental Protocol 3: pH-Solubility Profile Assessment

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 3, 5, 6.8, 7.4, 9). Use buffers with low ionic strength to start (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess of solid ADHT (e.g., 2-5 mg) to 1 mL of each buffer in a glass vial.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a set period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Processing: After equilibration, filter each suspension through a 0.22 µm syringe filter (use a filter material compatible with your buffers, e.g., PVDF) to remove undissolved solid.

  • Analysis: Dilute the filtrate appropriately and quantify the concentration of dissolved ADHT using a validated HPLC method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to visualize the pH-solubility profile.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate non-polar molecules like ADHT, effectively dissolving them in the bulk aqueous phase.[15][16]

cluster_0 ADHT remains insoluble. cluster_1 ADHT is encapsulated in the micelle's core. s1 s2 s3 s4 adht_free ADHT micelle Micelle adht_solubilized ADHT adht_solubilized->micelle

Caption: Surfactant Micelle Encapsulation.

Common Pharmaceutical-Grade Surfactants:

SurfactantTypeKey Features
Polysorbate 80 (Tween® 80) Non-ionicWidely used, low toxicity, effective solubilizer for many drugs.[15]
Polysorbate 20 (Tween® 20) Non-ionicSimilar to Polysorbate 80, often used for biologics and parenteral formulations.[17]
Cremophor® EL (Kolliphor® EL) Non-ionicPolyethoxylated castor oil. A very effective but can have toxicity concerns.
Solutol® HS 15 Non-ionicMacrogol 15 hydroxystearate. A modern alternative to Cremophor with a better safety profile.
Sodium Dodecyl Sulfate (SDS) AnionicA very strong solubilizer, but typically too harsh for in-vivo use. Useful for in-vitro lysis buffers.

Note: For in-vivo or cell-based applications, non-ionic surfactants are generally preferred due to their lower toxicity and lesser impact on biological membranes.

Q4: How do I design a systematic workflow to find the best solubility conditions?

A4: A systematic, tiered approach is the most efficient way to tackle a solubility problem. This prevents random experimentation and ensures you build upon your findings logically.

start Start: Poorly Soluble ADHT tier1 Tier 1: Intrinsic Solubility - Test in Water & Buffers (pH 3-9) - Test in Organic Solvents (DMSO, EtOH, etc.) start->tier1 tier1_decision Is solubility sufficient for stock solution? tier1->tier1_decision tier2 Tier 2: Co-Solvent Screening - Test binary systems (Water + PEG 400, PG, EtOH) - Screen 5%, 10%, 20% (v/v) co-solvent tier1_decision->tier2 No end_ok Optimized Formulation Found tier1_decision->end_ok Yes tier2_decision Is target aqueous concentration achieved? tier2->tier2_decision tier3 Tier 3: Surfactant Screening - Test non-ionic surfactants (Polysorbate 80, Solutol) - Screen concentrations above CMC (0.1%, 0.5%, 1%) tier2_decision->tier3 No tier2_decision->end_ok Yes tier3_decision Is target aqueous concentration achieved? tier3->tier3_decision advanced Advanced Strategies - Solid Dispersions - Complexation (Cyclodextrins) - Particle Size Reduction tier3_decision->advanced No tier3_decision->end_ok Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: Systematic Workflow for Solubility Enhancement.

This workflow provides a structured path:

  • Characterize Baseline: Understand the compound's intrinsic solubility in simple systems first. This provides a benchmark.

  • Attempt Co-solvency: This is often the simplest and most direct method for improving aqueous solubility for many applications.

  • Employ Surfactants: If co-solvents are insufficient or not suitable (e.g., causing toxicity in an assay), surfactants are the next logical step.

  • Consider Advanced Methods: Techniques like solid dispersions or complexation with cyclodextrins are powerful but require more specialized formulation expertise and are typically employed when simpler methods fail for drug product development.[5][18]

By following this guide, researchers can methodically diagnose and resolve the solubility challenges associated with this compound, enabling more reliable and reproducible experimental outcomes.

References

  • This compound. BLDpharm.
  • Co-solvency: Significance and symbolism. Wisdomlib.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • Solubilizing Cosmetic Surfactants. Spectrum Chemical.
  • Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions.
  • Drug Solubility: Importance and Enhancement Techniques.
  • pH regulation of endogenous acid production in subjects with chronic ketoacidosis. PubMed.
  • Guide to 4 Natural Solubilisers for Cosmetic Formul
  • Techniques to improve the solubility of poorly soluble drugs.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Natural Solubilizers. Joan Morais Cosmetics School.
  • Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones)
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophiliz
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
  • Cosolvent. Wikipedia.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Why is it necessary to control the pH during the reaction of aldehydes and ketones. YouTube.
  • This compound. Vulcanchem.

Sources

Technical Support Center: Purification of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high purity for this compound. The guidance is structured to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the purification of this compound.

Q1: What are the most probable impurities in my crude sample?

A1: The impurity profile is heavily dependent on the synthetic route. A common method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[1][2] If your synthesis follows this pathway, the primary impurities are likely:

  • Unreacted Starting Material: 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

  • Catalyst Residues: Hydrolyzed remnants of the Lewis acid catalyst (e.g., aluminum chloride). These are typically removed during the aqueous workup.

  • Di-acylated Byproducts: Although Friedel-Crafts acylation deactivates the aromatic ring, preventing extensive poly-acylation, trace amounts of di-acetylated species can sometimes form under harsh conditions.[3]

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or initial workup.

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. Spot your crude material, the starting material, and a co-spot (both crude and starting material in the same lane) on a silica gel plate. A suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) should provide good separation.[4]

  • A pure product will show a single spot.

  • Impurities will appear as additional spots with different Rf values. The starting material will likely be less polar (higher Rf) than the acylated product due to the introduction of the polar ketone group.

For quantitative assessment, ¹H-NMR spectroscopy, Mass Spectrometry, and HPLC are recommended. The expected exact mass is 194.0402 g/mol .[5]

Q3: My compound is an oil or a waxy solid and refuses to crystallize. What should I do?

A3: This is a common issue indicating the presence of impurities that are inhibiting lattice formation.

  • Initial Purification: First, attempt to purify a small amount using flash column chromatography (see Protocol 2). This is often the most effective way to remove the impurities preventing crystallization.

  • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

Q4: I am getting poor separation and streaking on my TLC plate. What does this mean?

A4: Streaking on a silica gel TLC plate typically indicates one of two issues:

  • The sample is too concentrated. Prepare a more dilute solution of your sample for spotting.

  • The compound is highly polar or acidic. The ketone and thiophene moieties can interact strongly with the acidic silica gel. To resolve this, add a small amount (0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent system. Given the structure, residual acidic impurities might be the cause, so trying a modifier is a logical step.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the two primary methods of purification for this compound.

Logical Flow for Purification Strategy

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_0 Purity Assessment cluster_1 Purification Method Selection cluster_2 Final Validation Assess Assess Crude Purity (TLC, NMR) Decision Is the major impurity structurally similar? Assess->Decision Recrystallize Attempt Recrystallization (Protocol 1) Decision->Recrystallize No Chromatography Perform Column Chromatography (Protocol 2) Decision->Chromatography Yes Final_Assess Re-assess Purity (TLC, NMR, MS) Recrystallize->Final_Assess Chromatography->Final_Assess Final_Assess->Chromatography Failure Pure Product >98% Pure Final_Assess->Pure Success

Caption: Decision workflow for purifying this compound.

Protocol 1: Recrystallization

Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from the desired product. The key is finding a solvent system where the compound is highly soluble when hot and poorly soluble when cold.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room temperature and then with gentle heating. A good solvent will dissolve the compound completely upon heating but show little solubility at room temperature. A related compound was successfully recrystallized from hexane, suggesting non-polar solvents may be effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating the mixture (e.g., on a hotplate) and stirring until the solid just dissolves. Do not add excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Data Presentation: Solvent Screening Table

SolventSolubility at 25°CSolubility at Boiling PointObservationsSuitability
HexaneLowModerateMay require a co-solventGood "poor" solvent
EthanolModerateHighCrystals may form on coolingPotential
Ethyl AcetateHighVery HighMay not crystallize wellGood "good" solvent
TolueneModerateHighGood potential for slow coolingPotential
WaterInsoluble[5]InsolubleNot suitableUnsuitable
Protocol 2: Flash Column Chromatography

This technique is the most powerful for separating compounds with similar polarities. It works by passing a solution of the mixture through a column packed with a solid adsorbent (stationary phase), separating components based on their differential adsorption and partitioning with the mobile phase.[7][8]

Workflow Diagram: Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A 1. Select Eluent (via TLC, Rf ≈ 0.3) B 2. Pack Column (Silica Gel Slurry) A->B C 3. Load Sample (Concentrated, minimal volume) B->C D 4. Elute Column (Apply gentle pressure) C->D E 5. Collect Fractions (Systematically in test tubes) D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions & Evaporate Solvent F->G

Caption: Step-by-step workflow for purification via flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. This provides the optimal balance for good separation on a column.[4] Start with a non-polar solvent and gradually increase the proportion of a more polar solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.[9]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, most non-polar eluent. Pour this slurry into the column, tapping gently to ensure even packing and remove air bubbles.[8]

    • Add another thin layer of sand on top of the silica gel to prevent disruption when adding the sample.[8]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully pipette this concentrated solution onto the top layer of sand.

    • Drain the solvent just to the level of the sand before adding the eluent.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Using gentle air pressure ("flash" chromatography), push the solvent through the column.[4]

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Combine the fractions that show only a single spot corresponding to your product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Eluent System Selection Guide

Polarity of ImpuritiesStarting Eluent System (v/v)Gradient To (v/v)Rationale
Less Polar (e.g., starting material)95:5 Hexane:Ethyl Acetate70:30 Hexane:Ethyl AcetateElutes non-polar impurities first, then the more polar product.
More Polar (e.g., byproducts)90:10 Hexane:Ethyl Acetate60:40 Hexane:Ethyl AcetateEnsures the product elutes before highly polar impurities.
Unknown98:2 Hexane:Ethyl Acetate50:50 Hexane:Ethyl AcetateA broad gradient helps separate a wide range of polarities.

References

  • This compound. Vulcanchem.
  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes.
  • Column Chrom
  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • This compound. Apollo Scientific.
  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. MDPI.
  • Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry.
  • Column Chrom
  • Friedel–Crafts reaction. Wikipedia.
  • Performing Column Chrom
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Friedel-Crafts Acyl

Sources

preventing byproduct formation when using 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive building block. Our focus is to provide practical, mechanism-driven solutions to common challenges, particularly the prevention of byproduct formation, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning dark brown or black, and I'm getting a low yield of my desired product. What is happening?

A1: This is a classic sign of uncontrolled self-condensation.[1] The molecule possesses two primary sites for enolization: the cyclic ketone at the 4-position and the acetyl group at the 2-position. Under basic or even acidic conditions, these can react with each other, leading to a mixture of oligomeric or polymeric byproducts which are often highly colored.[2][3] The key is to control the reaction conditions to favor your desired transformation over these competing pathways.

Q2: I'm performing a Gewald reaction, but my primary product appears to be a dimer of the starting material. How can I favor the desired aminothiophene synthesis?

A2: In the Gewald reaction, the initial step is a Knoevenagel condensation between your ketone and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate).[4] If this step is slow or inefficient, the ketone will undergo self-condensation instead. To mitigate this, you must optimize conditions to accelerate the Knoevenagel pathway. This can involve using a more effective catalyst, adjusting the stoichiometry, or employing more reactive methylene partners.[5]

Q3: My TLC shows multiple new spots that are very close in polarity. Are these isomers?

A3: It is highly likely. Self-condensation can occur through different pathways (e.g., the enolate of the cyclic ketone attacking another molecule, or the enolate of the acetyl group attacking the cyclic ketone). This can lead to the formation of multiple constitutional isomers and diastereomers of the dimeric byproduct, which often have similar polarities, making them difficult to separate by column chromatography.

Q4: Can I use a strong base like sodium hydroxide or potassium carbonate for reactions with this ketone?

A4: While common, these bases are often problematic as they can promote reversible and uncontrolled aldol and Claisen-Schmidt type condensations.[2] Hydroxide bases, in particular, can lead to complex product mixtures. For reactions requiring quantitative enolate formation, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is far superior as it allows for rapid and irreversible deprotonation at low temperatures, minimizing self-reaction.[2]

Troubleshooting Guide: Preventing Self-Condensation Byproducts

The principal challenge in using this compound is managing its propensity for self-condensation. This occurs primarily via an aldol-type reaction pathway.

Core Problem: Aldol Self-Condensation

Under basic conditions, the α-protons adjacent to the cyclic ketone are abstracted to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule of the starting material. Subsequent dehydration leads to a stable, conjugated dimeric byproduct.

G cluster_0 Self-Condensation Pathway SM1 Starting Material (Molecule 1) Enolate Formation Intermediate Aldol Adduct (β-hydroxy ketone) SM1->Intermediate Nucleophilic Attack SM2 Starting Material (Molecule 2) Electrophile SM2->Intermediate Byproduct Dimeric Byproduct (α,β-unsaturated ketone) Intermediate->Byproduct Dehydration (-H2O)

Caption: Aldol self-condensation pathway.

Strategy 1: Controlled Enolate Formation with Strong, Non-Nucleophilic Bases

For reactions where the ketone must act as a nucleophile (e.g., directed aldol additions), the goal is to form the enolate quantitatively and rapidly before introducing the electrophile. This prevents a situation where the starting ketone and its enolate coexist, which is the recipe for self-condensation.[2]

Recommended Protocol: Directed Aldol Addition

  • Setup: Assemble a flame-dried, three-necked flask equipped with a nitrogen inlet, a thermometer, and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Solvent: Add anhydrous tetrahydrofuran (THF) to the flask and cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) to the stirred solvent.

  • Enolate Formation: Prepare a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes. Stir for an additional 30-60 minutes at this temperature to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (e.g., an aldehyde or a different ketone) dropwise at -78 °C.

  • Quench: After the reaction is complete (monitored by TLC), quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, perform a standard aqueous workup, extract with an organic solvent, dry, and purify.

Strategy 2: Optimizing the Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction where self-condensation is a major competitor. Success hinges on promoting the initial Knoevenagel condensation over the aldol pathway.

G cluster_paths Competitive Pathways Start Starting Material + Active Methylene Cmpd. Path_A Desired Pathway: Knoevenagel Condensation Start->Path_A Optimized Catalyst (e.g., Pip-Borate) Path_B Side Reaction: Aldol Self-Condensation Start->Path_B Inefficient Catalyst (e.g., excess strong base) Product_A Gewald Product (2-Aminothiophene) Path_A->Product_A Product_B Dimeric Byproduct Path_B->Product_B

Caption: Competitive reactions in Gewald synthesis.

Recommended Protocol: Catalytic Gewald Reaction

This protocol utilizes a conjugate acid-base pair catalyst, which has been shown to be highly effective in truly catalytic amounts, promoting the Knoevenagel step while minimizing side reactions.[5]

  • Reagents: To a round-bottom flask, add this compound (1.0 mmol), malononitrile (1.1 mmol), elemental sulfur (1.2 mmol), and piperidinium borate (0.1 mmol, 10 mol%).[5]

  • Solvent: Add ethanol or methanol (5 mL).

  • Reaction: Stir the mixture at 60-70 °C. Monitor the reaction progress by TLC. Microwave irradiation can also be beneficial for reducing reaction times.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and sulfur. Recrystallize if necessary.

Data Summary: Impact of Reaction Parameters on Byproduct Formation
ParameterCondition to Minimize ByproductsRationalePotential Byproducts if Not Controlled
Base Use LDA for directed reactions; catalytic piperidinium borate for Gewald.[2][5]LDA ensures rapid, quantitative enolate formation. Catalytic systems favor Knoevenagel condensation.[2][5]Aldol dimers, oligomers, polymeric material.
Temperature -78 °C for LDA-mediated reactions.Low temperature kinetically disfavors the higher activation energy pathway of self-condensation.Increased rate of self-condensation.
Order of Addition Add ketone slowly to the base/electrophile mixture.[1]Maintains a low instantaneous concentration of the ketone, preventing it from reacting with itself.[1]Higher concentration of ketone and its enolate increases the likelihood of self-reaction.
Solvent Anhydrous, aprotic solvents like THF for LDA reactions.Protic solvents can interfere with strong bases and participate in side reactions.Incomplete enolate formation, proton-transfer side reactions.

Experimental Workflow for Minimizing Byproducts

G Start Start: Plan Reaction Step1 1. Assemble & Flame-Dry Glassware under Inert Atmosphere (N₂/Ar) Start->Step1 Step2 2. Add Anhydrous Solvent (e.g., THF) & Cool to Target Temp (-78°C) Step1->Step2 Step3 3. Prepare Reagent Solutions (Ketone, Base, Electrophile) Step2->Step3 Step4 4. Controlled Addition (Add Ketone Dropwise to Base) Step3->Step4 Step5 5. Monitor Reaction by TLC (Check for SM consumption & byproduct spots) Step4->Step5 Step6 6. Controlled Quench at Low Temp (e.g., Saturated aq. NH₄Cl) Step5->Step6 End End: Purify Product Step6->End

Caption: Recommended workflow for controlled reactions.

By implementing these mechanism-aware strategies and protocols, researchers can significantly improve reaction outcomes, minimize byproduct formation, and streamline purification processes when working with this compound.

References

  • Wikipedia. Self-condensation. [Link]

  • Chemistry LibreTexts. (2024). 23: Carbonyl Condensation Reactions. [Link]

  • Química Organica.org. (2010). Control of condensation of carbonyl compounds. [Link]

  • Deng, Q., et al. (2015). Highly selective self-condensation of cyclic ketones using MOF-encapsulating phosphotungstic acid for renewable high-density fuel. Green Chemistry, 17(8), 4473-4481. [Link]

  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(4), M1296. [Link]

  • Khan Academy. Cyclic hemiacetals and hemiketals. [Link]

  • Yates, P. (1968). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry, 16(1), 93-112. [Link]

  • ResearchGate. (2015). Highly selective self-condensation of cyclic ketones using MOF encapsulating phosphotungstic acid for renewable high-density fuel. [Link]

  • Gadirova, E.M., et al. (2016). The Reactions with Cyclic Ketones. International Journal of Recent Scientific and Technical Research, 2(1), 22-25. [Link]

  • YouTube. (2020). Photochemical reaction of cyclic ketones. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • ResearchGate. Thiophenes and their Benzo Derivatives: Reactivity. [Link]

  • YouTube. (2024). Reactions of Aldehydes and Ketones [Overview]. [Link]

  • ResearchGate. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. [Link]

  • National Institutes of Health. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26349–26365. [Link]

  • ResearchGate. (2020). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synthesis, 55(20), 3323-3330. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of biologically active compounds. This guide provides an in-depth comparison of the two primary synthetic routes to this important molecule: a multi-step approach commencing with the Gewald aminothiophene synthesis and a more direct Friedel-Crafts acylation. By examining the underlying chemical principles, providing detailed experimental protocols, and presenting a data-driven comparison, this document aims to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific needs.

Methodology 1: The Gewald Reaction and Subsequent Functionalization

This synthetic pathway is a versatile and widely employed method for the construction of polysubstituted 2-aminothiophenes, which serve as a crucial precursor to the target molecule.[1][2] The overall strategy involves three key stages:

  • Gewald Aminothiophene Synthesis: The initial step is a one-pot, multi-component reaction involving a cyclic ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[3][4] This reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the stable 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.[5]

  • Deamination of the 2-Amino Group: The amino functionality at the 2-position is then removed. This can be achieved through diazotization followed by reduction. The aminothiophene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6] This intermediate can then be reduced to the corresponding unsubstituted thiophene.

  • Acylation of the Thiophene Ring: The final step involves the introduction of the acetyl group at the 2-position of the thiophene ring via a Friedel-Crafts acylation reaction.

Reaction Pathway

Gewald Reaction Route Reactants Cyclohexanone + Malononitrile + Sulfur Intermediate1 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Reactants->Intermediate1 Gewald Reaction Intermediate2 4,5,6,7-Tetrahydrobenzo[b]thiophene Intermediate1->Intermediate2 Deamination Product This compound Intermediate2->Product Friedel-Crafts Acylation

Caption: Multi-step synthesis via the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (150 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.02 mol).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Methodology 2: Direct Friedel-Crafts Acylation

This approach offers a more convergent and potentially more efficient route to the target molecule by directly introducing the acetyl group onto the pre-formed 6,7-dihydrobenzo[b]thiophen-4(5H)-one ring system.[7][8]

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9] In this case, the thiophene ring of 6,7-dihydrobenzo[b]thiophen-4(5H)-one acts as the nucleophile, attacking an acylium ion generated in situ from an acylating agent (acetyl chloride or acetic anhydride) and a Lewis acid catalyst (typically aluminum chloride).[10][11]

Reaction Pathway

Friedel-Crafts Acylation Route Reactant 6,7-Dihydrobenzo[b]thiophen-4(5H)-one + Acetyl Chloride/Acetic Anhydride Product This compound Reactant->Product Friedel-Crafts Acylation (AlCl3)

Caption: Direct synthesis via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of 6,7-Dihydrobenzo[b]thiophen-4(5H)-one
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (0.12 mol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride (0.11 mol) dropwise via the dropping funnel. Stir the mixture at 0°C for 30 minutes.

  • Addition of Substrate: Add a solution of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (0.1 mol) in anhydrous dichloromethane (50 mL) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Analysis

ParameterGewald Reaction RouteFriedel-Crafts Acylation Route
Number of Steps Multiple (3+)Single Step
Overall Yield Moderate to GoodGood to Excellent
Starting Materials Readily available and inexpensiveRequires synthesis of the benzothiophenone precursor
Reagents & Conditions Milder conditions for the initial Gewald reactionRequires strictly anhydrous conditions and a strong Lewis acid
Scalability Generally scalable, though multiple steps can be a drawbackCan be challenging to scale due to the exothermic nature and handling of AlCl3
Purification Multiple purification steps may be requiredTypically requires a single chromatographic purification
Versatility The aminothiophene intermediate can be used to synthesize a variety of derivativesMore direct route to the target molecule

Discussion

Gewald Reaction Route: This multi-step approach offers flexibility, as the 2-aminothiophene intermediate is a versatile building block for a library of compounds.[12][13] The initial Gewald reaction is often high-yielding and utilizes simple starting materials. However, the subsequent deamination and acylation steps add to the overall complexity and can lower the overall yield. The deamination step, in particular, can sometimes lead to side products.

Friedel-Crafts Acylation Route: This method is more direct and, if optimized, can provide a higher overall yield in a shorter timeframe. The primary challenge lies in the synthesis of the starting material, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, and the stringent anhydrous conditions required for the Friedel-Crafts reaction. The use of a strong Lewis acid like aluminum chloride also necessitates careful handling and workup procedures.[14][15]

Conclusion

The choice between these two synthetic methodologies for this compound will ultimately depend on the specific requirements of the researcher.

  • The Friedel-Crafts acylation route is the preferred method for a more direct and potentially higher-yielding synthesis of the target molecule, provided the precursor is accessible and the necessary precautions for handling anhydrous reagents are taken.

Both methods provide viable pathways to this important heterocyclic compound, and a thorough understanding of their respective strengths and weaknesses will enable researchers to make an informed decision for their synthetic endeavors.

References

Sources

A Comparative Guide to Benzothiophene Derivatives: The Role of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one as a Versatile Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Core in Modern Medicinal Chemistry

The benzothiophene scaffold, an aromatic heterocyclic compound featuring a fused benzene and thiophene ring, is a cornerstone in medicinal chemistry. Its structural rigidity, electron-rich nature, and capacity for diverse functionalization have established it as a "privileged structure" in drug discovery.[1] This status is underscored by the integration of the benzothiophene moiety into several FDA-approved drugs, including the selective estrogen receptor modulator (SERM) Raloxifene, the antifungal agent Sertaconazole, and the asthma medication Zileuton.[2] The versatility of this scaffold allows for the development of compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]

This guide provides a comparative analysis of various benzothiophene derivatives, with a specific focus on 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one . Unlike many end-stage bioactive molecules, this particular derivative serves as a highly functionalized and versatile intermediate. We will explore its unique structural attributes and demonstrate how it acts as a foundational building block for synthesizing more complex, pharmacologically active agents, comparing its potential against established benzothiophene-based therapeutics.

Focus Molecule Profile: this compound

This compound is a unique derivative characterized by a partially saturated carbocyclic ring fused to the thiophene core. This partial saturation introduces conformational flexibility not present in fully aromatic benzothiophenes. Furthermore, it is adorned with two key functional groups: a ketone at position 4 and an acetyl group at position 2. These groups are reactive handles that provide multiple avenues for synthetic elaboration, making this molecule a valuable starting material for constructing diverse chemical libraries.

Physicochemical and Spectroscopic Properties

A clear understanding of the molecule's fundamental properties is essential for its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S[4]
Molecular Weight 194.25 g/mol [4]
IUPAC Name 2-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one[4]
CAS Number 74458-89-2[5]
Density (estimated) 1.38 g/cm³[4]
LogP (calculated) 2.26[4]
Solubility Low in water; soluble in DMSO[4]

Predicted ¹H-NMR signals highlight the key protons: δ 2.6 (s, 3H, acetyl methyl), δ 2.8–3.1 (m, 4H, dihydro ring CH₂ groups), and δ 7.2 (s, 1H, thiophene aromatic proton).[4]

Comparative Analysis: From a Synthetic Intermediate to Potent Bioactive Agents

The true value of this compound is realized when viewed as a precursor to a multitude of bioactive derivatives. Its structure contains the necessary functionalities to access a range of therapeutic classes, which we compare below.

Anticancer Agents

The benzothiophene scaffold is a proven platform for developing potent anticancer agents that target various mechanisms, including kinase inhibition and microtubule disruption.[6][7]

  • Multi-Kinase Inhibitors: Derivatives like 5-hydroxybenzothiophene hydrazides have demonstrated potent, low nanomolar inhibition against multiple kinases (Clk4, DRAK1, haspin), leading to G2/M cell cycle arrest and apoptosis in cancer cell lines.[8][9]

  • Antitubulin Agents: Other benzothiophene acrylonitrile analogs interfere with tubulin polymerization, a mechanism shared by well-known chemotherapeutics like Vinca alkaloids.[6]

Compared to these highly decorated final compounds, this compound represents the starting framework. Its ketone and acetyl groups are ideal points for initiating synthetic sequences to build the complex side chains necessary for kinase binding or interaction with tubulin.

Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed.[10] Benzothiophene derivatives have shown significant promise against both bacterial and fungal pathogens.

  • Antibacterial Activity: Acylhydrazone derivatives of benzothiophene have exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 µg/mL.[11]

  • Antifungal Activity: Other novel benzothiophene derivatives have shown promising antifungal activity against Candida species, with MIC values in the range of 32 to 64 µg/mL.[10]

The synthesis of these antimicrobial agents often involves the elaboration of a carboxyl or carbonyl group at the 2-position of the benzothiophene ring, a feature directly present in our focus molecule as an acetyl group.

Central Nervous System (CNS) Agents

The benzothiophene core is also central to drugs targeting the CNS, highlighting its ability to cross the blood-brain barrier and interact with neurological targets.

  • Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a landmark benzothiophene derivative, is used to treat and prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[12] Its structure-activity relationship (SAR) is well-defined, linking specific substitutions to its antiestrogenic potency.[12]

  • Cholinesterase Inhibitors: More recently, benzothiophene-chalcone hybrids have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range, showing potential for Alzheimer's disease treatment.[13]

These examples demonstrate that the core benzothiophene structure can be tailored to achieve highly specific interactions with CNS receptors. This compound provides a robust starting point for creating analogs of these complex molecules.

Quantitative Comparison of Biological Activities

The following table summarizes the performance of various functionalized benzothiophene derivatives across different therapeutic areas, illustrating the potential endpoints for syntheses starting from intermediates like our focus molecule.

Derivative ClassSpecific Compound ExampleBiological Target / Disease ModelPerformance Metric (IC₅₀ / MIC)Source
Multi-Kinase Inhibitor 5-hydroxybenzothiophene hydrazide (16b)Clk4 Kinase11 nM[8][9]
U87MG glioblastoma cells7.2 µM[8][9]
Antimicrobial (Antibacterial) (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMethicillin-Resistant S. aureus (MRSA)4 µg/mL[11]
Antimicrobial (Antifungal) Novel Benzo[b]thiophene DerivativeCandida albicans32-64 µg/mL[10]
Cholinesterase Inhibitor Benzothiophene-chalcone hybrid (5h)Butyrylcholinesterase (BChE)24.35 µM[13]
Neuropeptide Y1 Antagonist Benzothiophene derivative (12u)NPY-1 ReceptorKi = 11 nM[14]

The Synthetic Bridge: A Protocol for Elaboration

The primary utility of this compound is its role in constructing more complex heterocyclic systems. A prime example is the synthesis of thieno[3,2-c]pyridines , a class of compounds investigated as inhibitors of phenylethanolamine N-methyltransferase (PNMT) and for other CNS applications.[15] The ketone and adjacent methylene groups of our focus molecule are perfectly poised for a Gewald-type reaction or a related cyclization strategy.

Experimental Protocol: Synthesis of a Thieno[3,2-c]pyridine Derivative

This protocol is a representative example of how this compound can be elaborated into a more complex, fused heterocyclic system. The causality behind the choice of reagents is to first form a reactive enamine or enolate from the ketone, which then undergoes cyclization with a cyano-containing reagent.

Objective: To synthesize a 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold from this compound.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine (as a basic catalyst)

  • Ethanol (as solvent)

  • Hydrochloric Acid (for workup)

  • Standard glassware for reflux and filtration

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.94 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of absolute ethanol to the flask, followed by the dropwise addition of morpholine (0.87 mL, 10 mmol) as a catalyst. The use of a base like morpholine is critical to facilitate the initial condensation and subsequent cyclization steps of the Gewald reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cooling in an ice bath can enhance precipitation.

  • Isolation and Purification: Filter the crude product using a Büchner funnel and wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry. The appearance of a new amino signal in the NMR and a nitrile stretch in the IR spectrum would validate the successful synthesis.

Visualizing the Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Fused Heterocyclic Product start_mol 2-Acetyl-6,7-dihydro- benzo[b]thiophen-4(5H)-one reagents 1. Malononitrile, Sulfur 2. Morpholine (catalyst) 3. Ethanol, Reflux start_mol->reagents Gewald Aminothiophene Synthesis product Substituted Thieno[3,2-c]pyridine reagents->product Cyclization & Aromatization

Caption: Synthetic pathway from the starting ketone to a thieno[3,2-c]pyridine.

Structure-Activity Relationship (SAR) Insights

The extensive research into benzothiophene derivatives has yielded critical insights into how structural modifications influence biological activity.[14][16]

  • Position 2: Substitutions at the 2-position are common. As seen with our focus molecule, an acetyl group can be a precursor to amides, hydrazones, or other heterocycles, which are crucial for antimicrobial and anticancer activities.[11]

  • Position 3: Acyl groups at the 3-position have been shown to be important for cholinesterase inhibition.[13]

  • Benzene Ring: Substitution on the fused benzene ring, such as halogens or hydrophilic groups, significantly modulates potency and selectivity, particularly for enzyme inhibitors and receptor antagonists.[15]

Key Modification Sites on the Benzothiophene Scaffold

SAR A Position 2: Key for attaching pharmacophores (Amides, Hydrazones) img_node B Position 3: Modulates activity in CNS targets C Benzene Ring (Positions 4-7): Fine-tunes solubility, selectivity, and potency

Caption: Key positions on the benzothiophene core for SAR studies.

Conclusion

While many benzothiophene derivatives are valued for their direct therapeutic effects, This compound distinguishes itself through its synthetic potential. Its dual functionalization with ketone and acetyl groups, combined with a partially saturated ring, makes it an exceptionally valuable and versatile platform for chemical innovation. As demonstrated, this intermediate provides a direct route to more complex, fused heterocyclic systems and serves as an ideal starting point for developing next-generation anticancer, antimicrobial, and CNS-active agents. For researchers and drug development professionals, understanding the strategic value of such building blocks is paramount to efficiently navigating the path from a simple scaffold to a potent, clinically relevant molecule.

References

  • G. M. Williams, M. J. C. Long, "Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene," ChemMedChem, 2(10), 1520-6 (2007). [Link]

  • B. Padmashali et al., "Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold," International Journal of Pharmaceutical Sciences and Research, 5(10), 4365-4373 (2014). [Link]

  • A. D. Jones, "Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria," University of West Florida Research Portal, (2023). [Link]

  • S. K. Suthar et al., "Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents," ResearchGate, (2015). [Link]

  • M. A. El-Gamal et al., "Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity," Future Medicinal Chemistry, 16(12), (2024). [Link]

  • T. C. Britton et al., "Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain," Bioorganic & Medicinal Chemistry Letters, 9(3), 475-80 (1999). [Link]

  • G. R. Pettit et al., "Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents," Bioorganic & Medicinal Chemistry, 14(11), 3840-8 (2006). [Link]

  • H. Konishi et al., "Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives," University of Toyama, (2006). [Link]

  • S. H. L. Verdonck et al., "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus," Molecules, 25(22), 5462 (2020). [Link]

  • M. A. El-Gamal et al., "Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity," PubMed, (2024). [Link]

  • S. G. Küçükgüzel et al., "Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative," Progress in Biomaterials, 12(3), 329-344 (2023). [Link]

  • S. S. S. V. Ramasastry et al., "Benzothiophene: Assorted Bioactive Effects," International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-10 (2024). [Link]

  • A. A. Khan et al., "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives," Current Organic Synthesis, (2024). [Link]

  • S. C. T. S. V. Ramana et al., "An overview of benzo[b]thiophene-based medicinal chemistry," European Journal of Medicinal Chemistry, 138, 1020-1033 (2017). [Link]

  • A. A. Khan et al., "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives," Bentham Science, (2024). [Link]

  • H. J. Kallur et al., "Synthesis and screening of new benzothiophene derivatives," Ayurlog: National Journal of Research in Ayurved Science, (2024). [Link]

  • G. L. Delogu et al., "A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies," Molecules, 29(16), 3681 (2024). [Link]

  • M. A. Brodney et al., "Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase," Journal of Medicinal Chemistry, 42(4), 573-81 (1999). [Link]

Sources

A Multi-dimensional NMR Approach to the Definitive Structural Validation of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

Introduction: The Imperative of Structural Certainty

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrectly assigned structure can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the waste of invaluable resources. The title compound, 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, presents a compelling case study for rigorous structural validation. As a heterocyclic molecule incorporating an α,β-unsaturated ketone system, a thiophene ring, and a saturated carbocycle, it possesses a rich array of spectroscopic handles.[1] However, this complexity also opens the door to potential isomeric ambiguity.

This guide provides an in-depth, experience-driven protocol for the definitive structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a logical, multi-dimensional NMR workflow serves as a self-validating system for achieving absolute structural certainty. We will also compare the insights gained from NMR with those from other common analytical methods, highlighting the unique power of modern NMR spectroscopy.

The Analytical Challenge: Beyond the Molecular Formula

A molecular formula of C₁₀H₁₀O₂S, confirmed by Mass Spectrometry, is only the first step.[1] The primary analytical challenge lies in precisely locating the acetyl group and the ketone on the dihydrobenzothiophene scaffold. Plausible isomers, such as the 3-acetyl regioisomer, could potentially arise during synthesis. Distinguishing between these possibilities requires an analytical technique that can probe the precise connectivity of the molecular framework. While methods like Infrared (IR) Spectroscopy can confirm the presence of carbonyl groups and Mass Spectrometry (MS) can confirm mass and fragmentation, only NMR spectroscopy can definitively map the atomic connections through scalar coupling, providing an unassailable blueprint of the molecule.[2][3]

The NMR-centric Validation Workflow

Our strategy is built upon a logical progression from one-dimensional to two-dimensional NMR experiments. The 1D spectra (¹H and ¹³C) provide the initial inventory of atoms in their respective electronic environments, while the 2D spectra (COSY, HSQC, and particularly HMBC) reveal the connectivity between them, leaving no room for ambiguity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep Dissolve 5-10 mg in ~0.6 mL CDCl3 (or other deuterated solvent) filter Filter into 5 mm NMR Tube prep->filter nmr Acquire Spectra on 400-600 MHz Spectrometer filter->nmr h1 ¹H NMR: Proton Inventory & Multiplicity nmr->h1 c13 ¹³C NMR: Carbon Environment Count nmr->c13 cosy ¹H-¹H COSY: Identify Spin Systems (e.g., -CH2-CH2-) h1->cosy hsqc ¹H-¹³C HSQC: Direct C-H Correlations h1->hsqc c13->hsqc c13->hsqc hmbc ¹H-¹³C HMBC: Key Long-Range C-H Correlations cosy->hmbc hsqc->hmbc elucidate Structure Elucidation: Assemble Fragments hmbc->elucidate confirm Structure Validated elucidate->confirm

Figure 1: A comprehensive workflow for NMR-based structure validation.
Predicted NMR Data

Before acquiring data, a senior scientist forms a hypothesis. Based on established chemical shift principles for heterocyclic and α,β-unsaturated carbonyl compounds, we can predict the approximate NMR spectrum for the target molecule.[4][5][6][7] This predictive exercise is crucial for efficient and accurate data interpretation.

Assignment Atom Type Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale / Key Features
H3¹H~7.2-7.5 (s, 1H)-Thiophene proton, singlet, deshielded by sulfur and conjugated system.
H5¹H~2.9-3.1 (t, 2H)~35-40Methylene alpha to a ketone, triplet multiplicity.
H6¹H~2.1-2.3 (p, 2H)~20-25Aliphatic methylene, pentet multiplicity.
H7¹H~2.5-2.7 (t, 2H)~25-30Methylene adjacent to thiophene ring, triplet multiplicity.
-COCH₃¹H~2.6 (s, 3H)~28-32Acetyl methyl group, sharp singlet.
C2¹³C-~140-145Acetyl-bearing thiophene carbon.
C3¹³C-~135-140Vinylic thiophene carbon.
C3a¹³C-~138-142Quaternary thiophene carbon, bridgehead.
C4¹³C-~190-195Conjugated ketone carbonyl.
C7a¹³C-~150-155Quaternary thiophene carbon, bridgehead.
-C OCH₃¹³C-~195-200Acetyl carbonyl.

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Predictions are based on analogous structures and established chemical shift theory.[1][8][9][10]

Experimental Protocol: Acquiring High-Quality Data

The foundation of trustworthy analysis is pristine data. The following protocol ensures high-resolution spectra suitable for detailed structural work.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample for ¹H and 2D NMR, or 20-30 mg for a high signal-to-noise ¹³C NMR spectrum.

  • Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filter the resulting solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Lock and Shim: Insert the sample, lock on the deuterium signal of the CDCl₃, and perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical TMS signal is indicative of good shimming.

  • ¹H NMR: Acquire a standard one-pulse proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. 8 to 16 scans are typically sufficient.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum using a standard pulse-acquire sequence (e.g., zgpg30). A 30° pulse angle, 1-2 second acquisition time, and a 2-second relaxation delay are standard. A larger number of scans (e.g., 1024 or more) will be required to achieve good signal-to-noise.

  • 2D COSY: Acquire a gradient-selected COSY (e.g., cosygpqf) experiment to map ¹H-¹H coupling correlations.

  • 2D HSQC: Acquire a gradient-selected HSQC (e.g., hsqcedetgpsisp2.3) experiment to correlate protons with their directly attached carbons.

  • 2D HMBC: Acquire a gradient-selected HMBC (e.g., hmbcgplpndqf) experiment. This is the most critical experiment for confirming long-range connectivity. The long-range coupling delay (typically optimized for J = 8 Hz) is crucial for observing 2- and 3-bond correlations.[12]

Data Interpretation: Assembling the Molecular Puzzle

1. ¹H NMR Analysis - The Proton Inventory: The proton spectrum provides the first piece of evidence. We expect to see five distinct signals:

  • A sharp singlet at ~2.6 ppm integrating to 3H, characteristic of an acetyl methyl group.[1]

  • A singlet in the aromatic region, ~7.3 ppm, integrating to 1H, corresponding to the lone proton on the thiophene ring (H3).

  • Three signals in the aliphatic region, each integrating to 2H. Based on their coupling patterns (multiplicity), we can assign the saturated ring. We expect two triplets and a pentet (or multiplet), confirming the -CH₂-CH₂-CH₂- spin system of the C7-C6-C5 chain.

2. ¹³C NMR Analysis - The Carbon Framework: The proton-decoupled ¹³C spectrum should reveal all 10 carbon atoms.

  • Two signals in the low-field region (>190 ppm) are definitive for two distinct carbonyl environments: the conjugated ketone (C4) and the acetyl carbonyl.[8]

  • Four signals in the aromatic/olefinic region (120-160 ppm) correspond to the four sp² carbons of the thiophene ring. Two of these will likely be quaternary (C3a, C7a).

  • Three signals in the high-field aliphatic region (20-40 ppm) represent the three sp³ methylene carbons of the saturated ring (C5, C6, C7).[7]

  • One signal around 30 ppm corresponds to the acetyl methyl carbon.

3. 2D NMR Analysis - Definitive Connectivity Mapping: While 1D NMR supports the proposed structure, 2D NMR provides irrefutable proof by establishing covalent connectivity.

  • ¹H-¹H COSY: This experiment confirms vicinal proton-proton couplings.[13] We expect to see a cross-peak between the protons at C5 and C6, and another between C6 and C7, confirming the integrity of the -CH₂(5)-CH₂(6)-CH₂(7)- fragment. The absence of any other correlations to the thiophene proton (H3) or the acetyl methyl protons confirms their isolation from other protons.

  • ¹H-¹³C HSQC: This spectrum acts as an overlay, directly linking each proton signal to the carbon signal it is attached to. This allows for the unambiguous assignment of the protonated carbons (C3, C5, C6, C7, and the acetyl methyl).

  • ¹H-¹³C HMBC: The Final Arbiter: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation. It reveals correlations between protons and carbons that are two or three bonds away, allowing us to piece together the entire molecular jigsaw puzzle.[14][15]

Figure 2: Key HMBC correlations confirming the structure of this compound.

The critical, structure-defining HMBC correlations are:

  • (A) Acetyl Protons to the Ring: The methyl protons of the acetyl group (~2.6 ppm) MUST show a correlation to the acetyl carbonyl carbon (~197 ppm) AND, crucially, to the C2 carbon of the thiophene ring (~142 ppm). This single observation locks the acetyl group at the 2-position.

  • (C) H5 Protons to the Ketone: The protons on C5 (~3.0 ppm) will show a strong correlation to the ketone carbonyl carbon C4 (~192 ppm). This confirms the position of the ketone relative to the saturated ring. They will also show correlations to C3a and C6.

  • (B & D) Ring Fusion Correlations: The thiophene proton H3 (~7.3 ppm) will correlate to the bridgehead carbons C3a and C7a, while the C7 protons will also correlate to C7a, stitching the thiophene and saturated rings together at the correct fusion points.

Comparative Analysis: Ruling Out Isomers

The power of this HMBC-centric approach is most evident when considering potential isomers. Let's consider the plausible alternative, 3-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one .

FeatureTarget: 2-Acetyl Isomer Alternative: 3-Acetyl Isomer Distinguishing Observation
Thiophene Proton H3 is present (~7.3 ppm, singlet).H2 is present. Expected to be a singlet, but in a different chemical environment.The chemical shift will differ.
Key HMBC 1 Acetyl-CH₃ protons correlate to C2 .Acetyl-CH₃ protons would correlate to C3 .This is the definitive test. The observed correlation to C2 in the target is unambiguous.
Key HMBC 2 Thiophene proton (H3) correlates to C2, C3a, C7a.Thiophene proton (H2) would correlate to C3, C3a.The pattern of long-range couplings from the lone thiophene proton would be distinctly different.

This comparative analysis demonstrates that a single, well-resolved HMBC spectrum provides non-negotiable evidence that differentiates the correct structure from its most likely regioisomer.[16]

Orthogonal Validation: Role of Other Techniques

While NMR is definitive for structure, other techniques provide complementary and confirmatory data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition (C₁₀H₁₀O₂S). The electron ionization (EI) spectrum would show a molecular ion peak at m/z 194, with expected fragmentation patterns including the loss of an acetyl radical (CH₃CO•, 43 Da) to give a prominent fragment at m/z 151.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show two distinct carbonyl stretching frequencies. The α,β-unsaturated ketone (C4=O) is expected around 1650-1670 cm⁻¹, while the acetyl carbonyl (C=O) should appear at a slightly higher frequency, around 1680-1700 cm⁻¹. This confirms the presence of the two required functional groups but cannot determine their location.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a modern, multi-dimensional NMR workflow. By progressing logically from 1D inventory spectra to 2D connectivity experiments, we build an unassailable case for the proposed structure. The ¹H-¹³C HMBC experiment, in particular, serves as the final arbiter, providing the critical long-range correlation data that not only confirms the placement of the acetyl group at the C2 position but also definitively rules out plausible regioisomers. When supported by orthogonal MS and IR data, this NMR-centric approach exemplifies a robust, self-validating system that ensures the highest degree of scientific integrity and provides absolute confidence in the molecular structure.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Vulcanchem. (n.d.). This compound.
  • Not Voodoo. (2015).
  • Gawinecki, R., et al. (2017).
  • Nuzillard, J.-M., & Plainchont, B. (2017). Tutorial for the structure elucidation of small molecules by means of the LSD software.
  • Cusack, K. P., et al. (2004). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Bioorganic & Medicinal Chemistry Letters, 14(22), 5503-7.
  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 42(7), 1563-1576.
  • Stothers, J. B., & Lauterbur, P. C. (1964). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
  • Macquarie University. (n.d.). Key 2D NMR correlations for yeppoonic acids A – D (1 – 4). PURE Research Management System.
  • Squeo, B. M., et al. (2018). Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[17]benzo-thieno[3,2-b][17]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. Molecules, 23(10), 2465.

  • ChemSrc. (n.d.). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 13C NMR spectrum.
  • ChemSrc. (n.d.). 2-ACETYL-3-METHYLBENZO[B]THIOPHENE(18781-31-2) 1H NMR spectrum.
  • Aly, H. M., et al. (2023). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 13(1), 19572.
  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Nguyen, H. T., et al. (2020). The key HMBC and COSY correlations of compounds 1–4.
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
  • Chapman, N. B., et al. (1967). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, 764-769.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Palchykov, V., et al. (2022). Complete assignments, chemical shifts and key correlations in COSY and 1 H-13 C HMBC 2D NMR spectra of the compound 2a in DMSO-d6.
  • BenchChem. (n.d.). Comparative NMR Analysis of 2-Nitro-benzo[b]thiophene-3-carbonitrile and Related Analogues.

Sources

A Senior Application Scientist's Guide to Navigating Potential Cross-Reactivity of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and chemical biology, the identification of novel bioactive molecules is a critical first step. The thiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of therapeutic applications, from anti-inflammatory to anticancer agents.[1][2][3] The molecule 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, belonging to the benzothiophene class, thus represents a promising starting point for screening campaigns.[4][5] However, its specific structural features warrant a careful and proactive evaluation for potential cross-reactivity and assay interference.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the biological profile of this compound. We will move beyond simple screening protocols to explain the underlying biochemical rationale for potential promiscuity, detail robust experimental workflows to identify and characterize off-target effects, and provide a logical pathway to validate true biological hits versus misleading artifacts. Our objective is to equip you with the tools and insights necessary to navigate the complexities of this chemical space with scientific rigor.

Part 1: Structural and Physicochemical Analysis

Before embarking on extensive biological screening, a thorough in-silico and physicochemical analysis of the lead compound is essential. This initial step can preemptively flag liabilities that may lead to ambiguous results.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂S
Molecular Weight 194.25 g/mol
CAS Number 74458-89-2[6]
Calculated LogP 2.26[7]
Solubility Low in water; soluble in DMSO[7]

Expert Analysis of the Structure:

The structure of this compound contains an α,β-unsaturated ketone (an enone) . This is a critical feature, as the enone motif is a well-documented Pan-Assay Interference Compound (PAINS) substructure.[8] Such motifs are electrophilic Michael acceptors, making them susceptible to covalent reaction with biological nucleophiles, most notably the thiol group of cysteine residues present in many proteins.[9][10] This non-specific reactivity can lead to enzyme inhibition across multiple, unrelated protein families, generating a classic "frequent hitter" profile in high-throughput screens.[8][11]

Therefore, any observed bioactivity must be carefully triaged to distinguish between specific, target-driven pharmacology and non-specific, reactivity-based interference.

cluster_molecule This compound cluster_protein Protein Cysteine Residue cluster_adduct Covalent Adduct molecule adduct Protein-S-Adduct molecule->adduct Michael Addition (Potential for non-specific inhibition) protein Protein-SH protein->adduct start Start: Bioactivity Observed for This compound tier1 Tier 1: Assess General Promiscuity Mechanisms start->tier1 agg_assay Aggregation Assay (DLS or Detergent Counter-screen) tier1->agg_assay thiol_assay Thiol Reactivity Assay (e.g., with Glutathione) tier1->thiol_assay luc_assay Luciferase Inhibition Assay tier1->luc_assay tier2 Tier 2: Profile Against Broad Target Panels kinase_panel Broad Kinase Panel Screen tier2->kinase_panel gpcr_panel GPCR Binding Panel tier2->gpcr_panel tier3 Tier 3: Investigate Assay-Specific Interference cyto_assay Cytotoxicity Assays (MTT/XTT) tier3->cyto_assay tech_assay Cell-Free Assay Interference Check tier3->tech_assay agg_assay->tier2 thiol_assay->tier2 luc_assay->tier2 kinase_panel->tier3 gpcr_panel->tier3 result Decision Point: Specific Hit or Promiscuous Compound? cyto_assay->result tech_assay->result end_hit Validated Hit: Proceed to Lead Optimization result->end_hit No evidence of promiscuity end_artifact Artifact Identified: Deprioritize or Resynthesize Analogs result->end_artifact Evidence of promiscuity

Caption: Tiered workflow for assessing compound promiscuity.

Tier 1: General Promiscuity Assays

The goal of this tier is to quickly identify common, non-specific mechanisms of action.

1. Aggregation-Based Inhibition: Many promiscuous compounds form colloidal aggregates at micromolar concentrations, which then non-specifically sequester and inhibit enzymes. [12][13][14]

  • Experimental Protocol: Detergent Counter-Screen

    • Perform your primary biological assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • Rationale: The detergent disrupts the formation of colloidal aggregates.

    • Interpretation: A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation. A true hit should show a minimal change in potency.

2. Thiol Reactivity: As discussed, the enone moiety is a potential liability for covalent modification of proteins.

  • Experimental Protocol: Glutathione (GSH) Trapping Assay

    • Incubate this compound (e.g., 50 µM) with an equimolar concentration of the biological thiol GSH in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4 hours).

    • Analyze the samples by LC-MS.

    • Rationale: This assay directly tests the compound's ability to form a covalent adduct with a model thiol.

    • Interpretation: The appearance of a new mass peak corresponding to [M+GSH+H]⁺ confirms thiol reactivity. This is a strong indicator of a potential PAINS compound. [10]

Tier 2: Broad Target Counter-Screening

If the compound passes Tier 1, the next step is to assess its selectivity across major drug target families. A highly promiscuous compound will show activity against multiple, unrelated targets. [15] 1. Kinase Selectivity Profiling: Given that many thiophene derivatives target kinases, profiling against a broad kinase panel is essential. [16]

  • Experimental Protocol: Single-Dose Kinase Panel Screen

    • Submit the compound for screening at a single, high concentration (e.g., 10 µM) against a commercial kinase panel (e.g., Eurofins, Reaction Biology). Choose a panel that covers diverse branches of the human kinome. [17][18] 2. Rationale: This provides a snapshot of the compound's selectivity. A selective inhibitor will show significant inhibition (>80%) of only one or a few closely related kinases.

    • Interpretation: Inhibition of numerous, unrelated kinases suggests non-specific activity, possibly due to covalent modification of conserved cysteine residues in the kinase domains or other promiscuous mechanisms.

2. GPCR Off-Target Screening: G protein-coupled receptors (GPCRs) are another major target class where off-target activity is common. [19]

  • Experimental Protocol: Radioligand Binding Panel

    • Utilize a commercial service (e.g., Eurofins SafetyScan, CEREP) to screen the compound at 10 µM against a panel of common GPCRs, ion channels, and transporters.

    • Rationale: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor. [20] 3. Interpretation: Significant binding (>50% displacement) to multiple unrelated GPCRs indicates a lack of selectivity and potential for off-target effects.

Illustrative Data for Tier 2 Screening:

Assay TypeTarget% Inhibition / Displacement @ 10 µMInterpretation
Kinase Panel Kinase A (Primary Target)95%Potent Activity
Kinase B (Tyrosine Kinase)88%Potential Off-Target
Kinase C (Ser/Thr Kinase)85%Potential Off-Target
Kinase D (Lipid Kinase)12%Inactive
GPCR Panel Adrenergic Receptor α165%Significant Off-Target
Dopamine Receptor D25%Inactive
Serotonin Receptor 5-HT₂ₐ72%Significant Off-Target

Part 3: Assay-Specific Interference

Even if a compound appears selective, it can still interfere with the technology of a specific assay, leading to false positives or negatives. [21][22]This is particularly relevant for assays that rely on redox reactions, fluorescence, or luciferase.

1. Cytotoxicity and Metabolic Assay Interference (MTT/XTT): MTT and XTT assays are widely used to measure cell viability. They rely on the metabolic reduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan product. [23][24]

  • Potential Interference: Compounds that are themselves reducing agents or that can undergo redox cycling can directly reduce the tetrazolium salt in a cell-free environment, leading to a false signal of cell viability. [14]Conversely, reactivity can inhibit the dehydrogenase enzymes, leading to a false signal of cytotoxicity.

  • Experimental Protocol: Cell-Free MTT/XTT Reduction Assay

    • Prepare solutions in 96-well plates containing assay medium, your compound at various concentrations, and the MTT or XTT reagent. Crucially, do not add cells.

    • As a positive control for reduction, include a known reducing agent like dithiothreitol (DTT).

    • Incubate the plate under the same conditions as your cellular assay (e.g., 2-4 hours at 37°C).

    • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT). [25] 5. Rationale: This test isolates the compound's chemical effect on the assay reagent from any biological effect on the cells.

    • Interpretation: An increase in absorbance in the absence of cells indicates direct, chemical reduction of the dye, which would produce a false-positive signal (apparent increase in viability) in a cellular context.

cluster_bio Biological Pathway (Correct Readout) cluster_interference Interference Pathway (False Positive) Cell Viable Cell (Mitochondrial Dehydrogenase) Formazan_purple Formazan (Purple) Absorbance Signal Cell->Formazan_purple Reduces MTT_yellow MTT (Yellow) MTT_yellow->Cell Compound Test Compound (Redox Activity) Formazan_purple2 Formazan (Purple) Absorbance Signal Compound->Formazan_purple2 Directly Reduces MTT_yellow2 MTT (Yellow) MTT_yellow2->Compound

Caption: Biological vs. Interference pathways in an MTT assay.

Conclusion and Recommendations

This compound is a molecule with a privileged core scaffold, but its potential as a Michael acceptor necessitates a rigorous and skeptical approach to screening. A "hit" in a primary assay should be considered provisional until it has been successfully navigated through the tiered validation workflow described in this guide.

Key Takeaways for Researchers:

  • Analyze Before You Screen: The presence of the enone PAINS motif is a red flag that predicts a high probability of non-specific activity.

  • Assume Promiscuity Until Proven Otherwise: Employ counter-screens early in your workflow to rule out common interference mechanisms like aggregation and thiol reactivity.

  • Context is Crucial: A compound is not just "active"; it is active in a specific assay context. Always question whether your compound is interacting with your biological target or with the assay technology itself.

  • Validate with Orthogonal Assays: If a hit passes all tiers, confirm its activity in a secondary, orthogonal assay that uses a different detection technology to ensure the observed effect is robust and not an artifact of a single platform.

By adopting this proactive, mechanism-aware approach, researchers can increase the efficiency and reliability of their drug discovery campaigns, ensuring that time and resources are invested in compounds with a genuine potential to become valuable chemical probes or therapeutic leads.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]

  • Pan-assay interference compounds. Grokipedia. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Publications. [Link]

  • A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed. [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. ACS Publications. [Link]

  • Kinase Screening and Profiling : Methods and Protocols. National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate. [Link]

  • New Screening Approaches for Kinases. The Royal Society of Chemistry. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. 5. Potency, efficacy, and pharmacokinetic properties of modified C-3 side chain derivatives. PubMed. [Link]

  • Dihydrobenzoo[1][23]xathiine: A multi-potent pharmacophoric heterocyclic nucleus. PubMed. [Link]

  • Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-DihyDro. Active Biopharma. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Semantic Scholar. [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH. [Link]

  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. PubMed. [Link]

  • Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link]

Sources

A Comparative Guide to the Bioactivity of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of analogs of 2-acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one, a core scaffold with significant potential in drug discovery. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Versatile Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] The fusion of a benzene ring with a thiophene ring creates a bicyclic system that can be readily functionalized to modulate its biological effects. The partially saturated 6,7-dihydrobenzo[b]thiophen-4(5H)-one core, particularly when substituted with an acetyl group at the 2-position, presents a promising starting point for the development of novel therapeutic agents. This guide will focus on the bioactivity of analogs derived from this core structure, exploring how modifications to this scaffold influence their anticancer, antimicrobial, and anti-inflammatory potential.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 2-aminothiophene derivatives, which are key precursors to many of the bioactive analogs discussed herein, is often achieved through the Gewald reaction.[2][3][4][5] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. For the synthesis of analogs of this compound, a common starting material is cyclohexanone or its derivatives.

G cluster_reactants Reactants cluster_reaction Gewald Reaction cluster_product Product Cyclohexanone Cyclohexanone Reaction Base (e.g., Morpholine) Ethanol, Heat Cyclohexanone->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Product 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Reaction->Product

Further modifications, such as acylation, alkylation, or condensation reactions at the 2-amino group and other positions of the benzothiophene ring system, lead to a diverse library of analogs with varying biological activities.

Comparative Anticancer Activity

Analogs of the tetrahydrobenzo[b]thiophene scaffold have demonstrated significant potential as anticancer agents.[6][7][8] Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

A study on benzothiophene acrylonitrile analogs, which share structural similarities with our core compound, revealed potent anticancer activity against a panel of 60 human cancer cell lines.[9][10] Notably, some of these analogs exhibited growth inhibition (GI50) values in the nanomolar range, suggesting high potency. The proposed mechanism for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.[9][10]

Another area of interest is the inhibition of protein kinases. Several fused thiophene derivatives have been investigated as dual inhibitors of VEGFR-2 and AKT, two key proteins in cancer cell signaling pathways.[11]

The following table summarizes the cytotoxic activity of selected tetrahydrobenzo[b]thiophene analogs from various studies.

Compound IDR1R2Cancer Cell LineIC50 / GI50 (µM)Reference
Analog 1 H2-cyanoacrylamidoHepG2 (Liver)13.5 (as IC50)[7]
Analog 2 H2-cyanoacrylamidoHCT-116 (Colon)32.2 (as IC50)[7]
Analog 3 H2-benzamidoE. coli1.11 (as MIC)[3]
Analog 4 CH32-(4-fluorobenzamido)P. aeruginosa0.72 (as MIC)[3]
Analog 5 H2-aminoRAW 264.720-35 (as IC50 for NO inhibition)[12][13]

Structure-Activity Relationship (SAR) Insights:

While a systematic SAR study on this compound analogs is not yet available, some general trends can be inferred from the broader benzothiophene and tetrahydrobenzo[b]thiophene literature. The nature and position of substituents on the benzothiophene ring significantly influence the anticancer activity. For instance, the introduction of a cyanoacrylamide moiety at the 2-position appears to be favorable for cytotoxicity against liver and colon cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][13][14][15]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Tetrahydrobenzo[b]thiophene derivatives have shown promising activity against a range of bacteria and fungi.[12][16][17]

One study reported that certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives exhibited good inhibitory activity against E. coli, P. aeruginosa, Salmonella, and S. aureus, with some compounds showing MIC values in the sub-micromolar range.[3] Another study highlighted the antifungal activity of thiazolinyl tetrahydrobenzothieno[2,3-d]pyrimidin-4-ones, with some derivatives being more potent than the standard drug nystatin.[16]

The following table presents a comparison of the antimicrobial activity of selected tetrahydrobenzo[b]thiophene analogs.

Compound IDR1R2MicroorganismMIC (µM)Reference
Analog 3 H2-benzamidoE. coli1.11[3]
Analog 4 CH32-(4-fluorobenzamido)P. aeruginosa0.72[3]
Analog 6 H2-(2-iodobenzamido)Salmonella0.54[3]
Analog 7 CH32-benzamidoS. aureus1.11[3]
Analog 8 -2-methyl-3-(thiazol-2-ylidenamino)C. albicans< Nystatin[16]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of tetrahydrobenzo[b]thiophene analogs is highly dependent on the nature of the substituents. For instance, the presence of a benzamido group at the 2-position appears to be crucial for antibacterial activity.[3] Furthermore, the introduction of a fluorine atom on the benzoyl ring can enhance the activity against P. aeruginosa.[3] Cyclization to form a thienopyrimidin-4-one ring system seems to enhance antifungal activity.[16]

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][9][16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

G A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized inoculum B->C D Incubate at 37°C C->D E Determine MIC D->E

Comparative Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great importance. Tetrahydrobenzo[b]thiophene derivatives have emerged as promising candidates in this area.[12][13][19]

Several studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[12][13] The underlying mechanism often involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][19][20][21][22]

One study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells with IC50 values in the range of 20-35 µM.[12][13] Another study on related analogs showed that they could suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[19]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) MAPK->iNOS_COX2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Analog Tetrahydrobenzo[b]thiophene Analog Analog->MAPK Inhibits Analog->NFkB Inhibits

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of these analogs is influenced by the substituents on the tetrahydrobenzo[b]thiophene core. The presence of an amino group at the 2-position appears to be a key feature for the inhibition of NO production.[12][13] Further derivatization of this amino group can modulate the potency and selectivity of the compounds.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.[4][23][24][25][26]

Materials:

  • RAW 264.7 macrophage cells

  • 96-well plates

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage of inhibition of NO production by the test compounds.

Conclusion and Future Perspectives

The analogs of this compound represent a promising class of compounds with diverse biological activities. The available data on the closely related tetrahydrobenzo[b]thiophene scaffold highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships, although not fully elucidated for this specific series, suggest that targeted modifications of the core structure can lead to potent and selective compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with a variety of substituents at different positions. This will allow for a more detailed understanding of the SAR and the optimization of lead compounds for each of the desired biological activities. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers embarking on such investigations.

References

Sources

Performance of Tetrahydrobenzo[b]thiophene Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the tetrahydrobenzo[b]thiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the performance of derivatives of the 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one scaffold in various experimental models. While direct experimental data for this compound is limited in the public domain, this guide synthesizes findings from structurally related analogs to provide researchers, scientists, and drug development professionals with valuable insights into their potential therapeutic applications. We will delve into their anticancer and anti-inflammatory properties, supported by experimental data and protocols, and compare their performance against established agents.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical cellular pathways implicated in cancer progression, such as cell cycle regulation, apoptosis, and specific enzyme inhibition.

In Vitro Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of tetrahydrobenzo[b]thiophene derivatives against various human cancer cell lines. For instance, novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated potent anticancer activities.[1] Similarly, other synthesized tetrahydrobenzo[b]thiophene compounds have shown strong cytotoxic activities against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cell lines, with some exhibiting greater potency than the standard chemotherapeutic drug doxorubicin in specific cell lines.[1][2]

Table 1: Comparative in vitro cytotoxicity (IC50) of Tetrahydrobenzo[b]thiophene Derivatives and Doxorubicin.

Compound/DrugHepG2 (µg/mL)MCF-7 (µg/mL)HCT-116 (µg/mL)Reference
Compound 713.5--[1]
Compound 932.2--[1]
Doxorubicin21.6--[1]
Compound 1-16 µM6 µM[2]
Compound 5->50 µM8 µM[2]
Compound 12-12 µM10 µM[2]

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. Data for compounds 7 and 9 are in µg/mL, while data for compounds 1, 5, and 12 are in µM.

Mechanism of Action: Enzyme Inhibition

A key aspect of the anticancer potential of these compounds lies in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

Pyruvate Dehydrogenase Kinase (PDK) and Lactate Dehydrogenase A (LDHA) Inhibition:

Cancer cells often exhibit altered metabolism, characterized by the "Warburg effect," where they predominantly rely on glycolysis even in the presence of oxygen.[3] This metabolic shift is partly regulated by PDK and LDHA. Tetrahydrobenzo[b]thiophene derivatives have been investigated as inhibitors of these enzymes. For example, compound 1b, a 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative, was found to be a potent inhibitor of both PDK1 and LDHA.[3][4]

Table 2: Inhibition of PDK1 and LDHA by a Tetrahydrobenzo[b]thiophene Derivative.

CompoundPDK1 IC50 (µg/mL)LDHA IC50 (µg/mL)Reference
Compound 1b57.1064.10[3][4]
Sodium Dichloroacetate (PDK1 inhibitor)25.75-[3][4]
Sodium Oxamate (LDHA inhibitor)-15.60[3][4]

Tyrosine Kinase Inhibition:

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers. Certain tetrahydrobenzo[b]thiophene derivatives have demonstrated potent inhibitory activity against tyrosine kinases, suggesting a targeted therapeutic approach.[2]

Tyrosine_Kinase_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Intracellular Signaling Pathways Intracellular Signaling Pathways Receptor Tyrosine Kinase (RTK)->Intracellular Signaling Pathways Activates Tetrahydrobenzo[b]thiophene Derivative Tetrahydrobenzo[b]thiophene Derivative Tetrahydrobenzo[b]thiophene Derivative->Receptor Tyrosine Kinase (RTK) Inhibits Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Intracellular Signaling Pathways->Cell Proliferation, Survival, Angiogenesis Promotes NRF2_Activation_Workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Binds and promotes degradation NRF2_n NRF2 NRF2->NRF2_n Translocates Tetrahydrobenzo[b]thiophene Derivative Tetrahydrobenzo[b]thiophene Derivative Tetrahydrobenzo[b]thiophene Derivative->Keap1 Inhibits interaction ARE Antioxidant Response Element NRF2_n->ARE Binds to Gene Expression Antioxidant & Anti-inflammatory Genes ARE->Gene Expression Induces

Caption: NRF2 Activation by Tetrahydrobenzo[b]thiophene Derivatives.

Inhibition of Inflammatory Mediators

The activation of NRF2 by these compounds translates to a tangible anti-inflammatory effect. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these derivatives have been shown to significantly reduce the production of nitric oxide (NO), a key inflammatory mediator. [5][6]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7, HCT-116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

PDK1 and LDHA Enzyme Inhibition Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing the respective enzyme (PDK1 or LDHA), its substrate, and cofactors in a suitable buffer.

  • Compound Incubation: Add various concentrations of the test compounds or standard inhibitors to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the final substrate.

  • Activity Measurement: Monitor the enzyme activity by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Seeding and Stimulation: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours. Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

The body of evidence strongly suggests that the tetrahydrobenzo[b]thiophene scaffold is a versatile platform for the development of novel therapeutic agents. While direct experimental data on this compound remains to be elucidated, the promising anticancer and anti-inflammatory activities of its structural analogs provide a compelling rationale for its further investigation.

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its performance in the experimental models discussed in this guide. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models are warranted to validate the preclinical efficacy and safety of promising candidates, paving the way for their potential clinical development.

References

  • Chao, Y. H., Kuo, S. C., Wu, C. H., Lee, C. Y., Mauger, A., Sun, I. C., Morris-Natschke, S. L., & Lee, K. H. (1998). Synthesis and cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4,8-dione derivatives. Journal of Medicinal Chemistry, 41(23), 4658–4661. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7094–7107. [Link]

  • Bradner, J. E., McPherson, O. M., & Mazitschek, R. (2014). An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1). ACS Chemical Biology, 9(11), 2565–2573. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Tahir, K. E. (2018). Novel tetrahydrobenzo [b] thiophene compounds exhibit anticancer activity through enhancing apoptosis and inhibiting tyrosine kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761–1769. [Link]

  • Ramesh, B., & Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436. [Link]

  • Cheleenchery, J. Y., Cheemanapalli, S., Perumal, Y., & Al-Dhabi, N. A. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(11), e202200181. [Link]

  • Cheleenchery, J. Y., Cheemanapalli, S., Perumal, Y., & Al-Dhabi, N. A. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link]

  • Cheleenchery, J. Y., Cheemanapalli, S., Perumal, Y., & Al-Dhabi, N. A. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Srisook, K., Srisook, E., & Chan, K. L. (2013). Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea. Food and Chemical Toxicology, 59, 269–275. [Link]

  • Ramesh, B., Kulkarni, S. V., & Rao, B. S. (2010). Synthesis and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Asian Journal of Research in Chemistry, 3(2), 332-334. [Link]

  • Borges, F., Marques, S. M., & Uriarte, E. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(15), 3567. [Link]

  • Chao, Y. H., Kuo, S. C., Wu, C. H., Lee, C. Y., Mauger, A., Sun, I. C., Morris-Natschke, S. L., & Lee, K. H. (1998). Synthesis and cytotoxicity of acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones. Bioorganic & Medicinal Chemistry Letters, 8(19), 2763–2768. [Link]

  • Pérez-Cruz, C., San-Martín, A., & Castillo, R. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. Molecules, 28(20), 7129. [Link]

  • Grychowska, K., Satała, G., & Pawłowski, M. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(21), 6435. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(44), 29583–29600. [Link]

  • El-Sayed, N. F., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ResearchGate. [Link]

  • Kandeel, M. M., Kamal, A. M., & El-Sayed, W. M. (2020). Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. Archiv der Pharmazie, 353(10), e2000069. [Link]

  • Cheleenchery, J. Y., Cheemanapalli, S., Perumal, Y., & Al-Dhabi, N. A. (2024). Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. ResearchGate. [Link]

  • El-Sharkawy, K. A., & Al-Shihry, S. S. (2025). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. ResearchGate. [Link]

  • Abdelgawad, M. A., El-Sayed, M. A., & Youssef, A. M. (2021). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 26(11), 3169. [Link]

  • Borges, F., Marques, S. M., & Uriarte, E. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(15), 3567. [Link]

Sources

A Researcher's Guide to Reproducibility in the Synthesis and Application of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics and advanced materials frequently hinges on the reliable synthesis and consistent performance of complex heterocyclic scaffolds. Among these, 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one stands as a valuable building block, offering a unique combination of a reactive ketone and an acetylated thiophene ring. However, the journey from starting materials to reproducible experimental outcomes with this compound can be fraught with challenges. This guide provides an in-depth analysis of the factors governing the reproducibility of experiments involving this key intermediate, offers a comparative look at synthetic alternatives, and presents detailed experimental protocols to aid researchers in achieving consistent and reliable results.

The Structural Significance of this compound

The unique arrangement of functional groups in this compound makes it a versatile precursor in medicinal chemistry and materials science. The partially saturated cyclohexanone ring provides a non-planar, three-dimensional character, while the thiophene ring, substituted with an electron-withdrawing acetyl group, offers a site for various chemical modifications. This scaffold is of particular interest in the development of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.[1][2]

Navigating the Synthesis: Key Reactions and Reproducibility Checkpoints

The synthesis of this compound typically involves a two-stage process: the formation of the core 4,5,6,7-tetrahydrobenzo[b]thiophene-4-one structure, followed by the introduction of the acetyl group. Understanding the nuances of these reactions is paramount to ensuring reproducibility.

Stage 1: Building the Tetrahydrobenzo[b]thiophene Core via the Gewald Reaction

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes, which are precursors to the desired tetrahydrobenzo[b]thiophen-4-one.[3][4] It involves the condensation of a ketone (in this case, a cyclohexanedione derivative), an active methylene compound (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Factors Impacting Reproducibility in the Gewald Reaction:

  • Choice of Base: The selection of the base (e.g., morpholine, triethylamine, sodium ethoxide) can significantly influence reaction rates and the formation of byproducts. The optimal base often depends on the specific substrates and reaction conditions.

  • Solvent System: The polarity and boiling point of the solvent can affect the solubility of reactants and intermediates, thereby influencing reaction kinetics and yields.

  • Sulfur Quality and Allotrope: The reactivity of elemental sulfur can vary depending on its allotropic form and purity. Consistent use of a specific grade of sulfur is recommended.

  • Temperature Control: The Gewald reaction is often exothermic. Careful temperature management is crucial to prevent side reactions and ensure consistent product formation.

  • Knoevenagel Condensation Intermediate: The initial Knoevenagel condensation between the ketone and the active methylene compound is a critical step.[4] Incomplete conversion at this stage can lead to a complex mixture of products.

Workflow for a Reproducible Gewald Reaction:

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: The Case of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The discovery of novel small molecule inhibitors for critical signaling pathways remains a cornerstone of modern drug development. The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive framework for the initial benchmarking of a novel benzothiophene derivative, 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (hereafter designated Cmpd-X ), against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Based on structural informatics and the prevalence of related heterocyclic compounds as kinase inhibitors, we hypothesize that Cmpd-X may exhibit inhibitory activity against the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in human cancers.[3][4]

This document outlines a multi-tiered validation strategy, beginning with direct enzymatic assays and progressing to cell-based functional and phenotypic screens. We will benchmark Cmpd-X against three well-characterized PI3K inhibitors: the broad-spectrum research tool LY294002 , the potent pan-Class I inhibitor Pictilisib (GDC-0941) , and the s-triazine derivative ZSTK474 . The objective is to provide researchers with a robust, self-validating workflow to objectively assess the potency, selectivity, and cellular efficacy of new chemical entities, thereby enabling data-driven decisions in early-stage drug discovery projects.

The PI3K/AKT/mTOR Pathway: A Critical Node in Cancer Signaling

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Its activation is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[4] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][7] This recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a wide array of substrates, leading to the activation of the mammalian target of rapamycin (mTOR) and the inhibition of pro-apoptotic factors, ultimately driving cell growth and survival.[4][6]

Given that this pathway is one of the most frequently activated signaling networks in human cancers, its components are prime targets for therapeutic intervention.[8][9][10] A diverse array of inhibitors has been developed, ranging from pan-PI3K inhibitors that target all four Class I isoforms (α, β, δ, γ) to isoform-specific and dual PI3K/mTOR inhibitors.[3][11]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitors Cmpd-X GDC-0941 LY294002 ZSTK474 Inhibitors->PI3K Benchmarking_Workflow T1 Tier 1: Biochemical Assay (Direct Enzyme Inhibition) T2 Tier 2: Cellular Assay (Target Engagement & Pathway Inhibition) T1->T2 Confirm Potency & Selectivity T3 Tier 3: Phenotypic Assay (Anti-proliferative Activity) T2->T3 Confirm Cellular Activity Decision Go/No-Go Decision (Advance to In Vivo Models) T3->Decision Evaluate Therapeutic Potential

Figure 2: Multi-tiered workflow for inhibitor benchmarking.

Tier 1: In Vitro Biochemical Profiling

Objective: To quantify the direct inhibitory effect of Cmpd-X on the enzymatic activity of Class I PI3K isoforms and compare it to the benchmark compounds. This is the most crucial first step, as it validates the primary hypothesis without the confounding variables of cell permeability or off-target cellular effects.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive and robust measure of enzyme activity. [12]It is highly amenable to high-throughput screening.

  • Reagent Preparation:

    • Prepare PI3K Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA. [12] * Reconstitute recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes in kinase buffer to the desired concentration.

    • Prepare a solution of the lipid substrate Phosphatidylinositol-4,5-bisphosphate (PIP2) in the kinase buffer.

    • Prepare serial dilutions of Cmpd-X and the benchmark inhibitors (GDC-0941, ZSTK474, LY294002) in 100% DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mix containing the respective PI3K isoform and PIP2 substrate.

    • Add 1 µL of the serially diluted compound or DMSO vehicle control.

    • Initiate the reaction by adding 5 µL of ATP solution (final concentration typically 10-100 µM).

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (as per Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Convert luminescence readings to the percentage of kinase inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

The following table summarizes the expected output from the biochemical assays, comparing Cmpd-X to the known inhibitors.

CompoundPI3Kα (IC₅₀, nM)PI3Kβ (IC₅₀, nM)PI3Kδ (IC₅₀, nM)PI3Kγ (IC₅₀, nM)Selectivity Profile
Cmpd-X (Test) 8595075300α/δ selective
GDC-0941 3 [13][14]33 [13]3 [13][14]75 [13][14]Pan-Class I (α/δ potent)
ZSTK474 16 [15]44 [15]5 [15]49 [15]Pan-Class I
LY294002 500 [16]970 [16]570 [16]-Pan-Class I (µM potency)

Tier 2: Cellular Target Engagement & Pathway Inhibition

Objective: To determine if Cmpd-X can penetrate the cell membrane and inhibit the PI3K pathway in a cellular context. Measuring the phosphorylation status of AKT at Serine 473 (p-AKT S473) serves as a direct and reliable biomarker of PI3K activity. [17]

Experimental Protocol: LanthaScreen™ TR-FRET Cellular Assay

This time-resolved Förster resonance energy transfer (TR-FRET) assay provides a quantitative, high-throughput alternative to Western blotting for measuring protein phosphorylation. [5][6]

  • Cell Culture:

    • Use a relevant cancer cell line with a known PI3K pathway dependency, for example, the MCF-7 breast cancer cell line (PIK3CA E545K mutation) or the PC-3 prostate cancer line (PTEN-null).

    • Plate cells in a 384-well assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X and benchmark inhibitors.

    • Remove culture medium and add the compound dilutions to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Cell Lysis and Antibody Addition:

    • Lyse the cells according to the LanthaScreen™ protocol.

    • Add a detection mix containing a terbium-labeled anti-p-AKT (S473) antibody. The terbium-labeled antibody binds to the phosphorylated target protein.

  • Signal Detection:

    • Incubate for 2 hours at room temperature to allow for antibody binding.

    • Read the TR-FRET signal on a fluorescent plate reader (measuring emission at two wavelengths). The FRET signal is generated when the terbium-labeled antibody is in close proximity to a green fluorescent protein (GFP)-tagged AKT substrate. [5]

  • Data Analysis:

    • Calculate the emission ratio and convert it to percent inhibition.

    • Determine the cellular IC₅₀ value from a dose-response curve.

Comparative Data Summary (Hypothetical)

This table presents the anticipated results from the cellular target engagement assay in a PTEN-null cell line (e.g., PC-3).

Compoundp-AKT (S473) Inhibition IC₅₀ (nM)
Cmpd-X (Test) 250
GDC-0941 37 [18]
ZSTK474 ~50-100 (cell-dependent)
LY294002 ~1400 [19][20]

Tier 3: Phenotypic Screening - Antiproliferative Effects

Objective: To assess the ultimate biological consequence of PI3K pathway inhibition by measuring the effect of Cmpd-X on cancer cell growth and viability. This is a critical step to link target engagement with a desired therapeutic outcome.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

  • Cell Plating:

    • Seed a panel of cancer cell lines (e.g., PIK3CA-mutant, PTEN-null, and wild-type) in 96-well plates at an appropriate density.

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Add serial dilutions of Cmpd-X and benchmark compounds to the wells.

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Determine the GI₅₀ (concentration causing 50% growth inhibition) from dose-response curves for each cell line.

Comparative Data Summary (Hypothetical)

This table shows the expected GI₅₀ values across cell lines with different PI3K pathway activation statuses.

CompoundPC-3 (PTEN-null) GI₅₀ (µM)MCF-7 (PIK3CA-mut) GI₅₀ (µM)A549 (WT) GI₅₀ (µM)
Cmpd-X (Test) 0.850.70>10
GDC-0941 0.28 [18]~0.5 (cell-dependent)>5
ZSTK474 ~0.3 (cell-dependent)~0.2 (cell-dependent)~1.5
LY294002 ~5-10~5-10>20

Conclusion and Outlook for In Vivo Studies

This guide presents a systematic and robust framework for the initial pharmacological characterization of a novel compound, this compound (Cmpd-X), as a putative PI3K inhibitor. By benchmarking against established compounds like GDC-0941, ZSTK474, and LY294002 through a tiered system of biochemical, cellular, and phenotypic assays, researchers can generate a comprehensive data package.

The hypothetical data presented suggests that Cmpd-X is a potent, α/δ-selective PI3K inhibitor with demonstrable on-target activity in cells and selective anti-proliferative effects in cancer cell lines harboring PI3K pathway mutations. The concordance between biochemical potency (Tier 1), cellular target engagement (Tier 2), and phenotypic outcome (Tier 3) would provide strong validation for the compound's mechanism of action.

Based on such a promising profile, the logical next step would be to advance Cmpd-X into preclinical in vivo models. [21]Efficacy studies in immunodeficient mice bearing xenografts of sensitive cell lines (e.g., PC-3 or MCF-7) would be warranted to evaluate its anti-tumor activity, pharmacokinetics, and tolerability, paving the way for further drug development. [21][22]

References

Sources

The Efficacy of Benzo[b]thiophene Scaffolds in Oncology: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[b]thiophene Core

The journey from a promising chemical entity to a clinically effective therapeutic is a rigorous path demanding comprehensive evaluation at both the cellular and whole-organism levels. This guide focuses on the therapeutic potential of the benzo[b]thiophene scaffold, a heterocyclic compound class that has garnered significant attention in medicinal chemistry for its diverse biological activities, particularly in oncology.[1][2] While direct and extensive biological efficacy data for 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is not yet widely published, this guide will provide a comparative analysis of its structural class, drawing upon robust in vitro and in vivo data from closely related benzo[b]thiophene derivatives. By examining the established efficacy of these analogs, we can extrapolate the potential performance and key evaluation methodologies relevant to this compound and similar novel structures.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth technical perspective on the preclinical assessment of this important class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Part 1: In Vitro Efficacy - Unraveling Cellular Mechanisms

The initial assessment of any potential anticancer agent begins with in vitro studies, which provide a controlled environment to elucidate its direct effects on cancer cells. For the benzo[b]thiophene class, a primary focus is on cytotoxicity, mechanism of action, and target engagement.

Cytotoxicity Screening: The First Litmus Test

The fundamental in vitro assay for any potential anticancer compound is the assessment of its cytotoxicity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Representative Data from Benzo[b]thiophene Analogs:

A study on novel fused thiophene derivatives demonstrated moderate to high cytotoxic activity against liver (HepG2) and prostate (PC-3) cancer cell lines.[3] For instance, a chloro-substituted thienopyrimidine derivative exhibited an IC50 of 3.105 µM in HepG2 cells and 2.15 µM in PC-3 cells.[3] Another study on a series of thiophene derivatives identified a compound with potent activity against HeLa (cervical cancer) and HepG2 cells, with IC50 values of 12.61 µg/mL and 33.42 µg/mL, respectively.[4]

Compound Class Cell Line IC50 Value Reference
Fused Thiophene DerivativeHepG2 (Liver Cancer)3.105 µM[3]
Fused Thiophene DerivativePC-3 (Prostate Cancer)2.15 µM[3]
Thiophene Derivative "480"HeLa (Cervical Cancer)12.61 µg/mL[4]
Thiophene Derivative "480"HepG2 (Liver Cancer)33.42 µg/mL[4]
2-acetyl-4,8-dihydrobenzodithiophene-4,8-dione derivativeMultiple Cancer LinesMean GI50 = 40 nM[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, PC-3) in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate 24h cell_seeding->incubation_24h compound_addition 3. Add Compound Dilutions incubation_24h->compound_addition incubation_48_72h 4. Incubate 48-72h compound_addition->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 6. Incubate 4h mtt_addition->incubation_4h solubilization 7. Solubilize Formazan incubation_4h->solubilization read_absorbance 8. Read Absorbance (570nm) solubilization->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Mechanism of Action: Beyond Cell Death

Understanding how a compound kills cancer cells is crucial for its development. For many thiophene derivatives, the induction of apoptosis (programmed cell death) is a key mechanism.[3][4]

Apoptosis Induction:

One study found that a promising thiophene derivative induced apoptosis by altering the mitochondrial membrane potential and increasing the level of reactive oxygen species (ROS).[4] Another investigation revealed that their lead compounds induced apoptosis and caused cell cycle arrest.[3]

Kinase Inhibition:

Several thiophene-based compounds have been identified as inhibitors of key signaling pathways involved in cancer progression. For instance, some novel fused thiophene derivatives were found to be dual inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and AKT, two critical kinases in cancer cell survival and angiogenesis.[3]

Apoptosis_Pathway compound Benzo[b]thiophene Derivative ros Increased ROS compound->ros mmp Mitochondrial Membrane Potential (ΔΨm) Collapse compound->mmp ros->mmp caspases Caspase Activation mmp->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of apoptosis induction by some thiophene derivatives.

Part 2: In Vivo Efficacy - From the Petri Dish to a Living System

While in vitro data is foundational, in vivo studies are essential to understand a compound's efficacy, pharmacokinetics (PK), and safety profile in a complex biological system. For thiophene derivatives, this often involves tumor xenograft models in rodents.

Tumor Growth Inhibition in Xenograft Models

A common preclinical in vivo model involves implanting human cancer cells into immunocompromised mice to form tumors. The mice are then treated with the test compound to assess its effect on tumor growth.

Representative Data from Benzo[b]thiophene Analogs:

In a study evaluating newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates, in vivo experiments demonstrated that the compounds significantly reduced tumor growth in animal models up to the 8th day of treatment compared to the control group.[6] Another study on a benzyl urea derivative with a tetrahydrobenzo[b]thiophene scaffold found that a nanoparticle formulation of the compound was superior to the free drug in inhibiting tumor growth in a murine tumor model.[7]

Compound Class Animal Model Key Finding Reference
5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivativeNot specifiedSignificant tumor growth reduction[6]
Benzyl urea derivative with tetrahydrobenzo[b]thiophene scaffoldCT26 murine tumor modelNanoparticle formulation enhanced tumor growth inhibition[7]

Experimental Protocol: Xenograft Tumor Model

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) and implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., this compound) via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth between the treated and control groups.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment_monitoring Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_implant 1. Implant Cancer Cells into Mice tumor_growth 2. Allow Tumors to Grow cell_implant->tumor_growth randomization 3. Randomize Mice into Groups tumor_growth->randomization compound_admin 4. Administer Compound or Vehicle randomization->compound_admin measure_tumor 5. Measure Tumor Volume Periodically compound_admin->measure_tumor monitor_weight 6. Monitor Body Weight compound_admin->monitor_weight euthanize 7. Euthanize and Excise Tumors measure_tumor->euthanize monitor_weight->euthanize analyze_data 8. Analyze Tumor Growth Inhibition euthanize->analyze_data

Caption: Workflow for an in vivo xenograft tumor model study.

Overcoming Challenges: The Role of Formulation

A significant hurdle in the clinical translation of many thiophene derivatives is their poor water solubility and potential toxicity.[4][7][8] In vivo studies are critical for evaluating novel formulations designed to overcome these limitations.

Nanoparticle Delivery Systems:

Several studies have successfully employed nanoparticle-based drug delivery systems to enhance the therapeutic index of thiophene compounds.[4][7][8] For example, loading a thiophene derivative into folic acid-coated nanoparticles improved its selectivity for cancer cells, which often overexpress folate receptors.[4] Similarly, human serum albumin-based nanoparticles have been used to improve the solubility and tumor bioavailability of these compounds.[8]

Part 3: Bridging In Vitro and In Vivo - A Synthesis

The ultimate goal of preclinical evaluation is to determine if the promising effects observed in a petri dish translate to a living organism.

  • Correlation of IC50 and Tumor Regression: A potent IC50 in relevant cancer cell lines is a prerequisite, but not a guarantee, of in vivo efficacy. Pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining if a sufficient concentration of the drug can reach the tumor site.

  • Mechanism Confirmation: In vivo studies can also be designed to confirm the mechanism of action observed in vitro. For example, excised tumors can be analyzed for biomarkers of apoptosis or inhibition of specific signaling pathways.

  • Safety and Tolerability: In vivo models provide the first indication of a compound's safety profile. Monitoring for weight loss, changes in behavior, and performing histological analysis of major organs are critical components of these studies.

Conclusion: Future Directions for this compound

Based on the extensive research into the benzo[b]thiophene scaffold, it is reasonable to hypothesize that This compound possesses anticancer potential. The path forward for this specific molecule, and others in its class, should involve a systematic evaluation following the principles outlined in this guide.

A comprehensive in vitro screening against a diverse panel of cancer cell lines is the essential first step to determine its cytotoxic potency. Positive results should be followed by mechanistic studies to elucidate its mode of action, with a focus on apoptosis induction and kinase inhibition, which are common mechanisms for this class of compounds. Subsequently, well-designed in vivo studies using xenograft models will be critical to assess its therapeutic efficacy, safety, and the potential benefits of advanced formulations. The collective data from these in vitro and in vivo investigations will be paramount in determining the true therapeutic promise of this compound.

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Semantic Scholar. Retrieved from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. (n.d.). MDPI. Retrieved from [Link]

  • A diverse thiophene scaffolds as antitumor agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-DihyDro. (n.d.). Active Biopharma. Retrieved from [Link]

  • Synthesis and Cytotoxicity of 2-acetyl-4,8-dihydrobenzodithiophene-4, 8-dione Derivatives. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2025). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2025). ResearchGate. Retrieved from [Link]

  • Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central. Retrieved from [Link]

  • 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as potent anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and cytotoxicity of acetyl-4H,9H-naphtho[2,3-b]thiophene-4,9-diones. (1998). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel compounds like 2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is foundational to scientific advancement. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing this compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedures outlined here are grounded in the established principles of handling hazardous thiophene derivatives and comply with overarching regulatory frameworks. The core principle is to treat the compound with a high degree of caution, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Waste Characterization

The fundamental logic of any disposal protocol begins with a thorough understanding of the material's hazards. The structure of this compound contains a thiophene ring, a class of sulfur-containing heterocycles. Thiophene and its derivatives are often associated with various hazards, including toxicity and irritation.[1][2] For instance, the closely related compound 2-Acetylthiophene is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[3] Therefore, a conservative approach mandates that this compound and any materials contaminated with it be managed as hazardous chemical waste .

This classification is the critical first step that dictates all subsequent handling, storage, and disposal actions. Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), generators of hazardous waste are responsible for its management from "cradle-to-grave".[4]

Presumed Hazard Profile and Required PPE

The following table summarizes the presumed hazards based on related chemical structures and the corresponding mandatory Personal Protective Equipment (PPE).

Presumed Hazard Category Potential Effects Required Personal Protective Equipment (PPE) Rationale & Best Practices
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, absorbed through the skin, or inhaled.[3]Chemical-resistant gloves (double-layered nitrile recommended), lab coat, and safety goggles. Work in a certified chemical fume hood.Prevents accidental ingestion, skin contact, and inhalation of vapors or aerosols. Always inspect gloves for integrity before use.[5]
Skin Corrosion/Irritation May cause skin irritation or burns upon contact.[1]Chemical-resistant gloves, lab coat.Provides a barrier against accidental spills and splashes.[5]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1]Chemical splash goggles or a face shield worn over safety glasses.Protects against direct contact from splashes, which can cause serious eye damage.
Environmental Hazard Discharge into the environment must be avoided.[2]Full containment during handling and disposal.Prevents contamination of aquatic systems and soil. Never dispose of down the drain.[2][6]

Part 2: On-Site Waste Management and Segregation

Proper management within the laboratory is crucial to prevent accidental exposures and ensure the waste is ready for final disposal. This involves careful segregation, containment, and labeling in a designated area.

Step-by-Step On-Site Protocol
  • Waste Segregation:

    • Core Principle: Never mix incompatible waste streams.[7][8] This compound's waste must be collected separately from acids, bases, oxidizers, and other reactive chemicals.

    • Action: Establish a dedicated waste container specifically for this compound and materials contaminated with it. For example, halogenated and non-halogenated solvent wastes are often collected separately.[9]

  • Container Selection and Management:

    • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice for many organic solids and solutions.[1] If possible, using the original manufacturer's container is a good practice, provided it is in excellent condition.[8]

    • Container Handling: Keep the waste container closed at all times except when adding waste.[9][10][11] This minimizes the release of vapors and prevents spills. Do not overfill containers; leave at least 10% of headspace to allow for expansion.[7]

  • Hazardous Waste Labeling:

    • Regulatory Requirement: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. This is a key component of the OSHA Hazard Communication Standard.[12][13]

    • Label Content: The label must clearly state:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound "

      • A clear description of the contents (e.g., "Solid waste," "Methanol solution," "Contaminated gloves").

      • The date accumulation began.

      • The specific hazard(s) (e.g., "Toxic," "Irritant").

  • Storage in a Satellite Accumulation Area (SAA):

    • Definition: An SAA is a designated location at or near the point of waste generation where hazardous waste can be temporarily stored.[8][10]

    • Requirements:

      • The SAA must be under the control of the laboratory personnel generating the waste.

      • A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" chemicals, the limit is one quart.[10]

      • Once a container is full, it must be moved to the central accumulation area within three days.[8]

Part 3: Detailed Disposal Procedures

This section provides explicit instructions for different types of waste containing this compound.

Experimental Workflow for Waste Collection

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe PPE & Consumables cluster_final Final On-Site Steps Solid_Compound Unused Solid Compound Contaminated_Solids Contaminated Weigh Boats, Spatulas, Wipes Solid_Container Labeled Solid Hazardous Waste Container Solid_Compound->Solid_Container Place directly into Contaminated_Solids->Solid_Container Place directly into Compound_Solution Solutions Containing the Compound Rinsate Solvent Rinsate from Cleaning Glassware Liquid_Container Labeled Liquid Hazardous Waste Container Compound_Solution->Liquid_Container Pour carefully into Rinsate->Liquid_Container Pour carefully into Gloves Contaminated Gloves Pipettes Pipette Tips PPE_Container Labeled PPE Hazardous Waste Bag/Container Gloves->PPE_Container Collect in Pipettes->PPE_Container Collect in Store_SAA Store Sealed Containers in Designated SAA Solid_Container->Store_SAA Liquid_Container->Store_SAA PPE_Container->Store_SAA EHS_Pickup Arrange Pickup by EHS or Licensed Contractor Store_SAA->EHS_Pickup When full or time limit reached

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.